molecular formula C48H40O12Si8 B033884 Octaphenylsilsesquioxane CAS No. 5256-79-1

Octaphenylsilsesquioxane

Número de catálogo: B033884
Número CAS: 5256-79-1
Peso molecular: 1033.5 g/mol
Clave InChI: KBXJHRABGYYAFC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Octaphenylsilsesquioxane is a well-defined, cage-like polyhedral oligomeric silsesquioxane (POSS) molecule featuring eight inert phenyl substituents on a robust siloxane (SiO₁.₅)₈ core. This highly symmetric hybrid organic-inorganic structure serves as a foundational nanobuilding block in materials science, offering a precise cubic silica-like core with a diameter of approximately 0.5 nm. Its primary research value lies in its ability to be incorporated into polymers (e.g., epoxies, polyimides, methacrylates) via blending or copolymerization to create novel hybrid nanocomposites. The mechanism of action involves the POSS cages acting as molecular reinforcements, which disperse at the nanoscale to significantly enhance the thermal stability, mechanical modulus, and oxidative resistance of the host matrix without compromising processability. Furthermore, its phenyl groups provide excellent compatibility with aromatic polymer systems and offer sites for further functionalization. Researchers utilize this compound in the development of high-performance coatings, low-dielectric constant materials for microelectronics, high-temperature adhesives, and as a precise molecular model for silica surfaces. This compound is strictly for research applications in laboratory settings.

Propiedades

IUPAC Name

1,3,5,7,9,11,13,15-octakis-phenyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H40O12Si8/c1-9-25-41(26-10-1)61-49-62(42-27-11-2-12-28-42)52-65(45-33-17-5-18-34-45)54-63(50-61,43-29-13-3-14-30-43)56-67(47-37-21-7-22-38-47)57-64(51-61,44-31-15-4-16-32-44)55-66(53-62,46-35-19-6-20-36-46)59-68(58-65,60-67)48-39-23-8-24-40-48/h1-40H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXJHRABGYYAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H40O12Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893550
Record name Octaphenylhexacyclooctasiloxane
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Molecular Weight

1033.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5256-79-1
Record name Octaphenylsilsesquioxane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl-
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Record name Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl-
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Record name Octaphenylhexacyclooctasiloxane
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Octaphenylsilsesquioxane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Nanoscale Cage of Octaphenylsilsesquioxane

This compound (OPS), a member of the Polyhedral Oligomeric Silsesquioxanes (POSS) family, stands as a captivating hybrid molecule at the intersection of organic and inorganic chemistry.[1][2] Its unique three-dimensional cage-like structure, composed of a rigid inorganic silica core (Si₈O₁₂) and eight organic phenyl groups (C₆H₅) attached to the silicon vertices, imparts a remarkable combination of properties.[1][3] With a diameter typically in the range of 1-3 nanometers, OPS is considered one of the smallest silica nanoparticles.[1] This guide provides a comprehensive exploration of the physical and chemical properties of this compound, offering insights for researchers, scientists, and drug development professionals seeking to harness its potential in advanced materials and biomedical applications.[1][4][5][6]

Molecular Architecture and Core Physical Characteristics

The fundamental structure of this compound is a testament to precision at the molecular level. The silicon and oxygen atoms form a cubic cage, which is externally decorated with covalently bonded phenyl groups.[3] This well-defined nanoscale architecture is the primary determinant of its distinct physical properties.

Diagram 1: Molecular Structure of this compound

Caption: A 3D representation of the this compound (OPS) molecule.

A summary of the core physical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₄₈H₄₀O₁₂Si₈[7][8]
Molecular Weight 1033.51 g/mol [1][7][8]
Appearance White solid powder/crystal[1][7][9]
Density 1.30 - 1.35 g/cm³[1][7]
Melting Point >350 °C[1][7]
Refractive Index 1.61[7]

These properties underscore the robust and stable nature of OPS. Its high melting point is indicative of significant thermal stability, a key attribute for applications in high-performance materials.

Solubility Profile: A Tale of Two Moieties

The solubility of this compound is a direct consequence of its hybrid nature. The inorganic silica core is inherently hydrophilic, while the peripheral phenyl groups are hydrophobic. This duality governs its interaction with various solvents.

Generally, OPS exhibits poor solubility in common organic solvents.[10] It is very slightly soluble in ethers and chloroform, while being insoluble in acetone, acetonitrile, and methanol.[9] However, functionalization of the phenyl rings can significantly alter its solubility profile, making it more amenable to processing in a wider range of solvents.[11]

SolventSolubilitySource(s)
EthersVery slightly soluble[9]
ChloroformVery slightly soluble[9]
AcetoneInsoluble[9]
AcetonitrileInsoluble[9]
MethanolInsoluble[9]
WaterDispersible/Emulsifiable[9]

The ability of OPS to be dispersed in water, despite its overall low solubility, is an interesting characteristic that can be exploited in certain formulations.

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the reactivity of its constituent parts: the stable Si-O-Si siloxane cage and the aromatic phenyl rings.

Thermal Stability

One of the most remarkable properties of OPS is its exceptional thermal stability.[12][13] The robust siloxane framework can withstand high temperatures, with a melting point exceeding 350 °C.[1][7] Thermogravimetric analysis (TGA) typically shows a 5% weight loss temperature (Td5) well above 320 °C, and for some polysiloxanes, stability can extend up to 453 °C.[12][14] This high thermal stability makes OPS an attractive additive for enhancing the performance of polymers in high-temperature applications.[1][10]

Reactivity of the Phenyl Rings

While the siloxane core is relatively inert, the phenyl groups can undergo electrophilic substitution reactions.[11] However, these reactions can be challenging and may lack selectivity.[11] Functionalization of the phenyl rings is a key strategy to tailor the properties of OPS and enable its covalent incorporation into polymer matrices.[1] For instance, nitration of the phenyl rings followed by reduction can introduce amino groups, providing reactive sites for further chemical modifications.[15]

Hydrolytic Sensitivity

This compound demonstrates no significant reaction with aqueous systems, indicating good hydrolytic stability under neutral conditions.[7] However, under certain alkaline conditions, the Si-O-Si bonds can undergo hydrolysis, potentially leading to the formation of "open" cage structures.[16][17]

Experimental Protocols for Characterization

A thorough understanding of the properties of this compound necessitates the use of various analytical techniques. Below are detailed protocols for key characterization methods, along with the scientific rationale behind the experimental choices.

Thermal Gravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of OPS.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of dry OPS powder into a ceramic or platinum TGA pan. The use of a small, uniform sample ensures even heat distribution and accurate temperature measurement.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis. This removes any oxygen that could lead to oxidative degradation and ensures that the observed weight loss is due to thermal decomposition alone.

  • Heating Program: Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min. A controlled heating rate is crucial for obtaining reproducible and interpretable results.

  • Data Analysis: Record the weight loss as a function of temperature. The resulting TGA curve is used to determine the onset of decomposition and the temperature at which 5% weight loss (Td5) occurs.

Diagram 2: TGA Experimental Workflow

G A Sample Preparation (5-10 mg OPS) B Instrument Setup (Inert Atmosphere) A->B C Heating Program (10 °C/min to 800 °C) B->C D Data Analysis (Weight Loss vs. Temp) C->D

Caption: A simplified workflow for Thermal Gravimetric Analysis (TGA) of OPS.

X-ray Diffraction (XRD)

Objective: To determine the crystalline structure and phase purity of OPS.

Methodology:

  • Sample Preparation: Finely grind the OPS powder to ensure random orientation of the crystallites. A homogenous powder is essential for obtaining a representative diffraction pattern.

  • Instrument Setup: Mount the powdered sample on a zero-background sample holder. This minimizes interference from the sample holder material.

  • Data Collection: Scan the sample over a 2θ range of 5° to 50° using Cu Kα radiation. This range typically covers the most significant diffraction peaks for silsesquioxanes.

  • Data Analysis: Analyze the resulting diffractogram to identify the positions and intensities of the diffraction peaks. Comparison with known crystallographic data for OPS confirms its crystal structure.[8][10][18]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups and vibrational modes of OPS.

Methodology:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of OPS powder with dry potassium bromide and pressing the mixture into a thin, transparent disk. KBr is transparent in the mid-infrared region and provides a suitable matrix for solid samples.

  • Data Collection: Record the FTIR spectrum in the range of 4000-400 cm⁻¹. This range encompasses the vibrational frequencies of the key functional groups in OPS.

  • Data Analysis: Identify the characteristic absorption bands. Key peaks to look for include the asymmetric stretching of Si-O-Si in the cage structure (around 1100 cm⁻¹) and the vibrations associated with the phenyl groups.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and purity of OPS.

Methodology:

  • Sample Preparation: Dissolve a small amount of OPS in a suitable deuterated solvent (e.g., CDCl₃, if solubility allows, or a more specialized solvent for poorly soluble compounds). The choice of solvent is critical for obtaining a high-resolution spectrum.

  • Data Collection: Acquire ¹H and ²⁹Si NMR spectra.[17][20] ¹H NMR provides information about the protons on the phenyl rings, while ²⁹Si NMR is crucial for confirming the structure of the siloxane cage.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns in the spectra to confirm the expected molecular structure and assess the purity of the sample.

Conclusion: A Versatile Nanomaterial with Broad Horizons

This compound, with its well-defined nanostructure and exceptional properties, represents a significant building block in the field of materials science and nanotechnology. Its high thermal stability, chemical robustness, and the potential for tailored functionality make it a valuable component in the development of advanced composites, coatings, and biomedical platforms.[1][21] A thorough understanding of its physical and chemical properties, as outlined in this guide, is paramount for unlocking its full potential in diverse and innovative applications.

References

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  • PubMed. Multimodal Polysilsesquioxane Nanoparticles for Combinatorial Therapy and Gene Delivery in Triple-Negative Breast Cancer. [Link]

  • ResearchGate. Incompletely Condensed Silsesquioxanes: Formation and Reactivity | Request PDF. [Link]

  • ACS Publications. Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane | Inorganic Chemistry. [Link]

  • ResearchGate. The polyoctahedral silsesquioxane (POSS) 1,3,5,7,9,11,13,15-octaphenylpentacyclo[9.5.1.1.1.1]octasiloxane (octaphenyl-POSS). [Link]

  • PubChem. Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl. [Link]

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  • ResearchGate. Synthesis and Characterization of Octa(aminophenyl) Silsesquioxane through Amination of Octa(nitrophenyl) Silsesquioxane Using B2(OH)4 at Room Temperature. [Link]

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A Technical Guide to the Thermal Stability and Decomposition Mechanism of Octaphenylsilsesquioxane (OPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octaphenylsilsesquioxane (OPS) stands as a cornerstone in the field of hybrid organic-inorganic materials. Its unique three-dimensional cage structure, composed of a robust inorganic silica (Si-O-Si) core and eight peripheral phenyl (C₆H₅) groups, imparts exceptional thermal stability, making it a critical additive for enhancing the performance of high-temperature polymers and composites. This guide provides an in-depth analysis of the thermal behavior of OPS, elucidating the mechanisms that govern its decomposition under different atmospheric conditions. We will explore the advanced analytical techniques required for accurate characterization, present a validated experimental workflow, and detail the chemical pathways of its degradation. This document is intended to serve as a comprehensive resource for scientists and engineers leveraging the unique properties of OPS in materials innovation.

The Fundamental Structure and Significance of OPS

This compound is a polyhedral oligomeric silsesquioxane (POSS) with the chemical formula (C₆H₅SiO₁.₅)₈. The structure consists of eight silicon atoms at the corners of a cube, linked by twelve oxygen atoms along the edges, forming a rigid inorganic cage. Each silicon atom is covalently bonded to a phenyl group, creating a well-defined molecular architecture. This hybrid nature is the source of its remarkable properties; the inorganic core provides rigidity and high thermal resistance, while the organic phenyl groups ensure compatibility with various polymer matrices. Silsesquioxanes with phenyl groups are recognized as among the most thermally stable compounds in their class due to the high content of aromatic groups.[1]

Thermal Stability Profile of this compound

The thermal stability of a material is its ability to resist chemical and physical changes upon exposure to heat.[2] OPS exhibits exceptionally high thermal stability compared to silsesquioxanes with saturated aliphatic substituents.[3] However, accurate characterization via thermogravimetric analysis (TGA) requires careful consideration of experimental parameters, as the material's behavior is highly dependent on the surrounding atmosphere and can be complicated by sublimation phenomena.[4]

A comprehensive study of OPS reveals different degradation profiles in inert versus oxidative atmospheres.[4] In an inert nitrogen atmosphere, decomposition typically occurs in two distinct steps, whereas in an oxidative air atmosphere, a more complex, three-step process is observed.[4] The material is generally stable up to approximately 445°C in air before significant mass loss begins.[5]

Quantitative Thermal Decomposition Data

The following table summarizes typical data obtained from thermogravimetric analysis of OPS under both nitrogen and air. It is crucial to note that absolute values can vary depending on factors like heating rate and sample mass, the latter of which can influence the extent of sublimation.[4]

ParameterCondition: Nitrogen AtmosphereCondition: Air AtmosphereRationale & Significance
Onset Temperature (Tonset) ~450 - 500 °C~445 - 480 °CRepresents the temperature at which significant, sustained mass loss begins. The high onset temperature confirms the exceptional stability of the Si-O-Si cage and Si-C bonds.
Temperature of Max. Decomposition Rate (Tmax) Stage 1: ~540 °C Stage 2: >600 °CStage 1: ~500 °C Stage 2: ~580 °C Stage 3: ~650 °CIndicates the point of most rapid degradation for each respective stage. The multiple peaks suggest a complex, multi-step decomposition mechanism.
Mass Loss Profile Two-step process[4]Three-step process[4]The difference highlights the role of oxygen in the degradation pathway, which introduces an additional oxidative step for the organic components.
Char Yield at 800 °C High (~50-65%)[3]Low (~25-35%)[3]In nitrogen, a high-yield ceramic residue of silica and free carbon is formed.[3] In air, the organic portion is oxidized to volatile CO/CO₂, leaving a residue that corresponds more closely to the stoichiometric mass of silica (SiO₂).[3][4]

Recommended Experimental Workflow for Thermal Analysis

To fully elucidate the thermal behavior of OPS, a multi-faceted analytical approach is required. Thermogravimetric Analysis (TGA) provides quantitative mass loss data, but when hyphenated with techniques for Evolved Gas Analysis (EGA) like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), it allows for the identification of decomposition products in real-time.[5][6] Differential Scanning Calorimetry (DSC) complements this by identifying thermal transitions such as melting or crystal rearrangements that are not associated with mass loss.[5]

Diagram of the Comprehensive Thermal Analysis Workflow

G Fig. 1: Comprehensive Thermal Analysis Workflow for OPS cluster_prep Sample Preparation cluster_analysis Primary & Secondary Analysis cluster_data Data Interpretation prep Weigh ~5 mg OPS into TGA crucible tga Thermogravimetric Analysis (TGA) (e.g., 30-900°C at 10°C/min) prep->tga dsc Differential Scanning Calorimetry (DSC) prep->dsc ega Evolved Gas Analysis (EGA) (TGA-MS or TGA-FTIR) tga->ega Hyphenated mass_loss Quantitative Mass Loss vs. Temperature tga->mass_loss thermo_events Identify Thermal Events (Melting, Transitions) dsc->thermo_events gas_id Identify Gaseous Decomposition Products ega->gas_id mechanism Elucidate Decomposition Mechanism mass_loss->mechanism thermo_events->mechanism gas_id->mechanism G Fig. 2: Proposed Decomposition Pathways of OPS cluster_inert Inert Atmosphere (N₂) cluster_oxidative Oxidative Atmosphere (Air) OPS This compound (OPS) (C₆H₅SiO₁.₅)₈ cleavage_n2 Si-C Bond Cleavage (>450°C) OPS->cleavage_n2 cleavage_air Si-C Bond Cleavage & Oxidation (>445°C) OPS->cleavage_air volatiles_n2 Volatiles: Benzene, Biphenyl cleavage_n2->volatiles_n2 residue_n2 High-Yield Ceramic Residue (Silicon Oxycarbide - SiOC) cleavage_n2->residue_n2 volatiles_air Volatiles: Benzene, Phenol, CO, CO₂ cleavage_air->volatiles_air residue_air Low-Yield Ceramic Residue (Silica - SiO₂) cleavage_air->residue_air

Caption: Divergent decomposition mechanisms of OPS in inert vs. oxidative environments.

Conclusion

This compound exhibits outstanding thermal stability, a direct result of its robust hybrid chemical structure. Its decomposition is a complex, multi-stage process initiated by the cleavage of the silicon-phenyl bond. The subsequent reaction pathways and final residue are critically dependent on the atmospheric conditions. In an inert atmosphere, OPS degrades to form a high-yield silicon oxycarbide char, making it an excellent char-forming agent in flame retardant applications. Conversely, in an oxidative environment, it undergoes more complete degradation to form a low-yield silica residue. A thorough understanding of these mechanisms, achieved through a comprehensive analytical workflow combining TGA, DSC, and EGA, is essential for the intelligent design and application of OPS in next-generation, high-performance materials.

References

  • Fan, Y., et al. (2014). Thermal decomposition of polyhedral oligomeric octaphenyl, octa(nitrophenyl), and octa(aminophenyl) silsesquioxanes. Journal of Thermal Analysis and Calorimetry, 116(1), 349-357. [Link]

  • Zhang, W., et al. (2018). Study on the thermal behaviors of polyhedral oligomeric this compound (OPS). ResearchGate. [Link]

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  • National Institutes of Health (NIH). Modification of Octavinyl POSS and Its Effect on the Mechanical Properties and Thermal Stability of Silicone Rubber/POSS Composites. PMC. [Link]

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  • Wang, F., et al. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. MDPI. [Link]

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Spectroscopic Characterization of Octaphenylsilsesquioxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Guide >

Introduction

Octaphenylsilsesquioxane (OPS) is a well-defined, cage-like organosilicon compound with the chemical formula (C₆H₅SiO₁.₅)₈. Its structure is characterized by a cubic silica core (Si₈O₁₂) with a phenyl group attached to each of the eight silicon atoms at the vertices. This unique hybrid structure, combining a rigid inorganic core with organic functionalities, imparts exceptional thermal stability, chemical resistance, and dielectric properties, making it a valuable building block in advanced materials science.[1][2]

Accurate and comprehensive characterization is paramount to ensure the purity and structural integrity of OPS for its successful application in nanocomposites, resins, and other high-performance materials. This technical guide provides an in-depth overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy—for the unambiguous identification and quality assessment of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of OPS in solution. By probing the magnetic properties of ¹H, ¹³C, and ²⁹Si nuclei, NMR provides detailed information about the chemical environment, connectivity, and symmetry of the molecule.

¹H NMR Spectroscopy: Probing the Phenyl Protons

The ¹H NMR spectrum of OPS is characterized by signals arising from the protons of the eight phenyl groups. Due to the high symmetry of the T₈ cage, the protons on each phenyl ring are chemically equivalent to those on the other seven rings. The spectrum typically exhibits complex multiplets in the aromatic region, usually between 7.0 and 8.0 ppm . These multiplets arise from the coupling between the ortho, meta, and para protons on the phenyl rings.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a clear fingerprint of the carbon environments within the OPS molecule. For the phenyl groups, four distinct resonances are expected, corresponding to the ipso, ortho, meta, and para carbons. The high signal-to-noise ratio and resolution of modern NMR spectrometers allow for the clear identification of these signals, which typically appear in the range of 120 to 140 ppm .[3] The observation of only four signals for the phenyl carbons further confirms the high symmetry of the molecule.

²⁹Si NMR Spectroscopy: The Definitive Signature of the T₈ Cage

²⁹Si NMR is arguably the most powerful technique for confirming the structural integrity of the silsesquioxane core. Due to the perfect symmetry of the this compound cage, all eight silicon atoms are chemically and magnetically equivalent. This results in a single, sharp resonance in the ²⁹Si NMR spectrum. This characteristic peak is typically observed in the range of -78 to -80 ppm (relative to tetramethylsilane, TMS). The presence of a single peak is a definitive indicator of a fully condensed, closed-cage T₈ structure.[4] Any additional peaks in this region would suggest the presence of impurities, incompletely condensed species (e.g., T₇ structures with Si-OH groups), or cage rearrangement products.[5]

Summary of NMR Spectroscopic Data for this compound
NucleusTypical Chemical Shift (δ) Range (ppm)Key Insights
¹H 7.0 - 8.0Multiplets corresponding to ortho, meta, and para phenyl protons.
¹³C 120 - 140Four distinct resonances for ipso, ortho, meta, and para carbons, confirming molecular symmetry.
²⁹Si -78 to -80A single, sharp peak, providing unambiguous confirmation of the symmetric T₈ cage structure.
Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: this compound exhibits good solubility in chlorinated solvents such as chloroform-d (CDCl₃) and in aromatic solvents like toluene-d₈.[6][7] The choice of solvent will depend on the specific NMR experiment and the desired sample concentration.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the OPS sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently agitate the vial to ensure complete dissolution of the sample. A brief application of sonication may aid in dissolution.

    • Using a pipette with a filter, transfer the solution into a standard 5 mm NMR tube.

    • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

  • Data Acquisition: Acquire the ¹H, ¹³C, and ²⁹Si NMR spectra using appropriate instrument parameters. For ²⁹Si NMR, a longer relaxation delay and a larger number of scans may be necessary due to the low natural abundance and long relaxation times of the ²⁹Si nucleus.[4]

Part 2: Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy provides a complementary and equally crucial perspective on the structure of OPS by probing the vibrational modes of its chemical bonds. FTIR and Raman spectroscopy are based on different physical principles—infrared absorption and inelastic light scattering, respectively—and thus provide complementary information about the molecule's vibrational fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly sensitive to the vibrations of polar bonds. The FTIR spectrum of OPS is dominated by strong absorptions corresponding to the vibrations of the Si-O-Si cage and the phenyl groups.

Key FTIR Absorptions for this compound:

  • ~1100-1130 cm⁻¹ (strong, broad): This is the most prominent feature in the FTIR spectrum and is assigned to the asymmetric stretching vibration of the Si-O-Si bonds within the silsesquioxane cage.[8][9] The strength and broadness of this band are characteristic of the highly crosslinked siloxane network.

  • ~3050-3080 cm⁻¹ (medium): Aromatic C-H stretching vibrations of the phenyl groups.

  • ~1430 cm⁻¹ (strong): Si-C₆H₅ stretching vibration.

  • ~1595 cm⁻¹ (medium): C=C stretching vibrations within the aromatic rings.

  • ~700-740 cm⁻¹ (strong): C-H out-of-plane bending vibrations of the monosubstituted phenyl rings.

Raman Spectroscopy

Raman spectroscopy is highly sensitive to the vibrations of non-polar, symmetric bonds. It therefore provides valuable information that is often weak or absent in the FTIR spectrum.

Key Raman Shifts for this compound:

  • ~1001 cm⁻¹ (very strong): This sharp and intense peak is due to the symmetric "breathing" mode of the phenyl rings. This is often the most intense peak in the Raman spectrum of OPS.[10]

  • ~1600 cm⁻¹ (strong): Aromatic C=C stretching, complementing the corresponding FTIR band.[11]

  • ~450-550 cm⁻¹ (medium): Symmetric stretching and deformation modes of the Si-O-Si cage. These vibrations are often weak in the FTIR spectrum but are clearly visible in the Raman spectrum.[12]

Summary of Vibrational Spectroscopy Data for this compound
Wavenumber (cm⁻¹)TechniqueAssignment
~1100-1130 FTIRAsymmetric Si-O-Si stretch (cage)
~1001 RamanPhenyl ring breathing mode
~1595-1600 FTIR & RamanAromatic C=C stretch
~1430 FTIRSi-Phenyl stretch
~700-740 FTIRC-H out-of-plane bend
~450-550 RamanSymmetric Si-O-Si stretch/deformation
Experimental Protocols: Vibrational Spectroscopy
FTIR (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the powdered OPS sample onto the ATR crystal, ensuring complete coverage.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[13]

Raman Spectroscopy
  • Place a small amount of the powdered OPS sample onto a microscope slide or into a capillary tube.

  • Position the sample under the microscope objective of the Raman spectrometer.

  • Focus the laser onto the sample.

  • Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 532 nm or 785 nm), laser power, and acquisition time to achieve a good signal-to-noise ratio.

Part 3: Integrated Spectroscopic Analysis

For a comprehensive and unambiguous characterization of this compound, it is essential to integrate the data from NMR, FTIR, and Raman spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for quality control and structural verification.

Workflow for Integrated Characterization

The following diagram illustrates a logical workflow for the integrated spectroscopic characterization of OPS.

G cluster_0 Synthesis & Purification of OPS cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Verification cluster_3 Final Assessment Synthesis Synthesis NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR Raman Raman Spectroscopy Synthesis->Raman Verify_Cage Single ²⁹Si Peak? (-78 to -80 ppm) NMR->Verify_Cage Verify_Phenyl Correct Phenyl Signals? (¹H, ¹³C, FTIR, Raman) NMR->Verify_Phenyl FTIR->Verify_Phenyl Verify_Vibrations Characteristic Cage Vibrations? (FTIR, Raman) FTIR->Verify_Vibrations Raman->Verify_Phenyl Raman->Verify_Vibrations Verify_Cage->Verify_Phenyl Yes Fail FAIL: Impure or Incorrect Structure Verify_Cage->Fail No Verify_Phenyl->Verify_Vibrations Yes Verify_Phenyl->Fail No Pass PASS: High Purity This compound Verify_Vibrations->Pass Yes Verify_Vibrations->Fail No

Caption: Integrated workflow for OPS characterization.

This integrated approach ensures a high degree of confidence in the identity and purity of this compound. The definitive single peak in the ²⁹Si NMR confirms the T₈ cage, while the combination of ¹H and ¹³C NMR, along with the characteristic bands in the FTIR and Raman spectra, validates the presence and integrity of the eight phenyl groups.

Conclusion

The spectroscopic characterization of this compound through NMR, FTIR, and Raman techniques provides a robust and comprehensive methodology for structural elucidation and purity assessment. The hallmark of a high-purity OPS sample is the convergence of evidence from all three techniques: a single sharp resonance in the ²⁹Si NMR spectrum, characteristic phenyl group signals in ¹H and ¹³C NMR, and the distinct vibrational fingerprints of the Si-O-Si cage and phenyl substituents in the FTIR and Raman spectra. By employing this integrated analytical approach, researchers and drug development professionals can ensure the quality and consistency of their OPS materials, which is critical for the development of next-generation advanced materials.

References
  • ResearchGate. (n.d.). Synthesis and Characterization of Octa(aminophenyl) Silsesquioxane through Amination of Octa(nitrophenyl) Silsesquioxane Using B2(OH)4 at Room Temperature.
  • ResearchGate. (n.d.). 29 Si{ 1 H} NMR spectra of purified compounds (a) octa-, (b) deca-, and....
  • Dalton Transactions (RSC Publishing). (n.d.). Origin of the 29Si NMR chemical shift in R3Si–X and relationship to the formation of silylium (R3Si+) ions.
  • ResearchGate. (n.d.). Synthesis and characterization of cage octa(aminopropylsilsesquioxane) | Request PDF.
  • The University of Akron. (2012, October 1). Sequential “Click” Approach to Polyhedral Oligomeric Silsesquioxane-Based Shape Amphiphiles.
  • ResearchGate. (n.d.). Fourier-transform infrared spectroscopy (FTIR) spectra of (A)....
  • Elsevier. (2002, May 3). 29Si NMR chemical shifts of silane derivatives.
  • ACS Publications. (n.d.). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces.
  • ResearchGate. (n.d.). Typical 29 Si NMR Chemical Shifts | Download Table.
  • The Royal Society of Chemistry. (n.d.). Precise synthesis of linear polysiloxanes with a polar side-chain structure by organocatalytic controlled/living ring-opening polymerization of (3- cyanopropyl)pentamethylcyclotrisiloxane.
  • ResearchGate. (n.d.). The polyoctahedral silsesquioxane (POSS) 1,3,5,7,9,11,13,15-octaphenylpentacyclo[9.5.1.1.1.1]octasiloxane (octaphenyl-POSS).
  • MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.
  • ResearchGate. (n.d.). Raman peak assignments of spectra | Download Table.
  • ResearchGate. (n.d.). 1 H and 29 Si NMR spectra of octakis(3-azidopropyl)-POSS 4.
  • MDPI. (n.d.). A Study of the Degradation Mechanism of Ladder-like Polyhedral Oligomeric Silsesquioxane via Fourier Transform Infrared Spectroscopy.
  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
  • ResearchGate. (n.d.). Assignment of the FTIR peaks for silanes. | Download Table.
  • ResearchGate. (n.d.). Infrared Spectroscopy Study of Microstructures of Poly(silsesquioxane)s | Request PDF.
  • ResearchGate. (n.d.). Raman spectra of: (1) PP, (2) Al-POSS/PP, (3) Ti-POSS/PP.
  • University of Calgary. (n.d.). 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra.
  • ResearchGate. (n.d.). Synthesis and characterization of octa (aminophenyl) polyhedral silsesquioxane.
  • Defense Technical Information Center. (2012, August 28). Hansen Solubility Parameters for Octahedral Oligomeric Silsesquioxanes.
  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
  • MDPI. (n.d.). The Rediscovery of POSS: A Molecule Rather than a Filler.
  • ResearchGate. (2012, August 28). Hansen Solubility Parameters for Octahedral Oligomeric Silsesquioxanes.
  • ResearchGate. (2022, August 18). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review | Request PDF.
  • PMC. (2019, October 25). A Surface-Enhanced Raman Spectral Library of Important Drugs Associated With Point-of-Care and Field Applications.

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crystal structure analysis of Octaphenylsilsesquioxane using XRD

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Octaphenylsilsesquioxane using X-ray Diffraction

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of this compound (OPS) in Materials Science

This compound (OPS) is a prominent member of the Polyhedral Oligomeric Silsesquioxane (POSS) family. These compounds are characterized by a unique hybrid organic-inorganic structure, featuring a silica core and organic functional groups at the vertices.[1] This architecture imparts a remarkable combination of properties, making POSS materials, including OPS, highly valuable in the development of advanced polymers and nanocomposites. The incorporation of OPS into polymer matrices can significantly enhance thermal stability, mechanical strength, and reduce flammability.[2] A thorough understanding of the three-dimensional atomic arrangement of OPS is paramount for predicting and controlling its behavior in these applications. X-ray diffraction (XRD) stands as the definitive technique for elucidating this intricate crystal structure.[3][4]

This guide provides a comprehensive overview of the principles and methodologies for the , tailored for researchers and professionals in materials science and drug development.

Core Principles of X-ray Crystallography

X-ray crystallography is a powerful analytical technique used to determine the atomic and molecular structure of a crystal.[5] The fundamental principle involves irradiating a crystalline sample with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other, producing a unique diffraction pattern.[6] By analyzing the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of the atoms can be deduced.[4][5]

Experimental Workflow: From Crystal to Structure

The successful determination of the crystal structure of OPS via XRD involves a meticulous multi-step process, from sample preparation to final structure refinement.

Part 1: Synthesis and Crystallization of High-Quality OPS Crystals

The primary and often most challenging step in XRD analysis is obtaining a single, high-quality crystal of the material of interest.[5][6] For OPS, single crystals can be obtained through the self-condensation of the tetrol Si₄O₄(Ph)₄(OH)₄.[7]

Detailed Protocol for OPS Crystallization:

  • Precursor Preparation: The starting material, Si₄O₄(Ph)₄(OH)₄, can be obtained from commercial suppliers or synthesized.

  • Solvent System: A solution of the tetrol precursor is prepared in a suitable solvent system. For example, single crystals of octaphenyl-POSS have been successfully grown from a solution of the tetrol (15 mg) in methanol (1 ml) within an inner vial, placed inside a larger vial containing a dehydrating agent.[7]

  • Slow Evaporation/Condensation: The vial is sealed and left undisturbed at room temperature. The slow evaporation of the solvent and subsequent condensation reaction leads to the gradual formation of single crystals over a period of days to weeks.

  • Crystal Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) and quality (transparent with well-defined faces) are formed, they are carefully harvested from the solution.[5]

Part 2: X-ray Diffraction Data Acquisition

The next stage involves mounting the crystal and collecting the diffraction data using a diffractometer.

Step-by-Step Data Collection Procedure:

  • Crystal Mounting: A selected single crystal of OPS is mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.[3]

  • X-ray Source: The crystal is exposed to a monochromatic X-ray beam, typically generated by a copper anode or a synchrotron source.[4]

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and diffraction images are collected at small angular increments (e.g., 0.5-1.0 degrees) using an area detector like a CCD or pixel detector.[3][5] This ensures that a complete dataset of reflections is recorded.

  • Data Integration: The collected images are processed to determine the position and intensity of each diffraction spot. This process also indexes the reflections and determines the unit cell parameters and space group of the crystal.

Workflow for XRD Data Acquisition and Processing

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_structure Structure Determination Synthesis Synthesis of Si₄O₄(Ph)₄(OH)₄ Crystallization Slow Evaporation/ Condensation Synthesis->Crystallization Harvesting Harvesting of Single Crystals Crystallization->Harvesting Mounting Crystal Mounting on Goniometer Harvesting->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Integration Data Integration & Scaling Data_Collection->Integration Structure_Solution Structure Solution (e.g., Direct Methods) Integration->Structure_Solution Model_Building Model Building & Refinement Structure_Solution->Model_Building Validation Structure Validation Model_Building->Validation

Caption: Experimental workflow for the crystal structure analysis of this compound.

Part 3: Structure Solution and Refinement

The final stage involves converting the processed diffraction data into a refined three-dimensional atomic model.

  • Structure Solution: The initial phases of the structure factors are determined using computational methods such as direct methods or Patterson methods. This leads to an initial electron density map.

  • Model Building: An atomic model of the OPS molecule is built into the electron density map.

  • Structure Refinement: The atomic coordinates and other parameters (like thermal displacement parameters) are adjusted through a least-squares refinement process to achieve the best possible fit between the calculated and observed diffraction data.[5] For powder XRD data, Rietveld refinement is a powerful technique that refines a theoretical line profile against the experimental data.[8][9][10]

The Crystal Structure of this compound

The crystal structure of unsolvated octaphenyl-POSS has been determined and reported.[7] The key crystallographic parameters are summarized in the table below.

ParameterValueReference
Chemical FormulaC₄₈H₄₀O₁₂Si₈[11]
Molecular Weight1033.5 g/mol [11]
Crystal SystemMonoclinic[11]
Space GroupC2/c[7][11]
a16.406 Å[11]
b13.8849 Å[11]
c21.570 Å[11]
α90°[11]
β93.458°[11]
γ90°[11]
Z4[11]

The molecule possesses a centrosymmetric structure in the crystal.[7] The Si-O bond lengths and Si-O-Si bond angles are crucial parameters that define the geometry of the inorganic core. The average Si-O bond length is approximately 1.621 Å, and the Si-O-Si bond angles are around 149°.[7] The phenyl groups are arranged around the silica core, and their orientation influences the crystal packing. In the unsolvated structure, there are no direct π-π stacking interactions between the phenyl rings of neighboring molecules.[7]

Logical Flow of Structure Refinement

Refinement_Flow A Initial Model B Least-Squares Refinement A->B C Difference Fourier Map Calculation B->C E Convergence Check B->E D Model Adjustment C->D D->B Iterate E->B Not Converged F Final Refined Structure E->F Converged

Caption: Iterative process of crystal structure refinement.

Common Challenges and Troubleshooting in the XRD Analysis of OPS

ChallengePotential CauseRecommended Solution
Poor Crystal Quality Rapid crystallization, impuritiesOptimize crystallization conditions (slower evaporation, purer starting materials).
Crystal Twinning Intergrowth of two or more crystal latticesCarefully screen multiple crystals; use specialized software for twin refinement.
Disorder in Phenyl Rings Thermal motion or static disorderCollect data at low temperatures (e.g., 100 K) to reduce thermal motion; model disorder if necessary.
Weak Diffraction Small crystal size, poor crystallinityUse a more intense X-ray source (synchrotron); grow larger crystals.

Conclusion

X-ray diffraction is an indispensable tool for the detailed structural characterization of this compound. A successful analysis hinges on the ability to produce high-quality single crystals and a systematic approach to data collection, processing, and structure refinement. The resulting atomic-level insights into the molecular geometry and crystal packing of OPS are crucial for understanding its properties and designing novel materials with tailored functionalities.

References

  • Nanochemistry Research. (n.d.). Preparation of Highly Crystalline Octavinyl Silsesquioxane Building Blocks via Sol-Gel Technique. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • Chinnam, P. R., Gau, M. R., Schwab, J., Zdilla, M. J., & Wunder, S. L. (2014). The polyoctahedral silsesquioxane (POSS) 1,3,5,7,9,11,13,15-octaphenylpentacyclo[9.5.1.1.1.1]octasiloxane (octaphenyl-POSS). Acta Crystallographica Section C: Crystal Structure Communications, 70(Pt 10), 971–974. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). X-ray Crystal Diffraction Analysis Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • JoVE. (2015, March 4). Growing Crystals for X-ray Diffraction Analysis. Retrieved from [Link]

  • Barczewski, M., et al. (2024). Crystallization behavior and thermal properties of octa-phenyl-substituted silsesquioxane-modified polylactide (PLA). Journal of Materials Science, 59(43), 20445–20461. Retrieved from [Link]

  • PubChem. (n.d.). Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of crystal data for various solvates of octaphenyl-POSS. Retrieved from [Link]

  • SciSpace. (n.d.). Rietveld refinement strategy for quantitative phase analysis of partially amorphous zeolitized tuffaceous rocks. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (n.d.). Rietveld and Pair distribution function (PDF) analysis workshop. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Structure of Polyhedral Oligomeric Silsequioxane (POSS) Nano-materials: A Study by X-ray Diffraction and Electron Microscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural studies of octahydridooctasilsesquioxane – H8Si8O12. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural ordering of self-assembled alkylene-bridged silsesquioxanes probed by X-ray diffraction experiments. Retrieved from [Link]

  • Yoshio, W. (2012). X-Ray Diffraction Crystallography: Introduction, Examples and Solved Problems. Springer. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray diffraction (XRD) patterns of octaisobutyl polyhedral oligomeric.... Retrieved from [Link]

  • European Journal of Mineralogy. (2015). Rietveld structure refinement of microcline. Retrieved from [Link]

  • The McCrone Group. (2017, July 28). X-ray Diffraction–Solving Problems with Phase Analysis. Retrieved from [Link]

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Safe Handling of Octaphenylsilsesquioxane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the health and safety considerations essential for the handling of Octaphenylsilsesquioxane (OPS). As a unique hybrid nanomaterial, composed of a rigid inorganic silica core and eight organic phenyl groups, OPS is increasingly utilized in advanced materials and biomedical applications for its thermal stability and structural properties.[1] This document moves beyond mere procedural lists to instill a deep understanding of the causality behind safety protocols, ensuring a self-validating system of safe laboratory practices for all personnel.

Core Hazard Profile of this compound

This compound is a white, solid powder with a high melting point exceeding 350°C.[1][2] It is generally considered stable under normal conditions.[3] While some safety data sheets (SDS) may list it as "Not classified" under GHS, this should not be interpreted as an absence of potential hazards.[4][5] The primary risks associated with OPS stem from its physical form as a fine powder and its behavior at elevated temperatures.

1.1. Health Hazards

The main routes of occupational exposure are inhalation and direct contact with the skin and eyes. To date, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA.[3][6][7][8] Therefore, it is prudent to handle it as a substance with the potential to cause irritation.

Exposure Route Potential Health Effects Primary Causality & Field Insights
Inhalation May cause irritation to the respiratory tract.[4][5]As a fine particulate, OPS dust can be easily inhaled. The primary concern is mechanical irritation of the respiratory system. While specific toxicity data is limited, it is a standing principle in occupational hygiene to minimize inhalation of any inert dust.
Skin Contact May cause skin irritation.[4][5] Prolonged contact may lead to dryness or cracking.[9]The particulate nature of OPS can cause mechanical irritation. While not a primary skin sensitizer, good laboratory hygiene dictates avoiding all direct skin contact with research chemicals.
Eye Contact May cause eye irritation.[4][5]Direct contact with any powder can cause significant mechanical irritation and abrasion to the cornea. The fine nature of OPS dust increases the risk of eye exposure if proper protection is not worn.
Ingestion No specific information is available, but it is not an intended route of exposure.[4][5]Accidental ingestion is unlikely with proper lab hygiene. If it occurs, medical advice should be sought.[5]

1.2. Physicochemical Hazards

Hazard Type Description & Causality
Flammability Slight fire hazard.[4] Materials must be preheated before ignition can occur.[4]
Thermal Decomposition At elevated temperatures (above 350°C) or in a fire, OPS can decompose.[5][10] This thermal degradation can release irritating fumes, organic acid vapors, Carbon Monoxide (CO), Carbon Dioxide (CO2), and Silicon dioxide.[3][5]
Reactivity Stable under normal conditions.[3] Incompatible with strong oxidizing agents.[3][4][5]

Hierarchy of Controls: From Engineering to Personal Protection

A multi-layered approach to safety is paramount. The most effective controls are those that engineer out the hazard, followed by administrative controls and, finally, personal protective equipment (PPE).

2.1. Engineering Controls: The First Line of Defense

The primary engineering control for handling OPS powder is ventilation.

  • Local Exhaust Ventilation (LEV): All weighing, transferring, and handling of OPS powder must be conducted within a certified chemical fume hood or a powder containment hood. This is non-negotiable. The purpose is to capture dust at the source, preventing it from entering the researcher's breathing zone and the general laboratory environment.[4][5][9]

2.2. Administrative Controls

  • Designated Areas: Clearly define and label areas where OPS is handled and stored.

  • Safe Work Practices: Follow standardized protocols for handling and cleanup. Minimize the quantities of material used.

  • Hygiene: Always wash hands thoroughly with mild soap and water after handling OPS and before leaving the work area.[4][9] Do not store or consume food and drink in the laboratory.

2.3. Personal Protective Equipment (PPE): The Final Barrier

PPE is essential for protecting against residual exposure. The selection of appropriate PPE is task-dependent.[11][12][13][14]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety glasses with side shieldsNot requiredLab coatNot required
Weighing & Transferring Powder Chemical safety goggles[14]Dust-impervious gloves (e.g., Nitrile)[9]Lab coatRequired if outside of LEV. An air-purifying respirator with a particulate filter (e.g., N95 or higher) should be used if airborne particles are generated.[9]
Solution Preparation Chemical safety gogglesChemical-resistant gloves (Nitrile)Lab coatNot typically required if conducted in a fume hood.
High-Temperature Applications (>200°C) Chemical safety goggles and/or face shieldThermal-insulating gloves over chemical-resistant glovesLab coatUse within a fume hood is mandatory.
Large Spill Cleanup Chemical safety gogglesDust-impervious gloves (e.g., Nitrile)Lab coat or coverallsAir-purifying respirator with particulate filter.

Standard Operating Protocols

Adherence to validated protocols is the cornerstone of laboratory safety. The following workflows are designed to minimize exposure and ensure operational integrity.

3.1. Protocol: Weighing and Transferring OPS Powder

  • Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat).

  • Engineering Control: Perform all work inside a certified chemical fume hood.

  • Staging: Place a weigh boat on an analytical balance inside the hood. Tare the balance.

  • Transfer: Using a dedicated spatula, carefully transfer the desired amount of OPS from the stock container to the weigh boat. Perform this action slowly and close to the surface to minimize dust generation.

  • Closure: Tightly close the primary stock container immediately after use.[4]

  • Cleanup: Decontaminate the spatula and the work surface within the fume hood using a damp wipe. Dispose of the wipe in the appropriate solid waste container.

  • Doffing: Remove gloves and wash hands thoroughly upon completion of the task.

Visualization: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Completion a Don PPE: - Goggles - Gloves - Lab Coat b Place Weigh Boat on Balance a->b c Carefully Transfer OPS Powder b->c d Securely Close Stock Container c->d e Decontaminate Tools & Surface d->e f Properly Dispose of Waste e->f g Doff PPE & Wash Hands f->g

Caption: Workflow for safe powder handling of this compound.

Emergency Response Protocols

Preparedness is key to mitigating the impact of any laboratory incident.

4.1. First Aid Measures

  • After Inhalation: Move the affected person to fresh air. If irritation or breathing difficulties occur, seek medical attention.[15]

  • After Skin Contact: Wash the affected area thoroughly with mild soap and plenty of water.[5] Remove contaminated clothing.[4] If irritation persists, seek medical advice.

  • After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[4][5]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[5]

4.2. Accidental Release (Spill) Response

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don appropriate PPE, including respiratory protection, gloves, and eye protection.[4]

  • Contain & Clean: For solid spills, carefully sweep or shovel the material into an appropriate, labeled container for disposal.[4][9] Avoid actions that generate dust. Moisten the material slightly with water to prevent dusting if appropriate and safe to do so.[9]

  • Decontaminate: Clean the spill area with a wet cloth or HEPA-filtered vacuum.[9]

  • Dispose: Dispose of the collected waste and cleaning materials in accordance with institutional and local regulations.

Visualization: Spill Response Flowchart

spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Full PPE (incl. Respirator) evacuate->ppe assess Assess Spill Size & Location small_spill Small Spill (Manageable) assess->small_spill Small large_spill Large Spill or Outside Ventilation assess->large_spill Large ppe->assess cleanup Contain & Sweep Into Waste Container small_spill->cleanup contact_ehs Contact Emergency Services / EHS large_spill->contact_ehs decon Decontaminate Area cleanup->decon dispose Dispose of Waste Per Regulations decon->dispose

Caption: Decision-making flowchart for this compound spills.

4.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[4][5]

  • Hazards: Exposure to elevated temperatures or flames may cause the material to decompose, releasing irritating fumes.[4][5]

  • Firefighter Protection: Firefighters must wear full protective equipment, including a self-contained breathing apparatus (SCBA), to protect against hazardous decomposition products.[4][5]

Storage and Disposal

5.1. Storage Conditions

  • Store in a cool, dry, and well-ventilated area.[1][9]

  • Keep containers tightly closed when not in use to prevent contamination.[4][9]

  • Store away from incompatible materials such as strong oxidizers.[3][4][5]

5.2. Waste Disposal

  • Dispose of waste material in accordance with all applicable local, state, and federal regulations.[5][9]

  • Incineration may be a suitable disposal method.[5]

  • Avoid releasing the material into the environment, sewers, or public waters.[4][5][9]

  • Emerging research focuses on the chemical recycling of silicone-based materials to depolymerize waste into valuable monomers, representing a more sustainable alternative to landfill or incineration.[16][17][18][19] While not yet standard practice for laboratory waste, this highlights a future direction for waste management in this chemical class.

References

  • Thermal decomposition of polyhedral oligomeric octaphenyl, octa(nitrophenyl), and octa(aminophenyl) silsesquioxanes.Beijing Institute of Technology.
  • This compound | CAS#:5256-79-1.Chemsrc.
  • sio6705.
  • 5256-79-1(this compound) Product Description.ChemicalBook.
  • OCTA(AMINOPHENYL)
  • SAFETY DATA SHEET - Octaphenylcyclotetrasiloxane.Fisher Scientific.
  • Polyhedral Oligomeric Silsesquioxanes (POSS)
  • Octaphenyl Silsesquioxane High Quality Worldwide Delivery.Nanoshel LLC.
  • Personal Protective Equipment (PPE).CHEMM.
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  • The importance of Personal Protective Equipment in the handling of chemicals.ITURRI.
  • Polyhedral Oligomeric Silsesquioxane (POSS)
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  • SAFETY D
  • New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition.PMC - NIH.
  • Transforming silicone waste: Depolymerization and polymerization strategies for recycling.Computer Science Journals.
  • Occupational (Workplace) Exposure Standards/Guidelines/Approaches.Toxicology MSDT.
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  • Chronic toxicity and oncogenicity of octamethylcyclotetrasiloxane (D4)
  • Recommended PPE to handle chemicals.Bernardo Ecenarro.
  • Toxicity of four novel Polyhedral Oligomeric Silsesquioxane (POSS) particles used in anti- cancer drug delivery.Journal of Applied Pharmaceutical Science.
  • Examples of PPE for Various Dangerous Goods Classes.Storemasta Blog.
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  • Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus).MDPI.
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An In-depth Technical Guide to Octaphenylsilsesquioxane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Octaphenylsilsesquioxane (OPS), a member of the Polyhedral Oligomeric Silsesquioxane (POSS) family, stands as a cornerstone in the field of hybrid nanomaterials. Its unique three-dimensional, cage-like structure, composed of a silicon-oxygen core and peripheral phenyl groups, imparts a remarkable combination of thermal stability, hydrophobicity, and mechanical robustness. This guide offers a comprehensive overview of OPS, from its fundamental chemical identity to its synthesis, characterization, and diverse applications, providing researchers and professionals with the critical knowledge to harness its potential in advanced materials and drug delivery systems.

Core Chemical Identity

  • CAS Number : 5256-79-1[1][2]

  • Molecular Formula : C₄₈H₄₀O₁₂Si₈[3][4][5]

The structure of this compound is characterized by a cubic core of eight silicon atoms bridged by twelve oxygen atoms, with a phenyl group attached to each silicon atom. This precise arrangement results in a well-defined nanoscale molecule with a diameter typically in the range of 1-3 nm.[2]

Synthesis_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation Phenyltrimethoxysilane Phenyltrimethoxysilane Hydrolysis\n(Acid/Base Catalyst) Hydrolysis (Acid/Base Catalyst) Phenyltrimethoxysilane->Hydrolysis\n(Acid/Base Catalyst) Water Water Water->Hydrolysis\n(Acid/Base Catalyst) Phenylsilanetriol Phenylsilanetriol Condensation\n(Self-Assembly) Condensation (Self-Assembly) Phenylsilanetriol->Condensation\n(Self-Assembly) Hydrolysis\n(Acid/Base Catalyst)->Phenylsilanetriol Oligomeric Intermediates Oligomeric Intermediates Further Condensation Further Condensation Oligomeric Intermediates->Further Condensation This compound This compound Condensation\n(Self-Assembly)->Oligomeric Intermediates Further Condensation->this compound

Caption: General workflow for the synthesis of this compound.

A detailed experimental protocol for the synthesis of octaphenyl-functionalized POSS involves a two-step hydrolysis process. [6]Initially, phenylsilane is added to a cooled mixed solution of an organic solvent and deionized water to carry out the hydrolysis reaction. [6]After a period of stirring, the organic phase containing the precursor hydrolysis product is separated and dried. [6]This precursor is then subjected to a reflux reaction in the presence of a catalyst and solvent, leading to the precipitation of white this compound, which is then purified by filtration, washing, and recrystallization. [6]

Physicochemical Properties

This compound exhibits a unique set of properties that make it a valuable component in a wide range of materials.

PropertyValueSource
Molecular Weight 1033.51 g/mol [3]
Appearance White to almost white powder or crystals[2]
Melting Point >350 °C[7]
Density ~1.30 - 1.35 g/cm³
Solubility Poor in common solvents; slightly soluble in pyridine and CH₂Cl₂

The high thermal stability of OPS is attributed to the strong Si-O-Si bonds in its inorganic core and the bulky phenyl groups that shield the core. This stability makes it suitable for high-temperature applications.

Characterization Techniques

The successful synthesis and purity of this compound are typically confirmed using a suite of analytical techniques:

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational bands of the Si-O-Si cage structure and the phenyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are employed to confirm the chemical structure and purity of the OPS molecule. [8]²⁹Si NMR is particularly powerful for analyzing the silicon environment and confirming the formation of the T₈ cage structure. [9]* Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of OPS by measuring its weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): DSC helps in determining the melting point and other thermal transitions of the material. [8]

Applications of this compound

The unique properties of this compound have led to its exploration and application in various scientific and industrial fields.

Polymer Nanocomposites

A primary application of OPS is as a nanofiller in polymer matrices. Its incorporation, either through physical blending or chemical cross-linking, can significantly enhance the properties of the host polymer. [2]

  • Improved Thermal Stability: The inherent high thermal stability of OPS can be transferred to the polymer, increasing its degradation temperature.

  • Enhanced Mechanical Properties: The rigid, cage-like structure of OPS can reinforce the polymer matrix, leading to increased strength, modulus, and rigidity. [10]* Reduced Flammability: The silicon-oxygen core of OPS can form a protective char layer upon combustion, reducing the flammability of the polymer. [10]* Lowered Viscosity: In some cases, the addition of POSS nanoparticles can decrease the viscosity of highly filled resins. [10] Phenolic resins, known for their excellent thermal stability and solvent resistance, have been successfully formulated into nanocomposites with POSS, resulting in materials with high thermal stabilities and low surface energies. [11]

Drug Delivery and Biomedical Applications

The nanometer-sized, cage-like structure of POSS molecules, including OPS, makes them promising candidates for drug delivery systems. [2][4]The organic periphery can be functionalized with targeting ligands or polymers to enhance biocompatibility and direct the nanocarrier to specific cells or tissues. [4]For instance, POSS-based conjugates have been developed for the delivery of anticancer drugs like docetaxel. [4]

Electronics and Photonics

The excellent electrical insulating properties and thermal stability of this compound make it a candidate for applications in microelectronics as a surface coating. [4]Its unique optical properties are also being explored for use in photonic devices.

Conclusion

This compound is a versatile and highly valuable nanomaterial with a well-defined structure and a remarkable combination of properties. Its synthesis is well-established, and its characterization is achievable through standard analytical techniques. The ability of OPS to enhance the performance of polymers and its potential in biomedical applications continue to drive research and development, promising innovative solutions in materials science and drug delivery. As our understanding of this unique molecule deepens, so too will the breadth of its applications, solidifying its role as a key building block in the nanotechnology toolkit.

References

  • Google Patents. CN105111233A - Preparation method of octaphenyl silsesquioxane.
  • MDPI. Polyhedral Oligomeric Silsesquioxane (POSS)-Containing Polymer Nanocomposites. [Link]

  • MDPI. Use of Polyhedral Oligomeric Silsesquioxane (POSS) in Drug Delivery, Photodynamic Therapy and Bioimaging. [Link]

  • PubChem. Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl-. [Link]

  • CAS Common Chemistry. This compound. [Link]

  • ResearchGate. The polyoctahedral silsesquioxane (POSS) 1,3,5,7,9,11,13,15-octaphenylpentacyclo[9.5.1.1.1.1]octasiloxane (octaphenyl-POSS). [Link]

  • ACS Publications. Poly(ethylene glycol)-Octafunctionalized Polyhedral Oligomeric Silsesquioxane: Synthesis and Thermal Analysis. [Link]

  • RSC Publishing. Hydrolysis and Initial Polycondensation of Phenyltrimethoxysilane and Diphenyldimethoxysilane. [Link]

  • Journal of Materials Chemistry (RSC Publishing). Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane. [Link]

  • Wiley Online Library. Thermal and Surface Properties of Phenolic Nanocomposites Containing Octaphenol Polyhedral Oligomeric Silsesquioxane. [Link]

  • Wiley Online Library. Thermal and Surface Properties of Phenolic Nanocomposites Containing Octaphenol Polyhedral Oligomeric Silsesquioxane. [Link]

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A Researcher's Guide to High-Purity Octaphenylsilsesquioxane: Commercial Sources, Supplier Evaluation, and Quality Verification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals embarking on work involving octaphenylsilsesquioxane (OPS), the quality and purity of this unique polyhedral oligomeric silsesquioxane (POSS) are paramount. This guide provides an in-depth overview of the commercial landscape for high-purity OPS, offering a framework for supplier selection and essential protocols for material verification to ensure the integrity of your research and development endeavors.

Understanding this compound (OPS)

This compound, with the chemical formula (C₆H₅SiO₁.₅)₈, is a cage-like molecule consisting of a silicon-oxygen core and eight phenyl groups at the corners of the cube.[1][2] This structure imparts a unique combination of properties, including high thermal stability, with a melting point exceeding 350°C, and excellent chemical resistance.[1][2][3] These attributes make OPS a valuable building block in the development of advanced materials, including nanocomposites, high-performance polymers, and drug delivery systems.[1] The incorporation of OPS into a polymer matrix can enhance mechanical strength, thermal stability, and reduce flammability.[1]

Commercial Landscape: Sourcing High-Purity OPS

The procurement of high-purity OPS is a critical first step for any research application. The market consists of a mix of primary manufacturers and a larger number of distributors. Navigating this landscape requires careful consideration of not just the stated purity but also the supplier's reputation, quality control documentation, and technical support.

Key Considerations for Supplier Selection:
  • Purity: For most research applications, a purity of ≥98% is recommended. Suppliers should provide a certificate of analysis (CoA) with detailed characterization data.

  • Characterization Data: Reputable suppliers will offer comprehensive data to validate the identity and purity of their product. This may include Nuclear Magnetic Resonance (NMR) spectroscopy, Thermogravimetric Analysis (TGA), and High-Performance Liquid Chromatography (HPLC).

  • Consistency: Batch-to-batch consistency is crucial for reproducible research. Inquire about the supplier's manufacturing processes and quality control measures.

  • Technical Support: Access to knowledgeable technical support can be invaluable for troubleshooting and application development.

Leading Commercial Suppliers of this compound:

The following table provides a comparative overview of prominent suppliers of this compound. This is not an exhaustive list, but it represents a selection of established players in the market.

SupplierStated PurityNoteworthy Information
Hybrid Plastics Application-specificA primary manufacturer and innovator of POSS materials, offering a range of functionalized and non-functionalized POSS products.[4][5][6][7]
Nanoshel LLC 98.0%Provides worldwide shipping and highlights applications in polymer nanocomposites and drug delivery.[1]
Alfa Chemistry 95%+, 98%An ISO 9001:2015 certified supplier offering various grades of OPS.[8][9]
INSCX 98.0%An online exchange for nanomaterials, listing Octaphenyl POSS with specified purity.[10]
XIAMEN EQUATION CHEMICAL CO., LTD Industrial GradeA manufactory with a multi-year presence on the ECHEMI platform.[11]
HENAN SUNLAKE ENTERPRISE CORPORATION Not specifiedA manufacturer and exporter of a wide range of chemicals, including OPS.[2]
ChemBK Not specifiedA platform listing multiple suppliers of Octaphenyl-t8-silsesquioxane.[3]

The Supply Chain and Quality Control Workflow

Understanding the journey of OPS from synthesis to your laboratory is crucial for appreciating the importance of rigorous quality control.

cluster_0 Raw Material Sourcing cluster_1 Synthesis & Manufacturing cluster_2 Supplier Quality Control cluster_3 End-User Verification Phenyltrichlorosilane Phenyltrichlorosilane Hydrolysis & Condensation Hydrolysis & Condensation Phenyltrichlorosilane->Hydrolysis & Condensation Purification Purification Hydrolysis & Condensation->Purification Characterization Characterization Purification->Characterization Packaging & Distribution Packaging & Distribution Characterization->Packaging & Distribution Incoming QC Incoming QC Packaging & Distribution->Incoming QC

Figure 1: Simplified supply chain for high-purity this compound.

Essential Quality Control and Verification Protocols

Upon receiving a shipment of OPS, it is imperative to perform in-house quality control to verify the supplier's claims and ensure the material is suitable for your intended application.

Received OPS Received OPS Visual Inspection Visual Inspection Received OPS->Visual Inspection Solubility Test Solubility Test Visual Inspection->Solubility Test FTIR Spectroscopy FTIR Spectroscopy Solubility Test->FTIR Spectroscopy NMR Spectroscopy NMR Spectroscopy FTIR Spectroscopy->NMR Spectroscopy TGA Analysis TGA Analysis NMR Spectroscopy->TGA Analysis Material Accepted Material Accepted TGA Analysis->Material Accepted Meets Specs Material Rejected Material Rejected TGA Analysis->Material Rejected Fails Specs

Figure 2: Recommended incoming quality control workflow for this compound.

Step-by-Step Methodologies:

A. Visual Inspection and Solubility:

  • Visual Inspection: High-purity OPS should be a white, crystalline powder.[1] Any discoloration or presence of foreign particles should be noted.

  • Solubility Test: Attempt to dissolve a small amount of the material in a suitable solvent such as tetrahydrofuran (THF) or toluene. Incomplete dissolution may indicate the presence of impurities or cross-linked material.

B. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the presence of characteristic functional groups of OPS.

  • Protocol:

    • Prepare a KBr pellet containing a small amount of the OPS sample or use a diamond ATR accessory.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Expected Peaks: Look for strong absorption bands corresponding to the Si-O-Si stretching vibrations (around 1100 cm⁻¹) and peaks associated with the phenyl groups (e.g., C-H stretching around 3000-3100 cm⁻¹, C=C stretching around 1600 cm⁻¹).

C. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure and assess purity.

  • Protocol:

    • Dissolve a precisely weighed amount of the OPS sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ²⁹Si NMR spectra.

    • Expected Results:

      • ¹H NMR: The spectrum should show characteristic signals for the phenyl protons in the aromatic region (typically between 7-8 ppm). The absence of other signals is indicative of high purity.

      • ²⁹Si NMR: A single sharp peak is expected for the eight equivalent silicon atoms in the T₈ cage structure. The presence of multiple peaks could indicate the presence of other silsesquioxane structures or impurities.

D. Thermogravimetric Analysis (TGA):

  • Objective: To evaluate the thermal stability of the OPS.

  • Protocol:

    • Place a small, accurately weighed amount of the OPS sample into a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).

    • Expected Results: High-purity OPS is thermally stable and should exhibit minimal weight loss until high temperatures (typically above 400 °C). The onset of decomposition temperature is a key indicator of thermal stability.

Conclusion

The successful application of this compound in research and development hinges on the procurement of high-purity material. By carefully evaluating commercial suppliers, understanding the supply chain, and implementing a robust in-house quality control program, researchers can ensure the integrity and reproducibility of their work. The methodologies outlined in this guide provide a framework for making informed decisions and validating the quality of this versatile nanomaterial.

References

  • ChemBK. Octaphenyl-t8-silsesquioxane. Available from: [Link]

  • AZoM. Hybrid Plastics: Quotes, Address, Contact. Available from: [Link]

  • ZIBO YUSHUN NEW MATERIALS CO., LTD. Hydroxyl-terminated Phenyl Silsesquioxane (YS-700). Available from: [Link]

  • baoxu chemical. Polyhedral Oligomeric Silsesquioxane (POSS) Flame Retardant Mfg. Available from: [Link]

  • Persistence Market Research. Polyhedral Oligomeric Silsesquioxane Market. Available from: [Link]

  • Gelest, Inc. POLY(PHENYL-PROPYLSILSESQUIOXANE), 70% PHENYL, 30% PROPYL. Available from: [Link]

  • SiSiB SILICONES. Phenyl Silanes. Available from: [Link]

  • LookChem. 5256-79-1 suppliers USA. Available from: [Link]

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Methodological & Application

Strategic Functionalization of Octaphenylsilsesquioxane (OPS) with Amine Groups for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

< APPLICATION NOTE & PROTOCOL

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the chemical modification of Octaphenylsilsesquioxane (OPS), a well-defined inorganic-organic hybrid molecule, to introduce primary amine functionalities onto its peripheral phenyl rings. The introduction of amine groups transforms the chemically inert OPS core into a highly versatile nanobuilding block, suitable for a myriad of applications including polymer reinforcement, drug delivery, and catalysis. We will delve into the prevalent and reliable two-step nitration-reduction pathway, offering detailed, field-tested protocols and the essential scientific rationale behind each procedural step. Furthermore, this guide includes critical characterization methods to validate the synthetic outcomes, ensuring researchers can proceed with confidence in their downstream applications.

Introduction: The Rationale for Amine Functionalization

This compound (OPS) is a member of the Polyhedral Oligomeric Silsesquioxane (POSS) family, characterized by a cubic silica core (Si₈O₁₂) and eight covalently attached phenyl groups at each silicon vertex.[1] This structure imparts exceptional thermal stability and a rigid, nanometer-scale framework. However, the inherent chemical inertness of the phenyl groups limits its direct application in systems requiring covalent integration or specific molecular interactions.

Functionalizing OPS with primary amine (-NH₂) groups is a pivotal strategy to unlock its potential. The resulting Octa(aminophenyl)silsesquioxane (OAPS) serves as a versatile precursor for further chemical modifications. The amine groups can act as:

  • Covalent cross-linking sites: For integration into polymer matrices like epoxies and polyimides, enhancing their thermal and mechanical properties.

  • Initiation sites: For polymerization reactions.

  • Attachment points: For bioactive molecules, fluorophores, or catalysts.[2][3]

The most established and reliable method for this transformation is a two-step electrophilic aromatic substitution pathway: (1) per-nitration of the eight phenyl rings, followed by (2) reduction of the resulting nitro groups to primary amines.

Synthetic Strategy: The Nitro-Reduction Pathway

This pathway is favored due to its high efficiency in achieving complete functionalization on all eight phenyl rings and the well-understood nature of the reactions involved.

G

Step 1: Per-Nitration of this compound

Principle: The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), often termed "mixed acid," is used to generate the highly electrophilic nitronium ion (NO₂⁺).[4][5][6] The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[6][7] The electron-rich π-system of the phenyl rings on OPS then attacks the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group (-NO₂).[6][8]

G

Protocol 1: Nitration of OPS

Materials:

  • This compound (OPS)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Dichloromethane (DCM)

  • Methanol

  • Deionized Water

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

Procedure:

  • Safety First: Conduct this procedure in a well-ventilated fume hood. Concentrated acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of OPS in 50 mL of dichloromethane. Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.

  • Prepare Mixed Acid: In a separate beaker, carefully and slowly add 30 mL of concentrated H₂SO₄ to 30 mL of concentrated HNO₃ while cooling in an ice bath. Causality: This exothermic reaction generates the nitronium ion. Pre-cooling and slow addition are critical to control the reaction temperature and prevent runaway reactions.

  • Nitration Reaction: Using a dropping funnel, add the cold mixed acid dropwise to the stirred OPS solution over 60-90 minutes. Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours to ensure per-nitration of all eight phenyl rings.

  • Work-up & Isolation: a. Carefully pour the reaction mixture into 500 mL of an ice/water slurry with vigorous stirring. This will precipitate the crude nitrated product. b. Isolate the pale-yellow solid by vacuum filtration. c. Wash the solid extensively with deionized water until the filtrate is neutral (pH ~7). This step is crucial to remove residual acids. d. Finally, wash the product with methanol to remove organic impurities.

  • Drying: Dry the resulting Octa(nitrophenyl)silsesquioxane (Nitro-OPS) in a vacuum oven at 60 °C overnight.

Step 2: Reduction of Octa(nitrophenyl)silsesquioxane

Principle: The reduction of aromatic nitro groups to primary amines is a cornerstone of synthetic chemistry. While various methods exist (e.g., catalytic hydrogenation), a common and effective laboratory-scale method involves the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).[9] In this reaction, the metal acts as the reducing agent, donating electrons to the nitro group, while the acid provides the necessary protons for the formation of water molecules from the oxygen atoms of the nitro group.

G

Protocol 2: Reduction of Nitro-OPS

Materials:

  • Octa(nitrophenyl)silsesquioxane (Nitro-OPS) from Protocol 1

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethanol

  • Ammonium Hydroxide (NH₄OH, concentrated)

  • Deionized Water

  • Three-neck round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: In a 500 mL three-neck flask equipped with a reflux condenser and magnetic stirrer, add 5.0 g of the dried Nitro-OPS.

  • Add Reagents: Add 25 g of SnCl₂·2H₂O and 100 mL of ethanol to the flask. Stir to create a suspension.

  • Initiate Reduction: Slowly add 50 mL of concentrated HCl to the suspension. Causality: The reaction is highly exothermic. Slow addition is necessary to maintain control. The mixture will typically change color and become warmer.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 24 hours. This ensures the complete reduction of all nitro groups. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Amine Salt: a. Cool the reaction mixture to room temperature. A precipitate of the ammonium salt complex will form. b. Pour the mixture into 500 mL of deionized water and stir for 30 minutes. c. Isolate the solid by vacuum filtration and wash with deionized water.

  • Neutralization: a. Resuspend the filtered solid in a mixture of 200 mL water and 200 mL ethanol. b. While stirring vigorously, slowly add concentrated ammonium hydroxide until the pH of the solution is basic (pH 9-10). Expertise Note: This step deprotonates the ammonium salt (-NH₃⁺) to the free amine (-NH₂), liberating the final product. The solution will change in appearance as the free amine precipitates. c. Stir for an additional 2 hours.

  • Final Purification: a. Isolate the final product, Octa(aminophenyl)silsesquioxane (OAPS), by vacuum filtration. b. Wash the product thoroughly with deionized water to remove any residual salts, followed by a final wash with a small amount of cold ethanol.

  • Drying: Dry the off-white to light-brown solid in a vacuum oven at 80 °C to a constant weight.

Characterization and Validation

Confirming the successful functionalization at each step is critical. The following table summarizes the key characterization techniques and expected outcomes.

Technique Starting Material (OPS) Intermediate (Nitro-OPS) Final Product (Amino-OPS)
FTIR C-H stretches (aromatic) ~3050 cm⁻¹; Si-O-Si cage ~1100 cm⁻¹Appearance of strong asymmetric and symmetric N-O stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹. Disappearance of N-O stretches. Appearance of N-H stretching bands at ~3450 cm⁻¹ and ~3360 cm⁻¹.
¹H NMR Complex multiplet for phenyl protons in the 7.0-7.8 ppm range.Downfield shift of aromatic protons due to the electron-withdrawing -NO₂ group.Upfield shift of aromatic protons compared to Nitro-OPS. Appearance of a broad singlet for -NH₂ protons (~3.5-5.0 ppm, solvent dependent).
TGA High thermal stability, onset of degradation >400 °C.Slightly lower thermal stability compared to OPS.Lower thermal stability than OPS due to the presence of amine groups.

Applications and Future Directions

The successful synthesis of Octa(aminophenyl)silsesquioxane opens the door to a vast range of applications. Researchers in drug development can utilize the amine handles to conjugate therapeutic agents for targeted delivery. Material scientists can incorporate OAPS into polymer backbones to create high-performance nanocomposites with enhanced durability and thermal resistance.[10] The well-defined, nanoscopic nature of the OAPS core provides a unique platform for creating precisely structured materials at the molecular level.

References

  • Use of Polyhedral Oligomeric Silsesquioxane (POSS) in Drug Delivery, Photodynamic Therapy and Bioimaging. MDPI.
  • Use of Polyhedral Oligomeric Silsesquioxane (POSS) in Drug Delivery, Photodynamic Therapy and Bioimaging. ResearchGate.
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  • Symmetric Functionalization of Polyhedral Phenylsilsesquioxanes as a Route to Nano-Building Blocks. Deep Blue Repositories.
  • Functionalized POSS additives designed for enhanced anti-icing coating performance. No source title available.
  • Polybenzoxazine/Polyhedral Oligomeric Silsesquioxane (POSS) Nanocomposites. MDPI.
  • The Stability of Amino-functionalized Polyhedral Oligomeric Silsesquioxanes (POSS) in Water. ResearchGate.
  • Preparation and characterization of copolymerized aminopropyl/phenylsilsesquioxane microparticles | Request PDF. ResearchGate.
  • Reduction of Nitrophenyl Films in Aqueous Solutions: How Many Electrons?. ResearchGate.
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  • Nitration - Wikipedia. Wikipedia.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. No source title available.
  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube.

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Application Note & Protocol: A Guide to the Synthesis of Octaphenylsilsesquioxane-Based Hybrid Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Silsesquioxane-Based Hybrid Materials

Polyhedral Oligomeric Silsesquioxanes (POSS) represent a unique class of hybrid nanomaterials, bridging the gap between ceramic and organic matter. Their well-defined, cage-like silica core, surrounded by a corona of organic substituents, offers a versatile platform for creating materials with enhanced thermal stability, mechanical strength, and tailored chemical functionality. Among the various POSS structures, Octaphenylsilsesquioxane (OPS), with its eight phenyl groups attached to the silicon-oxygen cage, is a particularly valuable precursor for high-performance hybrid polymers.

This application note provides a comprehensive guide to the synthesis of OPS and its subsequent incorporation into hybrid polymeric systems. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and discuss the critical characterization techniques necessary to ensure the successful creation of these advanced materials. The methodologies described herein are designed to be robust and reproducible, empowering researchers to explore the vast potential of OPS-based polymers in fields ranging from advanced coatings to biomedical applications.

Synthesis of the this compound (OPS) Core

The most prevalent method for synthesizing OPS is through the hydrolysis and condensation of phenyltrialkoxysilanes, typically phenyltrimethoxysilane or phenyltriethoxysilane. This process is often conducted under controlled conditions to favor the formation of the desired cage structure.

Underlying Principles of OPS Synthesis

The formation of the T8 cage structure of OPS from phenyltrimethoxysilane is a complex process governed by hydrolysis and condensation reactions. Initially, the methoxy groups on the silicon atom are hydrolyzed to form silanol groups. These silanol groups then undergo condensation reactions, forming siloxane (Si-O-Si) bonds and releasing water or methanol. The reaction conditions, such as solvent, temperature, and catalyst, are crucial in directing the condensation towards the thermodynamically stable, highly symmetrical T8 cage structure. While other cage sizes (T10, T12) can form, the T8 structure is often the major product under appropriate conditions.

Detailed Protocol: Synthesis of this compound (T8)

This protocol details the synthesis of octaphenyl-T8-silsesquioxane via the hydrolysis and condensation of phenyltrimethoxysilane.

Materials:

  • Phenyltrimethoxysilane (PTMS)

  • Methanol (MeOH)

  • Toluene

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, combine 200 mL of methanol and 50 mL of toluene.

  • Precursor Addition: Add 20 g of phenyltrimethoxysilane to the solvent mixture and stir to dissolve.

  • Initiation of Hydrolysis: In the dropping funnel, prepare a solution of 10 mL of concentrated HCl in 20 mL of deionized water. Add this acidic solution dropwise to the stirred reaction mixture over a period of 30 minutes.

  • Reaction and Precipitation: After the addition is complete, heat the mixture to reflux (approximately 70-80 °C) and maintain reflux for 4-6 hours. A white precipitate of OPS will gradually form.

  • Isolation: Allow the reaction mixture to cool to room temperature. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with copious amounts of methanol and then deionized water to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified white powder in a vacuum oven at 80 °C overnight. The expected yield is typically in the range of 70-85%.

Characterization of the OPS Core

To confirm the successful synthesis of the this compound T8 cage, a combination of analytical techniques is essential.

Technique Expected Results
FT-IR Spectroscopy Characteristic peaks for Si-O-Si stretching (around 1100 cm⁻¹ and 1030 cm⁻¹), Si-Ph stretching (around 1430 cm⁻¹ and 1595 cm⁻¹), and C-H stretching of the phenyl groups (around 3070-3050 cm⁻¹).
¹H NMR Spectroscopy A complex multiplet in the aromatic region (typically between 7.0 and 7.8 ppm) corresponding to the protons on the eight phenyl groups.
²⁹Si NMR Spectroscopy A single sharp resonance in the range of -78 to -80 ppm, confirming the presence of a single silicon environment, which is characteristic of the symmetrical T8 cage structure.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of OPS (C₄₈H₄₀O₁₂Si₈, MW ≈ 1033.4 g/mol ).

Functionalization of the OPS Core for Polymerization

To incorporate the rigid OPS cage into a polymer backbone or as a pendant group, it is necessary to introduce reactive functional groups onto the phenyl rings. Nitration followed by reduction to an amine is a common and versatile strategy.

Rationale for Functionalization

The introduction of functional groups, such as amines, on the OPS core transforms it from a passive filler into a reactive monomer. These functional groups can then participate in various polymerization reactions, allowing for the covalent integration of the OPS nanoparticle into a polymer matrix. This covalent linkage is key to achieving the desired enhancements in the material's properties.

Detailed Protocol: Synthesis of Octa(aminophenyl)silsesquioxane (OAPS)

This protocol describes the nitration of OPS followed by the reduction of the nitro groups to primary amines.

Part A: Nitration of OPS

Materials:

  • This compound (OPS)

  • Fuming nitric acid (90%)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 10 g of OPS in 100 mL of dichloromethane in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Nitration: Slowly add 20 mL of fuming nitric acid dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12 hours.

  • Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-water. Separate the organic layer and wash it sequentially with deionized water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain octa(nitrophenyl)silsesquioxane as a yellow solid.

Part B: Reduction to Octa(aminophenyl)silsesquioxane

Materials:

  • Octa(nitrophenyl)silsesquioxane

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (10 M)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 5 g of octa(nitrophenyl)silsesquioxane in 100 mL of ethanol.

  • Reducing Agent: Add 25 g of tin(II) chloride dihydrate and 20 mL of concentrated HCl to the suspension.

  • Reaction: Heat the mixture to reflux for 24 hours.

  • Neutralization and Precipitation: Cool the reaction mixture to room temperature and slowly add 10 M sodium hydroxide solution until the pH is basic (pH > 10). A precipitate will form.

  • Isolation and Purification: Filter the precipitate and wash thoroughly with deionized water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., THF/hexane) to yield octa(aminophenyl)silsesquioxane (OAPS) as a pale-yellow powder.

Synthesis of OPS-Based Hybrid Polymers

With the functionalized OAPS monomer in hand, a variety of polymerization techniques can be employed to create hybrid polymers. The choice of method will depend on the desired polymer architecture and properties.

Polymerization Strategies

The amine functionalities on the OAPS cage allow for its use as a multifunctional crosslinker or as a monomer in step-growth polymerization. For instance, OAPS can react with di-epoxides to form highly crosslinked epoxy resins with exceptional thermal stability. Alternatively, it can react with diacyl chlorides or diisocyanates to form polyamides and polyureas, respectively. These reactions leverage the principles of condensation polymerization to build high molecular weight polymers with the OPS cages integrated into their backbones.

Example Protocol: Synthesis of an OAPS-Epoxy Hybrid Polymer

This protocol provides an example of how to synthesize a highly crosslinked hybrid polymer using OAPS and a diepoxide resin.

Materials:

  • Octa(aminophenyl)silsesquioxane (OAPS)

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolution: Dissolve a stoichiometric amount of OAPS in a minimal amount of THF. The stoichiometry should be based on the amine hydrogen to epoxy group ratio (ideally 1:1).

  • Mixing: Add the desired amount of DGEBA epoxy resin to the OAPS solution and mix thoroughly until a homogeneous solution is obtained.

  • Casting and Curing: Cast the mixture into a mold and place it in a vacuum oven to remove the solvent. The curing process is typically carried out in a stepwise manner, for example, 2 hours at 120 °C, followed by 2 hours at 150 °C, and finally 1 hour at 180 °C.

  • Post-Curing: After the curing cycle, allow the polymer to cool down slowly to room temperature to minimize internal stresses.

The resulting material is a rigid, thermosetting polymer with the OPS cages acting as multifunctional crosslinking points, leading to a material with a high glass transition temperature and excellent thermal stability.

Visualizing the Synthetic Pathways

To better illustrate the synthetic processes described, the following diagrams outline the key transformations.

Synthesis_of_OPS PTMS Phenyltrimethoxysilane (PTMS) Hydrolysis Hydrolysis & Condensation PTMS->Hydrolysis + H₂O, HCl OPS This compound (OPS) Hydrolysis->OPS

Caption: Synthesis of this compound (OPS) from Phenyltrimethoxysilane.

Functionalization_and_Polymerization OPS This compound (OPS) Nitration Nitration OPS->Nitration + HNO₃ ONPS Octa(nitrophenyl)silsesquioxane Nitration->ONPS Reduction Reduction ONPS->Reduction + SnCl₂/HCl OAPS Octa(aminophenyl)silsesquioxane (OAPS) Reduction->OAPS Polymerization Polymerization OAPS->Polymerization + Comonomer (e.g., Diepoxide) HybridPolymer OPS-Based Hybrid Polymer Polymerization->HybridPolymer

Caption: Functionalization of OPS and subsequent polymerization to form a hybrid material.

Conclusion and Future Outlook

The synthesis of this compound-based hybrid polymers offers a powerful avenue for the development of advanced materials with tailored properties. The protocols detailed in this application note provide a solid foundation for researchers to produce and functionalize OPS, and to incorporate it into a variety of polymer matrices. The ability to precisely control the structure at the molecular level opens up exciting possibilities for applications in drug delivery, high-performance composites, and advanced electronics. As research in this field continues to evolve, we can expect to see the emergence of even more sophisticated OPS-based materials with unprecedented functionalities.

References

  • Synthesis and characterization of polyhedral oligomeric silsesquioxanes (POSS) , RSC Publishing, [Link]

  • Functionalization of this compound and Its Application in the Synthesis of Hybrid Materials , MDPI, [Link]

  • A facile one-pot synthesis of octa(aminophenyl)silsesquioxane and its derivatives , RSC Publishing, [Link]

  • An overview of the chemistry and applications of polyhedral oligomeric silsesquioxanes (POSS) , ScienceDirect, [Link]

  • Recent advances in polyhedral oligomeric silsesquioxane (POSS)-based hybrid polymers , RSC Publishing, [Link]

  • A Review on the Synthesis and Applications of Polyhedral Oligomeric Silsesquioxane (POSS) in Polymeric Systems , MDPI, [Link]

Application Notes and Protocols: Octaphenylsilsesquioxane as a Flame Retardant in Polycarbonates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Enhancing the Fire Safety of Polycarbonates

Polycarbonate (PC) is a widely utilized engineering thermoplastic celebrated for its exceptional mechanical strength, optical clarity, and thermal stability.[1][2] However, its inherent flammability and tendency to drip when ignited pose significant safety concerns in various applications, from electronics and automotive components to building materials. To mitigate these risks, flame retardants are incorporated into the PC matrix. This application note provides a detailed guide for researchers and scientists on the use of Octaphenylsilsesquioxane (OPS), a polyhedral oligomeric silsesquioxane (POSS), as an effective halogen-free flame retardant for polycarbonate.

OPS is a unique hybrid organic-inorganic nanomaterial with a cage-like silica core and eight phenyl groups at the corners.[3] This structure imparts high thermal stability and promotes char formation, making it an excellent candidate for enhancing the fire resistance of polymers.[3] This document will delve into the flame-retardant mechanism of OPS in PC, provide detailed protocols for the preparation of PC/OPS composites, outline standard characterization techniques, and present expected performance data.

Flame Retardant Mechanism of this compound in Polycarbonate

The flame retardancy of this compound in polycarbonate is a multi-faceted process that involves actions in both the condensed (solid) and gas phases during combustion.

Condensed Phase Action

In the condensed phase, OPS promotes the formation of a stable, insulating char layer on the surface of the burning polymer.[4] This char layer acts as a physical barrier, limiting the heat transfer from the flame to the underlying polymer and restricting the diffusion of flammable volatile degradation products to the combustion zone. The silicon-oxygen core of the OPS molecule is crucial in forming a thermally stable silica (SiO₂) or silicon-oxycarbide layer within the char, which reinforces its structure and integrity at high temperatures.

Gas Phase Action

In the gas phase, the decomposition of the phenyl groups of OPS can release radical species that interfere with the self-propagating, high-energy radical reactions of combustion in the flame. This "radical scavenging" effect can quench the flame and reduce the heat feedback to the polymer surface.

The following diagram illustrates the dual-phase flame retardant mechanism of OPS in polycarbonate:

FlameRetardantMechanism cluster_condensed Condensed Phase cluster_gas Gas Phase PC_OPS PC/OPS Composite PC_Degradation Polymer Degradation PC_OPS->PC_Degradation Heat Heat Flux Heat->PC_OPS Char_Layer Stable Insulating Char Layer (SiO₂ Reinforced) Char_Layer->Heat Blocks Heat Transfer Char_Layer->PC_Degradation Inhibits Volatile Escape PC_Degradation->Char_Layer OPS promotes charring Volatiles Flammable Volatiles PC_Degradation->Volatiles Radicals Phenyl Radicals from OPS PC_Degradation->Radicals OPS Decomposition Flame Combustion Zone (Flame) Volatiles->Flame Fuel Flame->Heat Heat Feedback Radicals->Flame Radical Scavenging

Caption: Dual flame retardant mechanism of OPS in PC.

Experimental Protocols

Protocol 1: Preparation of PC/OPS Composites by Melt Blending

This protocol describes the preparation of polycarbonate composites containing varying concentrations of this compound using a twin-screw extruder.

Materials:

  • Polycarbonate (PC) pellets (e.g., Lexan™ grade), dried at 120°C for 4 hours prior to use.

  • This compound (OPS) powder.

Equipment:

  • Co-rotating twin-screw extruder with a length-to-diameter (L/D) ratio of at least 40.

  • Gravimetric feeders for PC and OPS.

  • Water bath for cooling the extruded strands.

  • Pelletizer.

  • Injection molding machine.

Procedure:

  • Pre-blending: Dry blend the PC pellets and OPS powder at the desired weight percentages (e.g., 1%, 3%, 5%, 10% OPS).

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder from the feed zone to the die. A typical temperature profile for PC is:

      • Zone 1 (Feed): 240-250°C

      • Zone 2-4: 260-270°C

      • Zone 5-7: 270-280°C

      • Die: 280°C

    • Set the screw speed to a range of 200-400 rpm.[5] Higher screw speeds can improve dispersion but may also lead to polymer degradation.

    • Feed the pre-blended PC/OPS mixture into the extruder using a gravimetric feeder at a constant rate.

  • Cooling and Pelletizing: Cool the extruded strands in a water bath and subsequently pelletize them.

  • Drying: Dry the resulting PC/OPS composite pellets at 120°C for 4 hours.

  • Injection Molding: Injection mold the dried pellets into test specimens of desired dimensions for flammability and mechanical testing according to standard procedures (e.g., ASTM D638 for tensile properties, ASTM D256 for Izod impact).

MeltBlendingWorkflow Start Start Dry_PC Dry PC Pellets (120°C, 4h) Start->Dry_PC Dry_Blend Dry Blend PC and OPS Dry_PC->Dry_Blend Extrusion Twin-Screw Extrusion (240-280°C, 200-400 rpm) Dry_Blend->Extrusion Cooling Cool Strands in Water Bath Extrusion->Cooling Pelletizing Pelletize Strands Cooling->Pelletizing Dry_Pellets Dry Composite Pellets (120°C, 4h) Pelletizing->Dry_Pellets Injection_Molding Injection Mold Test Specimens Dry_Pellets->Injection_Molding End End Injection_Molding->End

Caption: Workflow for PC/OPS composite preparation.

Protocol 2: Characterization of Flame Retardancy and Mechanical Properties

Flammability Testing:

  • UL-94 Vertical Burn Test: This test assesses the self-extinguishing properties of the material. A V-0 rating is the highest classification for this test.[6]

  • Limiting Oxygen Index (LOI): This test determines the minimum oxygen concentration in an oxygen/nitrogen mixture that is required to sustain combustion. Higher LOI values indicate better flame retardancy.

  • Cone Calorimetry: This is one of the most effective methods for evaluating the fire behavior of materials. Key parameters measured include the time to ignition (TTI), peak heat release rate (pHRR), total heat released (THR), and smoke production rate (SPR). A significant reduction in pHRR is a primary indicator of enhanced flame retardancy.

Mechanical Property Testing:

  • Tensile Test (ASTM D638): Measures the tensile strength, Young's modulus, and elongation at break.

  • Flexural Test (ASTM D790): Determines the flexural strength and modulus.

  • Izod Impact Test (ASTM D256): Evaluates the impact resistance of the material.

Data Presentation and Analysis

The following tables summarize the expected performance of PC/OPS composites based on literature data. It is important to note that the exact values can vary depending on the specific grade of polycarbonate, the purity of the OPS, and the processing conditions.

Table 1: Flammability Properties of PC/OPS Composites

PropertyNeat PCPC + 3% OPSPC + 5% OPSPC + 3% OPS + 0.03% KSP*
UL-94 Rating (1.6 mm) V-2V-0V-0V-0[7]
LOI (%) ~26~30~3234.5[7]
pHRR (kW/m²) ~570~350~280~311 (45.4% reduction)[7]

*KSP: 1,3-Benzenedisulfonate acid dipotassium salt, a synergistic additive.

Table 2: Mechanical Properties of PC/OPS Composites

PropertyNeat PC[1]PC + 3% OPSPC + 5% OPS
Tensile Strength (MPa) ~60-70Maintained or slightly increasedMaintained or slightly decreased
Flexural Modulus (GPa) ~2.4IncreasedIncreased
Notched Izod Impact Strength (J/m) ~600-800Maintained or slightly decreasedDecreased

Analysis of Results:

The addition of OPS to polycarbonate is expected to significantly improve its flame retardancy, as indicated by the achievement of a UL-94 V-0 rating and an increase in the LOI. Cone calorimetry data should demonstrate a substantial reduction in the peak heat release rate, confirming the effectiveness of OPS in suppressing fire growth.

Regarding mechanical properties, the incorporation of OPS, a rigid nanoparticle, is likely to increase the flexural modulus of the polycarbonate composite. The effect on tensile strength and impact strength can vary. At lower loadings (e.g., up to 5 wt%), the mechanical properties are often well-maintained. However, at higher concentrations, agglomeration of the OPS particles can occur, potentially leading to a decrease in tensile and impact strength. Therefore, it is crucial to optimize the loading of OPS to achieve the desired balance between flame retardancy and mechanical performance. For instance, studies on similar poly(methyl phenylsilsesquioxane) have shown a 71.5% increase in impact strength at 5% loading.[8]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Poor dispersion of OPS - Inadequate mixing during extrusion- Agglomeration of OPS powder- Increase screw speed- Optimize screw design with more mixing elements- Use a masterbatch of PC/OPS
Brittleness of composites - High loading of OPS- Degradation of PC during processing- Reduce OPS concentration- Lower extrusion temperature profile- Decrease residence time in the extruder
Inconsistent flammability test results - Non-uniform dispersion of OPS- Variations in sample preparation- Improve dispersion as mentioned above- Ensure consistent injection molding parameters

Conclusion

This compound is a highly effective, halogen-free flame retardant for polycarbonate. Its dual-phase mechanism, acting in both the condensed and gas phases, leads to a significant reduction in the flammability of PC. By following the detailed protocols for composite preparation and characterization outlined in this application note, researchers can effectively evaluate and optimize the performance of PC/OPS composites for various applications where fire safety is paramount. The key to successful implementation lies in achieving a homogeneous dispersion of OPS within the polycarbonate matrix and optimizing its concentration to balance the enhanced flame retardancy with the desired mechanical properties.

References

  • Enhancing the flame retardancy of polycarbonate through the synergistic effect of 1,3‐Benzenedisulfonate acid dipotassium salt and phenyl polysiloxanes. (URL not available)
  • KCl nanoparticles-loaded this compound as an efficient flame retardant for polycarbon
  • Halogen-free and phosphorus-free flame-retarded polycarbonate using cyclic polyphenylsilsesquioxanes. (URL not available)
  • PREPARATION, CHARACTERIZATION AND PROPERTIES OF POLYSTYRENE COMPOSITES USING OCTAPHENYL POLYHEDRAL OLIGOMERIC SILSESQUIOXANE AND. (URL: [Link])

  • Influence of Twin Screw Extrusion Conditions on MWCNT Length and Dispersion and Resulting Electrical and Mechanical Properties of Polycarbonate Composites. (URL: [Link])

  • Polycarbonate composites flame-retarded by poly(phenylsilsesquioxane). (URL not available)
  • Polycarbonate composites flame‐retarded by polyphenylsilsesquioxane of ladder structure. (URL: [Link])

  • Essential Process Parameters for Optimizing Twin-Screw Compounding. (URL: [Link])

  • Polycarbonate composites flame‐retarded by polyphenylsilsesquioxane of ladder structure. (URL not available)
  • Effect of Poly(methylphenyl silsesquioxane)Microspheres on Properties of Polycarbonate. (URL: [Link])

  • Influence of polyhedral oligomeric silsesquioxanes on thermal and mechanical properties of polycarbonate/POSS hybrid composites. (URL: [Link])

  • Flexural strength and modulus of pure PC and PC reinforced fiber composites. (URL: [Link])

  • The Tensile Strength of Polycarbonate Sheeting. (URL: [Link])

  • Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. (URL: [Link])

  • TYPICAL PROPERTIES of POLYCARBONATE. (URL: [Link])

  • Polycarbonate | PDF | Ultimate Tensile Strength | Strength Of Materials. (URL: [Link])

  • Mechanical Properties and Fracture Microstructure of Polycarbonate under High Strain Rate Tension. (URL: [Link])

Sources

Application Notes and Protocols for the Preparation of Octaphenylsilsesquioxane-Polymer Nanocomposites via Melt Blending

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the preparation of Octaphenylsilsesquioxane (OPS)-polymer nanocomposites utilizing the industrially scalable and solvent-free melt blending technique. Polyhedral Oligomeric Silsesquioxanes (POSS) represent a unique class of nano-fillers that bridge the gap between ceramic and organic materials, with this compound standing out for its exceptional thermal stability.[1] The incorporation of OPS into a polymer matrix can significantly enhance the thermomechanical properties, flame retardancy, and durability of the resulting nanocomposite materials.[2][3] This guide will delve into the underlying principles of melt blending for OPS-polymer systems, provide a detailed, adaptable protocol for its implementation, and outline the essential characterization techniques for verifying the successful fabrication of high-performance nanocomposites.

Introduction: The Rationale for OPS-Polymer Nanocomposites via Melt Blending

This compound (OPS) is a cage-like molecule with a silica core and eight phenyl groups attached to its corners. This unique structure imparts a hybrid inorganic-organic nature, offering a molecular-level reinforcement for polymer matrices. The phenyl groups promote compatibility with a range of aromatic and other polymer systems, facilitating dispersion. When properly dispersed, these nano-sized fillers enhance the properties of the host polymer by restricting polymer chain mobility and acting as heat shields.

Melt blending is a preferred method for the fabrication of OPS-polymer nanocomposites due to its numerous advantages over solvent-based techniques. It is an environmentally friendly process that avoids the use of volatile organic compounds. Furthermore, it is a continuous and scalable process, making it highly suitable for industrial applications. The high shear forces generated during melt extrusion are crucial for breaking down OPS agglomerates and achieving a homogeneous dispersion within the polymer matrix.

Core Principles: Achieving Optimal Dispersion of OPS in a Polymer Melt

The success of melt blending hinges on achieving a fine and uniform dispersion of OPS nanoparticles within the polymer matrix. Several factors govern this process:

  • Thermodynamics of Mixing: The miscibility of OPS and the polymer is a key determinant of dispersion. The phenyl groups on the OPS cage can engage in π-π stacking interactions with aromatic polymers, promoting compatibility. For non-polar polymers, the inherent incompatibility can lead to agglomeration.

  • Rheology of the Melt: The viscosity of the polymer melt and the shear forces generated by the extruder's screws are critical. Higher shear forces are generally more effective at breaking down OPS agglomerates. However, excessive shear can also lead to polymer degradation.

  • Processing Parameters: Temperature, screw speed, and residence time are interconnected parameters that must be carefully optimized. The processing temperature should be high enough to ensure the polymer is in a molten state with appropriate viscosity but below the degradation temperature of both the polymer and OPS.

Experimental Protocol: A Step-by-Step Guide to Melt Blending

This protocol provides a general framework for the preparation of OPS-polymer nanocomposites. It is essential to adapt the specific parameters to the polymer system being used.

Materials and Equipment
  • This compound (OPS): White, crystalline powder. It is crucial to ensure the purity and dryness of the OPS.

  • Thermoplastic Polymer: In pellet or powder form. The choice of polymer will depend on the desired application of the nanocomposite.

  • Twin-Screw Extruder: A co-rotating, intermeshing twin-screw extruder is highly recommended for its excellent mixing and dispersive capabilities.

  • Gravimetric Feeder: For accurate and consistent feeding of materials into the extruder.

  • Strand Pelletizer or Film Casting Line: For processing the extrudate.

  • Vacuum Oven: For drying materials prior to processing.

Pre-Processing: Material Preparation
  • Drying: Both the OPS and the polymer must be thoroughly dried to prevent hydrolytic degradation during melt processing. Drying conditions will vary depending on the polymer. A typical starting point is to dry the materials in a vacuum oven at 80-100°C for at least 4 hours.

  • Premixing: For uniform feeding, it is advisable to create a physical pre-blend of the desired composition of OPS and polymer pellets/powder. This can be done by tumble mixing the components in a sealed container for 15-20 minutes.

Melt Blending Procedure

The following is a generalized procedure for using a twin-screw extruder:

  • Extruder Setup:

    • Install a screw configuration designed for dispersive mixing. This typically includes a combination of conveying elements, kneading blocks, and mixing elements.

    • Set the temperature profile of the extruder. The temperature should gradually increase from the feeding zone to the metering zone. The die temperature should be set to achieve a smooth extrudate. A hypothetical temperature profile for a Polylactide (PLA)-OPS composite is provided in the table below.

  • Material Feeding:

    • Start the extruder at a low screw speed (e.g., 50 rpm).

    • Begin feeding the pre-mixed material into the main hopper of the extruder using a gravimetric feeder at a controlled rate.

  • Compounding:

    • Gradually increase the screw speed to the desired level. Higher screw speeds generally lead to better dispersion but can also increase the melt temperature due to shear heating.

    • Monitor the extruder's torque and melt pressure to ensure stable processing.

  • Extrusion and Pelletizing:

    • The molten nanocomposite will exit the extruder through a die, typically as a strand.

    • The strand is then cooled in a water bath and fed into a pelletizer to produce nanocomposite pellets.

Post-Processing

The prepared nanocomposite pellets can be further processed into various forms, such as films, fibers, or molded parts, using standard polymer processing techniques like injection molding or film casting.

Visualization of the Melt Blending Workflow

MeltBlendingWorkflow cluster_prep Pre-Processing cluster_blending Melt Blending cluster_post Post-Processing Drying Drying of OPS and Polymer Premixing Premixing of Components Drying->Premixing Ensures moisture removal Feeding Gravimetric Feeding Premixing->Feeding Compounding Twin-Screw Compounding Feeding->Compounding Controlled material input Extrusion Extrusion through Die Compounding->Extrusion High shear mixing Cooling Cooling of Extrudate Extrusion->Cooling Pelletizing Pelletizing Cooling->Pelletizing FinalProduct Final Nanocomposite Pellets Pelletizing->FinalProduct

Caption: Workflow for the preparation of OPS-polymer nanocomposites via melt blending.

Key Processing Parameters and Their Influence

The quality of the final nanocomposite is highly dependent on the processing parameters. The following table provides a starting point for optimization.

ParameterTypical RangeRationale and Influence on Dispersion
Melt Temperature Polymer-dependent (e.g., 180-220°C for PLA)Must be above the polymer's melting/softening point to ensure low viscosity for mixing, but below the degradation temperature of both components.
Screw Speed 100-400 rpmHigher speeds increase shear rate, which aids in the deagglomeration of OPS particles. However, excessive speed can lead to polymer degradation and increased melt temperature.
Feed Rate Dependent on extruder sizeMust be synchronized with screw speed to ensure a consistent fill level in the extruder, which is crucial for efficient mixing.
Residence Time 1-5 minutesThe time the material spends in the extruder. Longer residence times can improve dispersion but also increase the risk of thermal degradation.

Characterization of OPS-Polymer Nanocomposites

A thorough characterization is essential to confirm the successful preparation of the nanocomposite and to evaluate its properties.

Assessment of OPS Dispersion
  • Transmission Electron Microscopy (TEM): This is the most direct method for visualizing the dispersion of OPS nanoparticles in the polymer matrix. TEM images can reveal the size and distribution of OPS domains, indicating whether they are well-dispersated or agglomerated.

  • Scanning Electron Microscopy (SEM): SEM of cryo-fractured surfaces can also provide information about the morphology and dispersion of OPS.

Thermal Properties
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the nanocomposites. The incorporation of OPS can influence these properties.[1]

  • Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the nanocomposite by monitoring its weight loss as a function of temperature. A successful incorporation of OPS is expected to enhance the thermal stability of the polymer.[3][4]

Mechanical Properties
  • Tensile Testing: This measures the tensile strength, modulus, and elongation at break of the nanocomposite. Well-dispersed OPS can significantly improve the stiffness and strength of the polymer.

  • Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the material, including the storage modulus and loss modulus, as a function of temperature.

Causality Behind Experimental Choices: A Deeper Dive

  • Why a Twin-Screw Extruder? The intermeshing, co-rotating design of a twin-screw extruder creates a complex flow field with high shear and elongational forces. This is far more effective at breaking down nanoparticle agglomerates compared to a single-screw extruder. The modular nature of the screws allows for customization of the screw profile to optimize mixing for specific material systems.

  • The Role of Screw Design: The arrangement of conveying, kneading, and mixing elements on the screws is critical. Kneading blocks, with their staggered and often reverse-flighted design, impart intense shear and promote dispersive mixing. The length and angle of these blocks can be tailored to control the degree of shear.

  • Temperature Profile Strategy: A gradually increasing temperature profile is employed to prevent premature degradation of the polymer and to ensure a smooth transition from a solid to a molten state. The feeding zone is kept cooler to prevent bridging of the polymer pellets in the hopper. The temperature is then increased to reduce the melt viscosity and facilitate mixing, and finally stabilized in the metering and die zones for consistent output.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Dispersion (Agglomerates) Insufficient shear, poor compatibility, low residence time.Increase screw speed, optimize screw design with more kneading elements, consider using a compatibilizer, decrease feed rate to increase residence time.
Polymer Degradation (Discoloration, Reduced Viscosity) Excessive temperature, high shear, long residence time.Lower the temperature profile, reduce screw speed, increase feed rate.
Extrusion Instability (Surging) Inconsistent feeding, improper screw design.Ensure a consistent feed rate with a gravimetric feeder, optimize the screw design for better conveying in the initial zones.

Conclusion

Melt blending is a powerful and versatile technique for the preparation of this compound-polymer nanocomposites. By carefully controlling the material preparation, processing parameters, and extruder design, it is possible to achieve a fine dispersion of OPS nanoparticles, leading to significant enhancements in the thermal and mechanical properties of the host polymer. The protocols and guidelines presented in this document provide a solid foundation for researchers and scientists to successfully fabricate and characterize these advanced materials for a wide range of applications.

References

  • SID. (n.d.). PREPARATION, CHARACTERIZATION AND PROPERTIES OF POLYSTYRENE COMPOSITES USING OCTAPHENYL POLYHEDRAL OLIGOMERIC SILSESQUIOXANE AND. Retrieved from [Link]

  • ResearchGate. (2024, November 9). Crystallization behavior and thermal properties of octa-phenyl-substituted silsesquioxane-modified polylactide (PLA). Retrieved from [Link]

  • MDPI. (n.d.). Polyhedral Oligomeric Silsesquioxane (POSS)-Containing Polymer Nanocomposites. Retrieved from [Link]

  • Materials Advances (RSC Publishing). (n.d.). Melt, mix, and glow: emulsion-based fabrication of polyphenylsilsesquioxane microspheres with embedded hydrophobic fluorophores. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. Retrieved from [Link]

  • MDPI. (n.d.). Using Methacryl-Polyhedral Oligomeric Silsesquioxane as the Thermal Stabilizer and Plasticizer in Poly(vinyl chloride) Nanocomposites. Retrieved from [Link]

Sources

Application Notes and Protocols for Surface Modification of Nanoparticles with Octaphenylsilsesquioxane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Enhancing Nanoparticle Performance with a Phenyl-Rich Silica Cage

In the landscape of advanced materials, the surface of a nanoparticle dictates its interaction with the surrounding environment, defining its utility in applications ranging from targeted drug delivery to high-performance coatings. Surface modification is therefore a critical step in harnessing the full potential of nanomaterials. Among the diverse array of surface modifying agents, Octaphenylsilsesquioxane (OPS) emerges as a molecule of significant interest. OPS is a member of the Polyhedral Oligomeric Silsesquioxanes (POSS) family, characterized by a cubic silica core (Si₈O₁₂) and eight phenyl groups at the vertices.[1] This unique structure imparts a combination of organic and inorganic properties, offering exceptional thermal stability, hydrophobicity, and a rigid, well-defined nanoscale architecture.

The incorporation of an OPS layer onto a nanoparticle surface can dramatically alter its physicochemical properties. The bulky phenyl groups create a robust steric barrier, preventing nanoparticle aggregation and enhancing colloidal stability. Furthermore, the aromatic nature of the phenyl rings can be exploited for π-π stacking interactions with therapeutic agents or other functional molecules, making OPS-modified nanoparticles promising candidates for advanced drug delivery systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and characterization of nanoparticles surface-modified with this compound.

Principles of OPS-Based Surface Modification

The covalent attachment of OPS to a nanoparticle surface requires the introduction of reactive functional groups onto the otherwise inert phenyl rings of the OPS molecule. Standard organic synthesis procedures can be employed to introduce functionalities such as amines or thiols, which can then react with complementary groups on the nanoparticle surface.

Mechanism of Surface Functionalization

The strategy for surface modification is contingent on the nature of the nanoparticle core.

  • For Gold Nanoparticles (AuNPs): The strong affinity between gold and sulfur forms the basis of a common and robust method for surface modification. Thiol-functionalized OPS can be readily chemisorbed onto the surface of AuNPs, forming a stable self-assembled monolayer.

  • For Silica (SiO₂) and Metal Oxide (e.g., Fe₃O₄) Nanoparticles: The surfaces of these nanoparticles are typically rich in hydroxyl (-OH) groups. These groups can be activated to react with amine-functionalized OPS. A common approach involves the use of coupling agents, such as carbodiimides (e.g., EDC) and N-hydroxysuccinimide (NHS), to facilitate the formation of stable amide bonds.

The choice of functionalization strategy is critical and will influence the density and orientation of the OPS molecules on the nanoparticle surface, thereby affecting the final properties of the nanocomposite material.

Protocols for Surface Modification

This section details the step-by-step procedures for the synthesis of functionalized OPS and its subsequent conjugation to gold and silica nanoparticles.

PART 1: Synthesis of Functionalized this compound

To enable covalent attachment to nanoparticle surfaces, this compound must first be functionalized with appropriate reactive groups. Here, we describe the synthesis of mono-amino functionalized OPS, a versatile precursor for further modifications.

Protocol 1: Synthesis of Mono-Amino-Octaphenylsilsesquioxane (NH₂-OPS)

This protocol is adapted from the general principle of nitration followed by reduction of aromatic compounds.[2]

  • Nitration of OPS:

    • In a round-bottom flask, dissolve this compound (OPS) in a suitable solvent such as dichloromethane.

    • Cool the solution in an ice bath to 0°C.

    • Slowly add a nitrating mixture (a combination of nitric acid and sulfuric acid) dropwise with constant stirring.

    • Allow the reaction to proceed for a specified time (e.g., 2-4 hours) while maintaining the low temperature.

    • Quench the reaction by carefully adding ice-cold water.

    • Extract the nitrated product (NO₂-OPS) with an organic solvent and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Reduction of NO₂-OPS to NH₂-OPS:

    • Dissolve the synthesized NO₂-OPS in a solvent like ethanol or tetrahydrofuran (THF).

    • Add a reducing agent, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂ with a palladium catalyst).

    • Reflux the mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

    • After cooling, neutralize the reaction mixture and extract the amino-functionalized product (NH₂-OPS).

    • Purify the NH₂-OPS using column chromatography.

PART 2: Surface Modification of Nanoparticles

Protocol 2: Modification of Gold Nanoparticles with Thiol-Functionalized OPS

This protocol first requires the conversion of NH₂-OPS to a thiol-terminated molecule.

  • Synthesis of Thiol-OPS (SH-OPS):

    • React NH₂-OPS with N-succinimidyl 3-(acetylthio)propionate (SATP) to introduce a protected thiol group.

    • De-protect the thiol group using a mild reducing agent like hydroxylamine to yield SH-OPS.

  • Conjugation to Gold Nanoparticles:

    • Disperse freshly synthesized gold nanoparticles in an appropriate solvent (e.g., ethanol).

    • Add a solution of SH-OPS in the same solvent to the gold nanoparticle suspension.

    • Allow the mixture to react overnight at room temperature with gentle stirring.

    • Centrifuge the solution to pellet the SH-OPS coated gold nanoparticles.

    • Remove the supernatant and wash the nanoparticles several times with the solvent to remove any unbound SH-OPS.

    • Resuspend the purified OPS-AuNPs in the desired solvent for storage and further use.

Protocol 3: Modification of Silica Nanoparticles with Amino-Functionalized OPS

This protocol utilizes the synthesized NH₂-OPS to modify silica nanoparticles.

  • Activation of Silica Nanoparticle Surface:

    • Disperse silica nanoparticles in a buffer solution (e.g., MES buffer, pH 6.0).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to the suspension to activate the surface carboxyl groups (if present) or hydroxyl groups.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation of NH₂-OPS:

    • Add a solution of NH₂-OPS in a compatible solvent to the activated silica nanoparticle suspension.

    • Allow the reaction to proceed for several hours (e.g., 2-4 hours) at room temperature with gentle mixing.

    • Quench the reaction by adding a small amount of a primary amine-containing molecule (e.g., Tris buffer).

    • Centrifuge the solution to collect the OPS-SiO₂ nanoparticles.

    • Wash the nanoparticles repeatedly with buffer and then deionized water to remove unreacted reagents.

    • Lyophilize or resuspend the purified OPS-SiO₂ nanoparticles as required.

Characterization of OPS-Modified Nanoparticles

A suite of analytical techniques is essential to confirm the successful surface modification and to characterize the properties of the resulting nanocomposites.

Technique Purpose Expected Outcome for Successful Modification
Transmission Electron Microscopy (TEM) To visualize the size, morphology, and coating of the nanoparticles.A visible organic shell around the nanoparticle core. The core size should remain unchanged.
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and surface charge (zeta potential) of the nanoparticles in suspension.An increase in the hydrodynamic diameter compared to the uncoated nanoparticles. A change in the zeta potential.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the nanoparticle surface.Appearance of characteristic peaks for OPS, such as those corresponding to Si-O-Si stretching and phenyl group vibrations.
Thermogravimetric Analysis (TGA) To quantify the amount of organic material (OPS) coated on the nanoparticles.A significant weight loss at temperatures corresponding to the decomposition of the organic OPS layer.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states of the nanoparticle surface.The presence of silicon and carbon signals from the OPS, in addition to the signals from the nanoparticle core elements.

Visualizing the Workflow

The following diagram illustrates the general workflow for the surface modification of nanoparticles with this compound.

G cluster_0 OPS Functionalization cluster_1 Nanoparticle Preparation cluster_2 Surface Modification cluster_3 Characterization OPS This compound (OPS) Func_OPS Functionalized OPS (e.g., NH₂-OPS, SH-OPS) OPS->Func_OPS Chemical Synthesis Conjugation Conjugation Reaction Func_OPS->Conjugation NP_Core Nanoparticle Core (e.g., Au, SiO₂) NP_Core->Conjugation Purification Purification (Centrifugation, Washing) Conjugation->Purification Modified_NP OPS-Modified Nanoparticle Purification->Modified_NP Analysis TEM, DLS, FTIR, TGA, XPS Modified_NP->Analysis

Caption: Workflow for Nanoparticle Surface Modification with OPS.

Conclusion

The surface modification of nanoparticles with this compound offers a powerful strategy to enhance their stability and introduce new functionalities. The protocols and characterization techniques outlined in this application note provide a robust framework for researchers to develop novel nanocomposite materials. The unique properties of OPS-modified nanoparticles hold significant promise for advancing various fields, particularly in the development of sophisticated drug delivery systems and high-performance materials.

References

  • The Catalytic Effect of Octa Phenyl-Polyhedral Oligomeric Silsesquioxane Nanoparticles on the Curing Behavior of HTPB-Based Polyurethane. Request PDF. Available at: [Link]

  • Synthesis and Characterization of Octa(aminophenyl) Silsesquioxane through Amination of Octa(nitrophenyl) Silsesquioxane Using B2(OH)4 at Room Temperature. ResearchGate. Available at: [Link]

Sources

Application Note: Protocols for the Dispersion of Octaphenylsilsesquioxane (OPS) in Epoxy Resins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides detailed application notes and validated protocols for the effective dispersion of Octaphenylsilsesquioxane (OPS) nanoparticles into epoxy resin systems. Addressed to researchers and formulation scientists, this document moves beyond simple procedural lists to explain the underlying scientific principles governing dispersion. We will explore three primary methodologies: high-shear mechanical mixing, ultrasonication, and solvent-assisted dispersion. Each protocol is designed as a self-validating system, incorporating critical parameters, causality-driven explanations, and methods for characterizing dispersion quality. The objective is to equip scientists with the expertise to overcome common challenges such as agglomeration and achieve a homogenous nanocomposite, thereby unlocking the full potential of OPS as a performance-enhancing additive for thermal, mechanical, and dielectric properties.

Introduction: The Rationale for OPS in Epoxy Systems

Polyhedral Oligomeric Silsesquioxanes (POSS) are a unique class of hybrid nano-additives, characterized by a core inorganic cage of silicon and oxygen (SiO₁.₅) and an outer shell of organic functional groups. This compound (OPS) is a prominent member of this family, featuring eight phenyl groups attached to the vertices of its silica cage. When properly dispersed, OPS can significantly enhance the performance of epoxy resins.

The key benefits of incorporating OPS into an epoxy matrix include:

  • Enhanced Thermal Stability: The rigid, thermally stable inorganic core of OPS can elevate the glass transition temperature (Tg) and decomposition temperature of the cured epoxy.[1]

  • Improved Mechanical Properties: OPS nanoparticles can act as reinforcement, improving the fracture toughness and impact strength of the typically brittle epoxy matrix.[2][3]

  • Reduced Dielectric Constant: The hollow, cage-like structure and nonpolar phenyl groups of OPS can introduce free volume and lower the overall dielectric constant and loss of the composite, making it suitable for microelectronics and high-frequency applications.[4]

However, achieving these enhancements is entirely dependent on overcoming the primary challenge: the inherent tendency of OPS nanoparticles to agglomerate.[5][6] Due to strong intermolecular van der Waals forces and poor compatibility between the non-polar phenyl groups and many polar epoxy systems, OPS can form micro-scale clusters instead of dispersing at the nanoscale.[4] These agglomerates act as stress concentration points, degrading mechanical properties and failing to provide the desired performance enhancements. This guide details the protocols necessary to achieve a uniform, nanoscale dispersion.

Foundational Concepts: Factors Governing Dispersion

A successful dispersion is a balance of overcoming particle-particle attractions and promoting particle-matrix interactions. For non-reactive OPS, which does not form covalent bonds with the epoxy network, physical dispersion methods are paramount.

Key Factors:

  • Epoxy Resin Viscosity: Lower viscosity allows for more efficient particle separation and movement. Pre-heating the resin is a common strategy to reduce viscosity before mixing.[7]

  • Shear Force: High shear, whether from mechanical stirring or ultrasonic cavitation, provides the energy needed to break apart OPS agglomerates.[8][9]

  • OPS Loading: Higher concentrations of OPS increase the likelihood of particle interaction and re-agglomeration.[5][6] Most studies report successful dispersion at loadings between 0.5% and 10% by weight.[1][2][3]

  • Compatibility: While OPS is non-reactive, selecting an epoxy system with a closer solubility parameter can aid in stabilization. For systems with poor compatibility, solvent-assisted methods can be more effective.

Core Dispersion Protocols

The following protocols provide step-by-step methodologies for dispersing OPS in a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin. Safety precautions, including the use of gloves, safety glasses, and a fume hood or well-ventilated area, are mandatory.

Protocol 1: High-Shear Mechanical Mixing

This method relies on high-speed mechanical stirring to generate the shear forces necessary to deagglomerate the OPS particles. It is a straightforward and scalable method.

Experimental Workflow:

  • Resin Preparation: Place a calculated amount of epoxy resin into a suitable mixing vessel. Heat the resin to the temperature specified in Table 1 to reduce its viscosity.

  • Degassing (Optional but Recommended): Place the heated resin in a vacuum chamber to remove any dissolved air, which can interfere with mixing and curing.

  • OPS Addition: While stirring at a low speed (e.g., 200 RPM), gradually add the pre-weighed OPS powder to the resin to avoid clumping.

  • High-Shear Mixing: Increase the mixing speed to the operational RPM (see Table 1) and mix for the specified duration. Ensure a vortex is formed to promote efficient turnover of the material.

  • Final Degassing: After mixing, degas the mixture under vacuum to remove air incorporated during the high-shear step.

  • Curing Agent Addition: Cool the mixture to room temperature or the manufacturer's recommended temperature before adding the stoichiometric amount of hardener. Mix thoroughly at a low speed to avoid introducing new air bubbles.

  • Casting and Curing: Pour the final mixture into a mold and follow the standard curing schedule for the epoxy system.

Table 1: Recommended Parameters for High-Shear Mixing

Parameter Value Range Rationale
Resin Pre-heat Temp. 50 - 80 °C Reduces viscosity for improved particle mobility.[7]
OPS Loading (wt%) 1 - 5% Balances performance enhancement with dispersion difficulty.
Mixing Speed (RPM) 1000 - 2500 RPM Generates sufficient shear force to break agglomerates.[7]

| Mixing Time | 1 - 3 hours | Ensures homogeneity and sufficient time for deagglomeration. |

HighShearMixing cluster_prep Preparation cluster_mix Dispersion cluster_cure Curing P1 Weigh Epoxy & OPS P2 Pre-heat Epoxy (50-80°C) P1->P2 P3 Degas Epoxy (Optional) P2->P3 M1 Gradually Add OPS (Low Speed Stirring) P3->M1 M2 High-Shear Mix (1000-2500 RPM) M1->M2 M3 Degas Mixture M2->M3 C1 Cool Mixture M3->C1 C2 Add Hardener (Low Speed Stirring) C1->C2 C3 Cast & Cure C2->C3 Ultrasonication cluster_prep Preparation cluster_dispersion Dispersion cluster_cure Curing P1 Weigh Epoxy & OPS P2 Pre-mix Manually P1->P2 D1 Place in Cooling Bath P2->D1 D2 Ultrasonicate (Pulsed Mode) D1->D2 D3 Cool to Room Temp. D2->D3 C1 Degas Mixture D3->C1 C2 Add Hardener C1->C2 C3 Cast & Cure C2->C3

Fig. 2: Workflow for Ultrasonic Dispersion.

Scientist's Notes: This method is highly efficient for achieving nanoscale dispersion. [10][11]However, direct sonication can potentially damage polymer chains if applied for excessive durations or at extreme power. The use of a pulsed mode and active cooling is critical for process control.

Protocol 3: Solvent-Assisted Dispersion

This method involves dissolving the OPS in a suitable organic solvent before introducing it to the epoxy resin. The solvent effectively separates the individual OPS molecules, overcoming agglomeration forces at the molecular level.

Experimental Workflow:

  • OPS Dissolution: In a separate flask, dissolve the pre-weighed OPS powder in a suitable solvent (see Table 3) using a magnetic stirrer. Gentle warming may be required.

  • Solution Mixing: Once the OPS is fully dissolved, add this solution to the pre-weighed epoxy resin. Mix thoroughly at a moderate speed (e.g., 500 RPM) for 30 minutes until a homogenous solution is formed.

  • Solvent Removal: This is the most critical step. Remove the solvent from the mixture using a rotary evaporator or by placing the mixture in a vacuum oven at an elevated temperature (see Table 3). Continue the process until the weight of the mixture is stable, indicating complete solvent removal.

  • Final Degassing: Perform a final high-vacuum degassing step to ensure no residual solvent remains.

  • Curing Agent Addition & Curing: Cool the resin to the appropriate temperature before adding the hardener and proceeding with casting and curing.

Table 3: Recommended Parameters for Solvent-Assisted Dispersion

Parameter Value Range Rationale
Suitable Solvents Tetrahydrofuran (THF), Toluene, Acetone Solvents with good solubility for both OPS and epoxy. [2][12]
OPS:Solvent Ratio 1:10 to 1:20 (w/v) Ensures complete dissolution of OPS.
Evaporation Temp. 60 - 100 °C Must be above the solvent's boiling point but below the resin's degradation point.

| Vacuum Level | <10 mbar | Facilitates efficient removal of solvent. [12]|

SolventDispersion cluster_prep Preparation cluster_removal Solvent Removal cluster_cure Curing P1 Dissolve OPS in Solvent P2 Mix OPS Solution with Epoxy Resin P1->P2 R1 Rotary Evaporator or Vacuum Oven P2->R1 R2 Final Degassing (High Vacuum) R1->R2 C1 Cool Mixture R2->C1 C2 Add Hardener C1->C2 C3 Cast & Cure C2->C3

Fig. 3: Workflow for Solvent-Assisted Dispersion.

Scientist's Notes: While often providing the best dispersion quality, this method is labor-intensive. The absolute necessity of complete solvent removal cannot be overstated. Residual solvent will act as a plasticizer, severely degrading the thermal and mechanical properties of the final cured composite. [13]

Validation: Characterizing Dispersion Quality

Visual inspection is insufficient to confirm nanoscale dispersion. Proper characterization is essential to validate the chosen protocol.

  • Scanning Electron Microscopy (SEM): SEM analysis of the cryo-fractured surfaces of the cured composite is a widely used method. A well-dispersed sample will show a clean, uniform fracture surface, while agglomerates will appear as distinct, micron-sized particles or voids. [14][15]* Transmission Electron Microscopy (TEM): For higher resolution, TEM can directly visualize the distribution of individual OPS cages within the epoxy matrix, providing definitive proof of nanoscale dispersion. [16]* Dynamic Mechanical Analysis (DMA): The glass transition temperature (Tg) can be an indirect indicator of dispersion. A significant increase in Tg often correlates with good molecular dispersion and strong interfacial interaction. Conversely, large agglomerates can create excess free volume and may even decrease the Tg. [2][16]

Conclusion

The successful dispersion of this compound in epoxy resins is a critical prerequisite for achieving desired material property enhancements. The choice between high-shear mixing, ultrasonication, and solvent-assisted dispersion depends on the specific resin system, the concentration of OPS, and the available laboratory equipment. Ultrasonication offers a highly effective and solvent-free balance of efficiency and quality. For the most challenging systems, solvent-assisted methods can provide superior dispersion, provided the protocol for solvent removal is followed with stringent attention to detail. All protocols should be followed by rigorous characterization to validate the quality of the dispersion and ensure the reliability of the final composite material.

References

  • ResearchGate. (n.d.). Effect of polyhedral oligomeric silsesquioxanes with different structures on dielectric and mechanical properties of epoxy resin. Available at: [Link]

  • ACS Publications. (2024). Unraveling the Impact of Open-Cage Silsesquioxane Modifiers on Material Properties in Epoxy Resin Composites. Industrial & Engineering Chemistry Research. Available at: [Link]

  • ResearchGate. (n.d.). Epoxy nanocomposites with octa(propylglycidyl ether) polyhedral oligomeric silsesquioxane. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Enhancing the mechanical strength and toughness of epoxy resins with linear POSS nano-modifiers. Available at: [Link]

  • Wiley Online Library. (2009). Preparation and characterization of epoxy/polyhedral oligomeric silsesquioxane hybrid nanocomposites. Journal of Polymer Science Part B: Polymer Physics. Available at: [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dispersion of Silica (SiO2). Available at: [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dispersion of Nanomaterials (Nanoparticles). Available at: [Link]

  • ResearchGate. (n.d.). Using Octa(aminpropyl)silsesquioxane as the Curing Agent for Epoxy Resin. Available at: [Link]

  • MDPI. (2024). Novel Reactive Polyhedral Oligomeric Silsesquioxane-Reinforced and Toughened Epoxy Resins for Advanced Composites. Polymers. Available at: [Link]

  • ResearchGate. (n.d.). Enhancing the mechanical properties of an epoxy resin using polyhedral oligomeric silsesquioxane (POSS) as nano-reinforcement. Available at: [Link]

  • SAMPE Digital Library. (2022). The Study of Highly Dispersible Functionalized Reduced Graphene Oxide/Polyhedral Oligomeric Silsesquioxane Additives and the Effect of Polyvinylpyrrolidone on Dispersion Quality. Available at: [Link]

  • MDPI. (2021). Solvent-Free Ultrasonic Dispersion of Nanofillers in Epoxy Matrix. Polymers. Available at: [Link]

  • ResearchGate. (n.d.). The effects of ultrasonication on epoxy resin and its emulsion. Available at: [Link]

  • Oriental Journal of Chemistry. (2018). Dispersion of SiO2 Nano Particles on Epoxy Based Polymer Nano Composites and its Characterization. Available at: [Link]

  • ResearchGate. (2021). The Influence of Mixing Methods of Epoxy Composition Ingredients on Selected Mechanical Properties of Modified Epoxy Construction Materials. Available at: [Link]

  • ResearchGate. (2015). How can I properly disperse Sio2 nano-particles in an epoxy resin?. Available at: [Link]

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Troubleshooting & Optimization

strategies to improve the solubility of Octaphenylsilsesquioxane in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Octaphenylsilsesquioxane (OPS) Solubility

Welcome to the technical support center for this compound (OPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of OPS in non-polar organic solvents. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to facilitate your research and development efforts.

Troubleshooting Guide: Common Solubility Issues with OPS

This section addresses the most common issues users face when working with this compound and provides actionable solutions based on established scientific principles.

Q1: I'm struggling to dissolve my this compound (OPS) powder in non-polar solvents like toluene, THF, and chloroform, even with heating and stirring. What is causing this poor solubility?

A1: The Challenge of the Cage Structure

The primary reason for the low solubility of pristine this compound (OPS) lies in its unique molecular architecture. OPS is a polyhedral oligomeric silsesquioxane (POSS) with a rigid, inorganic silica-like core (Si-O-Si) and eight phenyl groups attached to the silicon atoms at the vertices of the cage.[1][2] This highly symmetrical, cage-like structure leads to:

  • High Crystallinity: The regular arrangement of the molecules allows for efficient packing into a stable crystal lattice, which requires significant energy to disrupt.

  • Strong Intermolecular Forces: The phenyl groups on adjacent OPS molecules can engage in strong π-π stacking interactions, further stabilizing the solid state and hindering solvation.

Therefore, even in non-polar solvents that are chemically similar to the phenyl groups, the energy required to overcome these strong intermolecular forces and break down the crystal lattice is often greater than the energy gained from solvent-solute interactions. This results in the observed low solubility. While heating can temporarily increase solubility by providing the necessary energy, the OPS will often precipitate out of the solution as it cools and the intermolecular forces reassert themselves.

Q2: Since simple dissolution is ineffective, what are the primary strategies to permanently enhance the solubility of OPS in non-polar solvents?

A2: Chemical Modification is Key

To achieve stable, long-term solubility, the molecular structure of OPS must be chemically modified to disrupt the crystalline packing and reduce intermolecular interactions.[3][4] The most effective strategies involve attaching different functional groups to the silicon-oxygen cage, which fundamentally alters the physical properties of the molecule.[5] The three primary approaches are:

  • Introduction of Flexible or Bulky Side Chains: Attaching long, flexible alkyl chains or bulky groups to the POSS core physically prevents the molecules from packing efficiently, thereby reducing crystallinity.[6]

  • Copolymerization: Incorporating the OPS molecule as a monomer into a polymer chain effectively isolates the individual POSS cages from each other, preventing aggregation and precipitation.

  • Utilization of Incompletely Condensed Silsesquioxanes: Starting with an "open cage" silsesquioxane that has reactive silanol (Si-OH) groups allows for more straightforward and versatile chemical modifications.[7]

Detailed Experimental Protocols for Solubility Enhancement

Here, we provide step-by-step methodologies for chemically modifying OPS to improve its solubility in non-polar solvents.

Strategy 1: Functionalization with Alkenyl Groups via Hydrosilylation of Open-Cage Silsesquioxanes

This protocol describes the synthesis of a more soluble, functionalized POSS derivative by reacting an open-cage silsesquioxane trisilanol with an alkenyl-functionalized silane. This introduces flexible side chains that disrupt crystalline packing.

Experimental Workflow:

G cluster_0 Step 1: Synthesis of Trisilanol Open-Cage POSS cluster_1 Step 2: Functionalization cluster_2 Step 3: Purification & Characterization A Phenyltrichlorosilane B Hydrolysis & Condensation A->B C Trisilanolphenyl-POSS (Open Cage) B->C E Reaction with Trisilanol-POSS C->E D Allyldimethylchlorosilane D->E F Tri(alkenyl)functional Open-Cage Silsesquioxane E->F G Column Chromatography F->G H NMR & FT-IR Spectroscopy G->H I Solubility Testing H->I

Caption: Workflow for synthesizing a soluble, alkenyl-functionalized open-cage silsesquioxane.

Protocol:

  • Synthesis of Phenyl-T7-trisilanol (An Incompletely Condensed POSS):

    • This starting material can be synthesized via the hydrolytic condensation of phenyltrichlorosilane under specific conditions, often involving a phase-transfer catalyst. For a detailed procedure, refer to the work by Feher et al. (1989) which provides a foundational method for creating these open-cage structures.

  • Functionalization with Allyldimethylchlorosilane:

    • In a nitrogen-purged flask, dissolve the Phenyl-T7-trisilanol in anhydrous toluene.

    • Add triethylamine (as an HCl scavenger) to the solution.

    • Slowly add allyldimethylchlorosilane to the reaction mixture at room temperature.

    • Stir the reaction for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting oil or solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Characterization:

    • Confirm the structure of the functionalized POSS using ¹H NMR, ¹³C NMR, and ²⁹Si NMR spectroscopy.

    • Verify the presence of the alkenyl groups and the Si-O-Si cage structure using FT-IR spectroscopy.

Strategy 2: Copolymerization using a POSS-based Initiator

This approach involves creating a polymer where the POSS cages are covalently bonded into the polymer backbone, ensuring they remain dispersed and soluble.

Experimental Workflow:

G cluster_0 Step 1: Synthesis of POSS Initiator cluster_1 Step 2: Polymerization cluster_2 Step 3: Purification & Characterization A Octa(aminophenyl)-POSS B Reaction with ATRP Initiator Precursor A->B C POSS-based ATRP Initiator B->C E Atom Transfer Radical Polymerization (ATRP) C->E D Styrene or Methyl Methacrylate D->E F POSS-Polymer Copolymer E->F G Precipitation & Filtration F->G H GPC, NMR, & DSC G->H I Solubility Testing H->I

Caption: Workflow for synthesizing a soluble POSS-containing polymer via ATRP.

Protocol:

  • Synthesis of a POSS-based ATRP Initiator:

    • Start with a commercially available or synthesized POSS molecule containing reactive groups, such as Octa(aminophenyl)-POSS.

    • React this with an excess of an ATRP initiator precursor, like 2-bromoisobutyryl bromide, in the presence of a base (e.g., triethylamine) in an anhydrous solvent like THF.

    • Purify the resulting POSS-initiator macro-molecule by precipitation and washing.

  • Atom Transfer Radical Polymerization (ATRP):

    • In a Schlenk flask under an inert atmosphere, dissolve the POSS-initiator, a monomer (e.g., styrene or methyl methacrylate), and a ligand (e.g., PMDETA).

    • Degas the solution by several freeze-pump-thaw cycles.

    • Add the catalyst (e.g., Cu(I)Br) to initiate the polymerization.

    • Allow the reaction to proceed at a controlled temperature (e.g., 90-110 °C).

  • Work-up and Purification:

    • Quench the reaction by exposing it to air.

    • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.

    • Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).

    • Filter and dry the resulting POSS-polymer copolymer under vacuum.

  • Characterization:

    • Determine the molecular weight and polydispersity of the copolymer using Gel Permeation Chromatography (GPC).

    • Confirm the incorporation of the POSS cage and the polymer structure using ¹H NMR spectroscopy.

    • Analyze the thermal properties, such as the glass transition temperature (Tg), using Differential Scanning Calorimetry (DSC).

Quantitative Data on Solubility Enhancement

The effectiveness of chemical modification on the solubility of POSS is significant. The following table provides a comparative overview of the solubility of pristine OPS versus a functionalized derivative.

CompoundSolventSolubility (mg/mL) at 25°CReference
This compound (Pristine)Toluene< 1General Knowledge
This compound (Pristine)THF< 1General Knowledge
This compound (Pristine)Chloroform~ 5General Knowledge
Octaisobutyl-POSSToluene> 100[8]
Octaisobutyl-POSSTHF> 100[8]
Octaisobutyl-POSSChloroform> 100[8]

Note: The solubility of pristine OPS is very low and often cited as "insoluble" in many common non-polar solvents at room temperature. The values for Octaisobutyl-POSS are based on studies demonstrating high solubility for such alkyl-functionalized POSS derivatives.[8]

Frequently Asked Questions (FAQs)

  • Q: Can I use physical methods like sonication to improve the solubility of OPS?

    • A: Sonication can help to break up agglomerates and create a fine dispersion of OPS particles in a solvent. However, this is a temporary physical dispersion, not true dissolution at the molecular level. Once sonication is stopped, the particles will likely re-aggregate and settle over time. It is not a substitute for chemical modification for applications requiring a stable, true solution.

  • Q: Are there commercially available, pre-modified, and soluble POSS derivatives?

    • A: Yes, several chemical suppliers offer a range of functionalized POSS molecules with enhanced solubility in various organic solvents. These include derivatives with alkyl, vinyl, epoxy, and amino functionalities, among others. These can be a convenient starting point for many applications.

  • Q: How does the choice of the functional group affect the solubility in different non-polar solvents?

    • A: The principle of "like dissolves like" is crucial.[9] For solubility in aliphatic non-polar solvents like hexane, functionalizing the POSS cage with long alkyl chains (e.g., octyl, isooctyl) is most effective.[6] For aromatic solvents like toluene, attaching phenyl or other aromatic groups can be beneficial, although disrupting the crystalline packing remains the primary goal.

  • Q: What are the essential characterization techniques to confirm the successful modification of OPS?

    • A: A combination of techniques is necessary. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential to confirm the covalent attachment of the new functional groups and the integrity of the POSS cage. Fourier-Transform Infrared (FT-IR) spectroscopy is useful for identifying characteristic vibrational bands of the functional groups and the Si-O-Si framework.[10] For polymeric derivatives, Gel Permeation Chromatography (GPC) is critical for determining molecular weight and polydispersity.

References

  • Cordes, D. B., Lickiss, P. D., & Rataboul, F. (2010). Recent Developments in the Chemistry of Cubic Polyhedral Oligosilsesquioxanes. Chemical Reviews, 110(4), 2081-2173. [Link]

  • Feher, F. J., Newman, D. A., & Walzer, J. F. (1989). Silsesquioxanes as models for silica surfaces. Synthesis and characterization of [c-C6H11)7Si7O9(OH)3]. Journal of the American Chemical Society, 111(5), 1741-1748. [Link]

  • Joshi, M., & Butola, B. S. (2004). Polymeric nanocomposites—An overview. Journal of Macromolecular Science, Part C: Polymer Reviews, 44(4), 389-410. [Link]

  • Laine, R. M., & Choi, J. (2007). Silsesquioxanes as building blocks for nanocomposite synthesis. Advanced Materials, 19(23), 4164-4168. [Link]

  • Mabry, J. M., et al. (2008). Hansen solubility parameters for octahedral oligomeric silsesquioxanes. Polymer, 49(24), 5247-5253. [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom transfer radical polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]

  • Pan, Y., et al. (2012). Functionalization of Graphene Oxide with Polyhedral Oligomeric Silsesquioxane (POSS) for Multifunctional Applications. ACS Applied Materials & Interfaces, 4(6), 3224-3229. [Link]

  • Pozzo, J. L., et al. (2003). Photochemistry of silsesquioxanes. Journal of Photochemistry and Photobiology A: Chemistry, 154(2-3), 275-281. [Link]

  • Rzayev, Z. M. O., & Söylemez, E. (2008). Functional copolymers of maleic anhydride with silsesquioxane-containing monomers. Progress in Polymer Science, 33(9), 833-879. [Link]

  • Waddon, A. J., & Coughlin, E. B. (2003). Polyhedral oligomeric silsesquioxane (POSS)–styrene copolymers: synthesis and characterization. Chemistry of Materials, 15(24), 4555-4561. [Link]

Sources

Technical Support Center: Preventing Aggregation of Octaphenylsilsesquioxane (OPS) in Polymer Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Octaphenylsilsesquioxane (OPS). OPS, a polyhedral oligomeric silsesquioxane (POSS), is a valuable nanomaterial for enhancing polymer properties. However, its inherent tendency to aggregate can compromise the performance of your final materials. This guide provides in-depth, experience-driven solutions to help you achieve optimal dispersion and unlock the full potential of your polymer-OPS composites.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature of OPS and the challenges associated with its use.

Q1: What is this compound (OPS) and why does it tend to aggregate?

A: this compound is a unique, cage-like molecule with a rigid inorganic silicon-oxygen core and eight phenyl groups attached at the corners. This structure provides exceptional thermal stability. However, the flat, electron-rich surfaces of the phenyl groups lead to strong intermolecular van der Waals forces and π-π stacking interactions. In solution, particularly in solvents that do not favorably interact with these phenyl groups, OPS molecules prefer to associate with each other rather than the solvent, leading to the formation of aggregates or clusters.[1]

Q2: What are the negative consequences of OPS aggregation in my polymer composite?

A: OPS aggregation can be detrimental to the desired properties of your nanocomposite. Instead of acting as nano-scale reinforcement, aggregates behave like micro-scale defects within the polymer matrix. This can lead to:

  • Reduced Mechanical Strength: Aggregates act as stress concentration points, leading to brittleness and a decrease in tensile strength and toughness.

  • Poor Optical Clarity: In applications requiring transparency, aggregates can scatter light, causing the material to appear hazy or opaque.

  • Inconsistent Thermal Properties: A non-uniform dispersion leads to unpredictable thermal stability and conductivity throughout the material.[2]

  • Loss of Desired Surface Properties: When used for surface modification, aggregation prevents the formation of a uniform, functionalized surface.

Q3: How can I quickly assess if my OPS is aggregated in solution?

A: A simple visual inspection is the first step. A well-dispersed OPS solution should be clear and transparent. If you observe any of the following, aggregation is likely occurring:

  • Cloudiness or Turbidity: This indicates the presence of light-scattering particles.

  • Precipitation: Visible solid material settling at the bottom of your container is a clear sign of significant aggregation.

  • Schlieren Lines: Streaks or wavy lines in the solution when stirred can indicate regions of different refractive indices due to clusters.

Q4: Which advanced characterization techniques are best for quantifying OPS dispersion in a solid polymer matrix?

A: While visual inspection is useful for solutions, more sophisticated techniques are needed for solid composites:

  • Microscopy:

    • Scanning Electron Microscopy (SEM): Provides topographical information and can reveal the size and distribution of aggregates on fracture surfaces.

    • Transmission Electron Microscopy (TEM): Offers higher resolution to visualize the dispersion of individual OPS cages and small clusters within thin sections of the polymer.

  • Scattering Techniques:

    • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a liquid dispersion, providing quantitative data on aggregation.[3][4]

    • Small-Angle X-ray Scattering (SAXS): Can be used to analyze the size, shape, and spatial arrangement of nanoparticles in both liquid and solid states.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman Spectroscopy: These techniques can be used to confirm the chemical structure of OPS and its interaction with the polymer matrix, which can provide indirect evidence of good dispersion.[5][6]

Part 2: Troubleshooting Guide

This section tackles specific problems you may encounter during your experiments, providing causes and actionable solutions.

Problem 1: My OPS is not dissolving properly in the chosen solvent.

  • Question: I'm trying to make a stock solution of OPS before mixing it with my polymer, but it's clumping and won't dissolve. What's going wrong?

  • Answer: The issue is likely an incompatible solvent. OPS, being rich in phenyl groups, dissolves best in solvents with similar aromatic or moderately polar characteristics. Highly polar solvents (like water) or non-polar aliphatic solvents (like hexane) are generally poor choices.

    Solution Pathway:

    • Solvent Selection: Choose a solvent that is a good match for both the OPS and your polymer. Aprotic solvents are often preferred for silsesquioxanes.[7] Tetrahydrofuran (THF) and Toluene are excellent starting points.

    • Utilize a Solubility Table: Refer to the table below for a list of recommended solvents.

    • Apply Energy: Gentle heating and stirring can help overcome the initial energy barrier for dissolution. However, the most effective method is often the application of ultrasonic energy.

Solvent Suitability for OPS Comments
Tetrahydrofuran (THF)ExcellentWidely used, good for many polymers.
TolueneExcellentGood for aromatic polymers.
ChloroformGoodEffective, but use with caution due to volatility and health concerns.
Dichloromethane (DCM)GoodSimilar to chloroform.
Dimethyl Sulfoxide (DMSO)ModerateCan prevent dimerization through hydrogen bonding, but may be incompatible with some polymers.[7]
IsopropanolPoor to ModerateGenerally not a primary solvent, but can be used in specific synthesis conditions.[7]
Hexane / HeptanePoorAliphatic nature is incompatible with phenyl groups.
WaterVery PoorOPS is hydrophobic.

Problem 2: The solution turned cloudy after adding the polymer.

  • Question: My OPS dissolved perfectly and the solution was crystal clear. But as soon as I added my polymer solution, it became cloudy and a precipitate formed. Why?

  • Answer: This is a classic case of solvent-induced precipitation. While the solvent may be good for OPS and the polymer individually, the introduction of the polymer changes the overall solubility parameters of the solution. The polymer chains may have a stronger affinity for the solvent than the OPS does, effectively "pushing" the OPS molecules out of solution and causing them to aggregate.[8]

    Solution Workflow:

    Caption: Workflow for troubleshooting polymer-induced aggregation.

Problem 3: My final polymer composite has poor mechanical properties and visible particles.

  • Question: I managed to create a polymer-OPS composite, but it's brittle and I can see white specks. How do I improve the dispersion during processing?

  • Answer: This indicates that even if the initial solution appeared stable, aggregation occurred during solvent removal or processing. The key is to use high-energy mixing techniques to break apart agglomerates and ensure a homogeneous distribution.[9] The most common and effective method is ultrasonication.

    The Power of Ultrasonication: Ultrasonication uses high-frequency sound waves to create and collapse microscopic cavitation bubbles in the liquid.[10][11] The collapse of these bubbles generates intense, localized shear forces that are powerful enough to break down nanoparticle agglomerates and disperse them evenly throughout the polymer solution.[12][13]

    Caption: Mechanism of ultrasonic dispersion of OPS agglomerates.

    For optimal results, it is crucial to control the ultrasonication parameters. Excessive sonication can sometimes damage polymer chains or even the nanoparticles themselves.[12] A typical starting point is to sonicate for 20-30 minutes, monitoring the solution temperature to avoid excessive heating.[10]

Problem 4: Can I chemically modify OPS to improve compatibility?

  • Question: I've tried different solvents and mixing methods, but I still see some aggregation. Can I functionalize the OPS to make it more compatible with my polymer?

  • Answer: Absolutely. This is an advanced but highly effective strategy. By chemically attaching functional groups to the corners of the OPS cage that are compatible with your polymer matrix, you can dramatically improve dispersion.[14][15] This approach changes the surface chemistry of the OPS, reducing its tendency for self-aggregation and promoting favorable interactions with the polymer.

    Common Modification Strategies:

    • For polar polymers (e.g., polyurethanes, epoxies): Functionalize OPS with hydroxyl (-OH), amine (-NH2), or epoxy groups.[15] These groups can form hydrogen bonds or even covalent bonds with the polymer matrix, ensuring excellent, stable dispersion.

    • For non-polar polymers (e.g., polypropylene): Functionalize OPS with long alkyl chains or other groups that are miscible with the polymer.

    • For specific applications: Custom functional groups can be added for targeted drug delivery or creating stimuli-responsive materials.[16]

Part 3: Experimental Protocol

Protocol 1: Preparation of a Well-Dispersed OPS-Polymer Solution via Solution Casting with Ultrasonication

This protocol provides a reliable method for achieving a high degree of OPS dispersion in a polymer matrix.

Materials:

  • This compound (OPS)

  • Polymer of choice

  • Appropriate solvent (e.g., Tetrahydrofuran - THF)

  • Beakers or vials

  • Magnetic stirrer and stir bar

  • Ultrasonic bath or probe sonicator

Procedure:

  • Prepare Polymer Solution:

    • Accurately weigh the desired amount of polymer and dissolve it in a calculated volume of THF in a beaker.

    • Use a magnetic stirrer to facilitate dissolution until the solution is homogeneous. This may take several hours depending on the polymer.

  • Prepare OPS Stock Solution:

    • In a separate vial, weigh the required amount of OPS.

    • Add a small volume of THF and sonicate the mixture for 15-20 minutes. The goal is to create a concentrated, well-dispersed stock solution. The solution should be completely clear.

  • Combine Solutions:

    • While vigorously stirring the polymer solution (Step 1), use a pipette to add the OPS stock solution (Step 2) dropwise. Adding the OPS solution slowly to the larger volume of stirring polymer solution helps prevent localized high concentrations that can trigger aggregation.

  • Final Dispersion Step:

    • Place the beaker containing the final mixture into an ultrasonic bath.

    • Sonicate the combined solution for an additional 20-30 minutes.[10] Monitor the temperature to ensure it does not rise excessively, which could degrade the polymer. The solution should remain perfectly clear.

  • Casting and Solvent Evaporation:

    • Pour the final, dispersed solution into a petri dish or onto a suitable substrate.

    • Allow the solvent to evaporate slowly in a fume hood or a vacuum oven at a controlled temperature. Slow evaporation is crucial to prevent the OPS from re-aggregating as the concentration increases.

  • Characterization:

    • Once the film is completely dry, characterize the dispersion using SEM, TEM, or other appropriate methods as described in the FAQ section.

References

  • Hussain, F., Hojjati, M., Okamoto, M., & Gorga, R. E. (2006). Polymer-matrix nanocomposites, processing, manufacturing, and application: An overview. Journal of Composite Materials, 40(17), 1511-1575. Available at: [Link]

  • Bittmann, B., Haupert, F., & Schlarb, A. K. (2009). Ultrasonic dispersion of inorganic nanoparticles in epoxy resin. Ultrasonics Sonochemistry, 16(5), 622-628. Available at: [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dispersion of Nanomaterials (Nanoparticles). Available at: [Link]

  • Gnanasekaran, K., He, Y., & Korolev, K. (2020). Metal/metal oxides/silsesquioxanes as fillers for functional polymer composites. Polímeros, 30(2). Available at: [Link]

  • Dutkiewicz, M., & Szostak, M. (2020). Application of Silsesquioxanes in the Preparation of Polyolefin-Based Materials. Materials, 13(23), 5486. Available at: [Link]

  • Bang, J. H., & Suslick, K. S. (2010). Applications of ultrasound to the synthesis of nanostructured materials. Advanced Materials, 22(10), 1039-1059. Available at: [Link]

  • Aziz, S. A., et al. (2021). Enhanced Magnetic Nanoparticles Dispersion Effect on the Behaviour of Ultrasonication-Assisted Compounding Processing of PLA/LNR/NiZn Nanocomposites. Polymers, 13(23), 4125. Available at: [Link]

  • Lichtenhan, J. D., et al. (2011). Surface modification with polyhedral oligomeric silsesquioxane silanols. Google Patents, RU2425082C2.
  • Sato, Y., Hayami, R., & Gunji, T. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Journal of Sol-Gel Science and Technology, 104(1), 36-52. Available at: [Link]

  • Dong, M., et al. (2021). Recent achievements and applications of silsesquioxane-based hybrid materials – an overview. RSC Advances, 11(52), 32963-32978. Available at: [Link]

  • Furtwengler, P., et al. (2013). Silsesquioxanes. In From Molecules to Materials (pp. 1-48). Springer, Berlin, Heidelberg. Available at: [Link]

  • Sato, Y., Hayami, R., & Gunji, T. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. ResearchGate. Available at: [Link]

  • Joshi, M., & Butola, B. S. (2004). Polyhedral oligomeric silsesquioxane (POSS)-containing polymer nanocomposites. Journal of Macromolecular Science, Part C: Polymer Reviews, 44(4), 389-410. Available at: [Link]

  • Tan, A., et al. (2013). Surface modification of a polyhedral oligomeric silsesquioxane poly (carbonate-urea) urethane (POSS-PCU) nanocomposite polymer as a stent coating for enhanced capture of endothelial progenitor cells. Biointerphases, 8(1), 1-12. Available at: [Link]

  • Cichosz, S., et al. (2022). Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane. Inorganic Chemistry, 61(20), 7845-7854. Available at: [Link]

  • Szeluga, U., & Kocon, L. (2021). Aggregation vs. dispersion behavior of the different POSS molecules. ResearchGate. Available at: [Link]

  • Weidner, S. M., et al. (2003). Characterization of Polyorganosiloxane Nanoparticles in Aqueous Dispersion by Asymmetrical Flow Field-Flow Fractionation. Macromolecules, 36(16), 6119-6125. Available at: [Link]

  • Liu, H., & Huang, S. (2005). Study on the thermal behaviors of polyhedral oligomeric this compound (OPS). Polymer, 46(23), 10141-10148. Available at: [Link]

  • Wang, Y., et al. (2018). Aggregation Behavior of Poly (Acrylic acid-co-Octadecyl Methacrylate) and Bovine Serum Albumin in Aqueous Solutions. Polymers, 10(11), 1234. Available at: [Link]

  • Singh, C. R., et al. (2024). Effectiveness of inhibitors to prevent asphaltene aggregation: Insights from atomistic and molecular simulations. The Journal of Chemical Physics, 160(9). Available at: [Link]

Sources

Technical Support Center: Optimizing Octaphenylsilsesquioxane (POSS) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Octaphenylsilsesquioxane (T8-Phenyl POSS) synthesis. This guide is designed for researchers, scientists, and professionals in materials and drug development who are looking to optimize their synthesis protocols for higher yield and purity. Here, we move beyond simple step-by-step instructions to explore the causality behind experimental choices, empowering you to troubleshoot and refine your process effectively.

Introduction: The Challenge of the Perfect Cage

The synthesis of this compound is a classic example of a sol-gel process, involving two fundamental reaction types: hydrolysis and condensation of a trifunctional silane precursor, typically Phenyltrialkoxysilane.[1][2][3] The ultimate goal is to favor the formation of the highly symmetric, thermodynamically stable, fully condensed T8 cage structure, (C₆H₅SiO₁.₅)₈, over other outcomes like incompletely condensed species, larger cages, or amorphous polymeric networks.[4][5]

Achieving high yield and purity is a multi-variable challenge. Success hinges on precisely controlling the delicate balance between the rates of hydrolysis and condensation.[6][7] This guide provides field-proven insights to navigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during synthesis in a direct question-and-answer format.

Question 1: My reaction yielded very little white precipitate, or the yield was significantly below expectations. What are the likely causes?

Answer: A low yield of the desired crystalline T8-Phenyl product typically points to one of three issues: incomplete hydrolysis, suboptimal condensation conditions, or excessive loss during product workup.

  • Causality—Incomplete Hydrolysis: The foundational step of the synthesis is the hydrolysis of the phenyltrialkoxysilane precursor (e.g., Phenyltrimethoxysilane) to form reactive phenylsilanetriol (PhSi(OH)₃) intermediates.[1][3] If hydrolysis is incomplete due to insufficient water or catalyst, there simply aren't enough building blocks to form the silsesquioxane cages efficiently. The reaction stalls at the soluble oligomer stage.

  • Causality—Suboptimal Condensation: The condensation of silanols into the stable T8 cage is a complex, multi-step process. If conditions (temperature, concentration, catalyst) are not optimal, the reaction equilibrium may favor the formation of smaller, more soluble oligomers or kinetically trapped, non-cage structures instead of the desired crystalline product.

  • Troubleshooting Protocol:

    • Verify Water Stoichiometry: Ensure a sufficient molar excess of water relative to the silane precursor. The competition between hydrolysis and condensation is highly dependent on the water content.[6]

    • Optimize Catalyst and Temperature: The choice of catalyst dictates the reaction pathway. Acid catalysts like HCl tend to promote simultaneous hydrolysis and condensation.[2] Consider a two-stage approach: a mild acid like acetic acid can be used to drive hydrolysis to completion before a stronger catalyst or higher temperatures are introduced to promote condensation.[2]

    • Increase Reaction Time: Cage formation can be slow. Ensure the reaction is refluxed for an adequate duration (e.g., 24-100 hours) to allow the system to reach thermodynamic equilibrium, which favors the stable T8 cage.[8]

    • Review Workup Procedure: The T8-Phenyl product is a fine crystalline solid.[8] Ensure your filtration method (e.g., Buchner funnel with appropriate filter paper) is efficient. If washing with a solvent like acetone, perform the washes quickly with cold solvent to minimize dissolution of the product.

Question 2: My reaction mixture turned into an intractable gel. How can I prevent this?

Answer: Gelation is the result of uncontrolled, rapid polycondensation that forms a random, cross-linked network throughout the solvent, rather than the discrete, ordered cage molecules.

  • Causality—Uncontrolled Condensation Rate: This typically occurs when the concentration of highly reactive silanol species is too high, and the conditions strongly favor intermolecular condensation over intramolecular cyclization required for cage formation. A high concentration of a strong catalyst or excessively high temperatures can trigger this runaway reaction. The system polymerizes into a single macroscopic molecule—a gel.[1][3]

  • Troubleshooting Protocol:

    • Control Reactant Concentration: Run the reaction at a higher dilution. Lowering the concentration of the silane precursor can slow down intermolecular reactions, giving the molecules more time to arrange into the thermodynamically favored cage structure.

    • Slow Precursor Addition: Instead of adding all the phenyltrialkoxysilane at once, use a syringe pump or dropping funnel to add it slowly to the water/solvent/catalyst mixture over several hours. This keeps the instantaneous concentration of reactive monomers low.

    • Moderate the Catalyst: If using a strong acid or base, reduce its concentration. Alternatively, switch to a milder catalyst system, such as acetic acid, which allows for a more controlled progression from hydrolysis to condensation.[2]

Question 3: My final product looks crystalline, but characterization (²⁹Si NMR, XRD) shows significant impurities. What are they and how can I purify my product?

Answer: The primary impurities in T8-Phenyl synthesis are typically incompletely condensed silsesquioxanes (e.g., tetrols like Si₄O₄(Ph)₄(OH)₄) or other cage structures (T10, T12).[4] These molecules have different solubility profiles from the highly symmetric and stable T8 cage, which is the basis for their removal.

  • Causality—Kinetic Trapping: The formation of the silsesquioxane cage is a thermodynamically driven process, but under certain conditions, the reaction can become kinetically trapped in intermediate, partially condensed structures. These species may co-precipitate with the desired T8 product.

  • Purification Protocol: Recrystallization The most effective method for purifying T8-Phenyl POSS is recrystallization, which leverages the high crystallinity of the T8 cage.

    • Dissolution: Dissolve the crude product in a minimum amount of a good solvent, such as hot toluene or methylene chloride.

    • Precipitation: While stirring, slowly add a miscible "anti-solvent" in which the T8 product is poorly soluble, such as acetone or methanol.[8] The desired T8-Phenyl POSS will selectively precipitate out as a pure, white crystalline solid.

    • Isolation: Filter the purified crystals, wash sparingly with the anti-solvent, and dry thoroughly in a vacuum oven.[8] The impurities will remain in the solvent mixture.

    • Verification: Confirm the purity of the recrystallized product using characterization techniques like ²⁹Si NMR, which should show a single sharp resonance for the T8 cage structure.

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Phenyltrialkoxysilane + Water + Solvent + Catalyst Hydrolysis Hydrolysis (Formation of Silanols) Reactants->Hydrolysis Condensation Condensation & Cage Formation (Reflux) Hydrolysis->Condensation Crude Crude Product Slurry Condensation->Crude Filter Filtration & Washing Crude->Filter Workup Recrystallize Recrystallization (Solvent / Anti-Solvent) Filter->Recrystallize Dry Drying (Vacuum Oven) Recrystallize->Dry Pure Pure T8-Phenyl POSS Dry->Pure G cluster_main Reaction Pathway cluster_side Undesired Side Reaction Precursor PhSi(OR)₃ (Precursor) Silanol PhSi(OH)₃ (Silanol Intermediate) Precursor->Silanol + 3 H₂O (Hydrolysis) POSS (PhSiO₁.₅)₈ (T8 Cage Product) Silanol->POSS - 12 H₂O (Condensation) Silanol_side PhSi(OH)₃ Gel Amorphous Network (Gel) Silanol_side->Gel Uncontrolled Polycondensation

Caption: Core Hydrolysis-Condensation Mechanism vs. Gelation.

Data Summary Tables

Table 1: Typical Reaction Parameters

ParameterConditionRationale & Key Insight
Precursor Phenyltrimethoxysilane (PTMOS) or Phenyltriethoxysilane (PhTES)PTMOS hydrolyzes faster than PhTES, which can affect the balance with condensation. [3]
Solvent Toluene, Acetone, Methylene ChlorideMust solubilize the precursor and manage heat during reflux. Also critical for the final recrystallization step. [8]
Catalyst HCl, Acetic Acid, KOHAcid catalysts are common. Acetic acid allows for a staged reaction where hydrolysis can complete before condensation begins. [2]
Water Ratio Molar excess (e.g., > 3:1 H₂O:Si)A sufficient excess of water is required to drive the hydrolysis reaction to completion. [6]
Temperature 20 - 250 °C (typically reflux)Higher temperatures accelerate both hydrolysis and condensation. Refluxing is necessary to promote cage formation and reach thermodynamic equilibrium. [8]
Time 5 - 100 hoursExtended reaction times are often required to maximize the yield of the thermodynamically stable T8 cage. [8]

Table 2: Key Characterization Signatures for T8-Phenyl POSS

TechniqueSignatureInterpretation
²⁹Si NMR Single sharp peak ~ -78 to -80 ppmConfirms the single, symmetric silicon environment of the T8 cage. Absence of other peaks indicates high purity.
FT-IR Strong, broad peak ~ 1100-1130 cm⁻¹Characteristic asymmetric stretching vibration of the Si-O-Si cage structure.
XRD Sharp diffraction peaksConfirms the high crystallinity of the final product. The pattern can be compared to literature standards for T8-Phenyl POSS. [4]
Melting Point >350 °CThe high thermal stability and defined melting point are characteristic of the well-formed cage structure. [9][10]

Frequently Asked Questions (FAQs)

  • Q: Can I use a different phenylsilane precursor?

    • A: Yes, precursors like phenyltrichlorosilane can be used, but the reaction conditions, particularly handling of the HCl byproduct, must be adjusted significantly. Phenyltrialkoxysilanes are generally preferred for their more manageable reaction chemistry.

  • Q: How do I know if my reaction is progressing?

    • A: For many setups, the initial immiscible mixture of silane and water will become homogeneous as the reaction proceeds and alcohol is generated as a byproduct. [2]The formation of a white precipitate is the clearest sign of product formation. For more detailed analysis, small aliquots can be taken, and the disappearance of the precursor can be monitored by techniques like Gas Chromatography (GC).

  • Q: Is it possible to synthesize other cage sizes?

    • A: Yes, under specific non-equilibrium conditions, other cage structures like T10 and T12 can be formed. However, the T8 cage is generally the most thermodynamically stable product for phenylsilsesquioxanes, and most standard synthesis protocols are optimized for its formation.

References

  • Journal of Materials Chemistry. Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane. RSC Publishing.
  • ResearchGate. Hydrolysis and Polycondensation of Acid-Catalyzed Phenyltriethoxysilane (PhTES) | Request PDF.
  • Synthesis of Novel Polysiloxanes and Silsesquioxanes with High Refractive Index by Utilizing Alkoxysilane Precursors with Polycyclic Arom
  • RSC Publishing. Hydrolysis and Initial Polycondensation of Phenyltrimethoxysilane and Diphenyldimethoxysilane.
  • Google Patents. CN105111233A - Preparation method of octaphenyl silsesquioxane.
  • ResearchGate. Synthesis and Characterization of Octa(aminophenyl) Silsesquioxane through Amination of Octa(nitrophenyl) Silsesquioxane Using B2(OH)
  • ResearchGate. Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group | Request PDF.
  • AFINITICA.
  • Chemsrc. This compound | CAS#:5256-79-1.
  • ResearchGate.
  • ResearchGate. The polyoctahedral silsesquioxane (POSS) 1,3,5,7,9,11,13,15-octaphenylpentacyclo[9.5.1.1.1.1]octasiloxane (octaphenyl-POSS).
  • MDPI. Progress in Polyhedral Oligomeric Silsesquioxane (POSS) Photoresists: A Comprehensive Review across Lithographic Systems.
  • MDPI. Polyhedral Oligomeric Silsesquioxanes (POSS)
  • ACS Publications. Exploring the Mechanism for the Synthesis of Silsesquioxanes. 4. The Synthesis of T8 | The Journal of Physical Chemistry A.
  • ChemicalBook. 5256-79-1(this compound) Product Description.
  • PMC. Polyhedral Oligomeric Silsesquioxane (POSS)-Containing Polymer Nanocomposites.
  • ACS Publications. Polyhedral Oligomeric Silsesquioxanes (POSS)
  • ResearchGate. (PDF) Acyclic polyphenylsilsesquioxane: Synthesis and properties.
  • ResearchGate. (PDF) Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin.
  • ACS Publications. Poly(ethylene glycol)-Octafunctionalized Polyhedral Oligomeric Silsesquioxane: Synthesis and Thermal Analysis | Macromolecules.
  • Christy Catalytics. Purification of High-Purity Monomers and Other Reactive Chemicals.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Functionalization of Octaphenylsilsesquioxane (OPS)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of Octaphenylsilsesquioxane (OPS) functionalization. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique nanostructure of OPS in their work. Here, we address common side reactions and provide practical, field-proven troubleshooting strategies to help you achieve your desired synthetic outcomes. Our approach is rooted in a deep understanding of the mechanistic principles governing these reactions, aiming to empower you with the knowledge to not only solve current issues but also to anticipate and prevent future challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The functionalization of the eight phenyl groups on the rigid, inorganic silica core of this compound presents unique challenges not typically encountered with simple aromatic substrates. The steric bulk of the cage and the electronic effects of the silsesquioxane core can significantly influence reactivity and selectivity. This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in your experiments.

Issue 1: Incomplete Functionalization and Mixtures of Partially Substituted Products

Question: I am attempting a per-functionalization (substitution on all eight phenyl rings) of my OPS, but I consistently obtain a mixture of products with varying degrees of substitution. How can I drive the reaction to completion?

Answer: This is a very common issue, often stemming from a combination of steric hindrance and deactivation of the remaining phenyl rings as more functional groups are added. The bulky nature of the OPS cage can impede the approach of reagents to the remaining unreacted phenyl groups. Additionally, if the introduced functional group is electron-withdrawing, it will deactivate the other phenyl rings towards further electrophilic aromatic substitution.

Troubleshooting Strategies:

  • Reaction Conditions Optimization: Systematically adjusting reaction parameters is crucial. This can involve modifying the temperature, solvent, and concentration of reactants. For many reactions, a higher temperature and longer reaction time can help overcome the activation energy barrier for the less reactive, partially substituted intermediates.

  • Stoichiometry of Reagents: While a stoichiometric amount of reagent might seem logical, a significant excess of the electrophile and/or catalyst is often necessary to drive the reaction to completion. This is especially true for reactions like Friedel-Crafts acylation.

  • Stepwise Functionalization: In some cases, a "one-pot" per-functionalization is not feasible. A stepwise approach, where the partially functionalized product is isolated and subjected to a second set of more forcing reaction conditions, can be more effective.

Experimental Protocol: Driving a Friedel-Crafts Acylation to Completion

  • Initial Reaction: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend this compound (1 eq.) in anhydrous dichloromethane (DCM).

  • Add aluminum chloride (AlCl₃, 10 eq.) portion-wise at 0 °C.

  • Slowly add the acyl chloride (12 eq.) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up and Analysis: Quench the reaction by slowly pouring it over crushed ice with concentrated HCl. Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate. Analyze the crude product by ¹H NMR and MALDI-TOF mass spectrometry to assess the degree of substitution.

  • Re-subjection (if necessary): If the analysis shows incomplete reaction, dissolve the partially acylated product in a higher-boiling solvent like 1,2-dichloroethane.

  • Add a fresh excess of AlCl₃ (10 eq.) and the acyl chloride (12 eq.) and reflux the mixture for 48-72 hours.

  • Repeat the work-up and analysis procedure.

Issue 2: Poor Regioselectivity - Formation of Ortho, Meta, and Para Isomers

Question: My functionalization is yielding a mixture of ortho, meta, and para isomers on the phenyl rings. How can I improve the regioselectivity, particularly to favor the para-substituted product?

Answer: The phenyl groups on the OPS core are ortho, para-directing. However, achieving high para-selectivity can be challenging due to steric hindrance from the bulky silsesquioxane cage, which can disfavor substitution at the ortho positions. The choice of catalyst and reaction conditions plays a pivotal role in controlling regioselectivity.

Troubleshooting Strategies:

  • Catalyst Selection: In reactions like Friedel-Crafts acylation, the size of the catalyst can influence the regioselectivity. A bulkier Lewis acid catalyst may sterically hinder approach to the ortho positions, thereby favoring para-substitution.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity. At lower temperatures, the reaction is more sensitive to the subtle differences in the activation energies for substitution at the different positions, often favoring the thermodynamically more stable para-product.

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, which in turn can affect the isomeric product distribution. Experimenting with solvents of different polarities can be beneficial.

Data Presentation: Effect of Reaction Conditions on Nitration Regioselectivity

Nitrating AgentSolventTemperature (°C)Major IsomerMinor IsomersReference
HNO₃/H₂SO₄Dichloromethane0-102,4-dinitrophenyl3,5-dinitrophenyl[1]
Fuming HNO₃Acetic Anhydride-10 to 04-nitrophenyl2-nitrophenyl

Visualization: Controlling Regioselectivity

G cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Low_Temp Low Temperature Para_Product Increased para-Selectivity Low_Temp->Para_Product Favors thermodynamic product Bulky_Catalyst Bulky Catalyst Ortho_Product Decreased ortho-Substitution Bulky_Catalyst->Ortho_Product Steric hindrance Non_Polar_Solvent Non-Polar Solvent Non_Polar_Solvent->Para_Product Stabilizes para transition state G Start Crude Reaction Mixture NMR_1H_13C ¹H and ¹³C NMR Start->NMR_1H_13C Initial Analysis NMR_29Si ²⁹Si NMR Start->NMR_29Si Initial Analysis MALDI MALDI-TOF MS Start->MALDI Initial Analysis FTIR FTIR Start->FTIR Initial Analysis Final_Characterization Full Spectroscopic Characterization NMR_1H_13C->Final_Characterization NMR_29Si->Final_Characterization Chromatography Chromatography (HPLC/Column) MALDI->Chromatography Guide Separation MALDI->Final_Characterization FTIR->Final_Characterization Pure_Products Isolated, Pure Products Chromatography->Pure_Products Pure_Products->Final_Characterization

Sources

Technical Support Center: Enhancing the Processability of Octaphenylsilsesquioxane (OPS)-Filled Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Octaphenylsilsesquioxane (OPS) polymer composites. This guide is designed for researchers, scientists, and engineers who are looking to harness the remarkable properties of OPS but are facing challenges with its incorporation into polymer matrices. This compound, a member of the Polyhedral Oligomeric Silsesquioxane (POSS) family, is a unique molecule featuring a rigid inorganic silica-like core (Si₈O₁₂) surrounded by eight covalently bonded phenyl groups. This structure promises significant enhancements in thermal stability, mechanical strength, and dielectric properties of polymers.

However, the very nature of OPS—its large, rigid, and crystalline structure—often leads to significant processing hurdles. This guide provides in-depth, field-proven insights to help you overcome these challenges, moving beyond simple procedural steps to explain the fundamental causality behind experimental choices.

Section 1: Troubleshooting Guide - Common Processing Issues

This section addresses the most frequent and critical problems encountered during the processing of OPS-filled polymers. The question-and-answer format is designed to help you quickly diagnose and resolve issues in your experiments.

Q1: My final composite is brittle and shows decreased tensile strength compared to the neat polymer. What's the likely cause?

A1: This is a classic symptom of poor OPS dispersion, leading to the formation of large agglomerates within the polymer matrix.

  • Causality Explained: this compound is a highly crystalline solid with strong intermolecular π-π stacking interactions between its phenyl groups. These forces cause the individual OPS molecules to cluster together. When these clusters, or agglomerates, are not broken down and dispersed during processing, they act as stress concentration points in the polymer matrix. Instead of reinforcing the polymer, they become microscopic flaws where cracks can easily initiate and propagate under stress, leading to brittleness and a reduction in mechanical performance.[1] Furthermore, many POSS compounds, including OPS, do not have a sharp melting point and can sublimate at temperatures above 250°C, making dispersion in a polymer melt particularly challenging due to their persistent crystalline form.[2]

  • Troubleshooting Steps:

    • Verify Compatibility: The primary issue is often a mismatch in polarity or solubility parameters between the non-polar phenyl groups of OPS and your chosen polymer matrix. If the polymer is highly polar, thermodynamic incompatibility will drive OPS agglomeration.

    • Improve Mixing Energy: Increase the shear forces during melt blending. This can be achieved by increasing screw speed or using a twin-screw extruder with a more aggressive screw design. However, be mindful of causing polymer degradation.

    • Consider Surface Modification: For non-polar polymers, this may not be the primary issue, but for matrices with different polarity, functionalizing the OPS is key. (See Q2).

    • Characterize Dispersion: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) on a fractured surface of your composite to visually confirm the presence and size of agglomerates.

Q2: I'm working with a polar polymer (e.g., polyamide, epoxy) and observing significant OPS phase separation. How can I improve compatibility?

A2: The thermodynamic incompatibility between the non-polar phenyl groups of OPS and a polar polymer matrix is the root cause. To solve this, you must bridge this incompatibility at the molecular level through surface modification of the OPS or the use of a compatibilizer.

  • Causality Explained: Successful physical blending of POSS into a polymer matrix hinges on the compatibility between the filler and the matrix.[3] The organic groups on the POSS cage are the primary interface with the polymer. The eight phenyl groups on OPS make it highly compatible with other aromatic or non-polar polymers, but they lead to poor interaction with polar systems. This mismatch in intermolecular forces prevents the polymer from "wetting" the surface of the OPS particles, leading to poor adhesion and gross phase separation.

  • Recommended Solutions:

    • Surface Functionalization: The most robust solution is to use a functionalized POSS molecule where one or more of the phenyl groups are replaced with a group that is reactive or compatible with your polymer. For example:

      • For epoxy resins, using a Glycidyl-POSS or Amino-POSS allows the molecule to covalently bond with the epoxy network during curing.[4]

      • For polyamides (Nylon), an Aminopropyl-functionalized POSS can interact or react with the polymer chains.[1]

    • Reactive Blending: This technique involves inducing a chemical reaction between the POSS and the polymer during the melt blending process itself.[5] For instance, using a vinyl-functionalized POSS with polypropylene in the presence of a peroxide initiator can graft the POSS onto the polymer backbone.[6][7]

    • Use of Compatibilizers: An alternative is to add a third component—a compatibilizer. This is often a block or graft copolymer with one segment that is compatible with OPS (e.g., a polystyrene block) and another that is compatible with the matrix polymer (e.g., a PMMA block). The compatibilizer localizes at the interface, effectively reducing interfacial tension.

Q3: During melt extrusion, the viscosity of my composite is excessively high, leading to high torque and processing difficulties. How can I mitigate this?

A3: High viscosity in OPS-polymer melts can stem from several factors, including filler loading, agglomeration, and unintended chemical reactions. The solution depends on correctly identifying the underlying cause.

  • Causality Explained: The rheological behavior of filled polymers is complex.[8][9] Viscosity generally increases with filler content.[10] However, with nanofillers like OPS, several phenomena can occur:

    • Low Concentration Effect: At very low loadings (<1 wt%), well-dispersed OPS can sometimes decrease viscosity. The small, rigid molecules can act like molecular "ball bearings," improving polymer chain mobility.[6][11]

    • High Loading & Agglomeration: As concentration increases, particle-particle interactions begin to dominate. Agglomerates trap polymer chains, effectively increasing the filler volume fraction and severely restricting flow, leading to a dramatic rise in viscosity.

    • Reactive Gelation: If you are using a functionalized POSS or have reactive sites on your polymer, high processing temperatures can sometimes initiate cross-linking reactions within the extruder, leading to gelation and a near-infinite viscosity.[6]

  • Troubleshooting Workflow: The following flowchart can guide your troubleshooting process.

G start High Viscosity / Torque During Melt Processing q1 Is OPS loading > 5 wt%? start->q1 q2 Is a functionalized (reactive) POSS being used? q1->q2 No sol1 Reduce OPS loading. Optimize for desired property with minimal viscosity increase. q1->sol1 Yes q3 Is processing temperature close to degradation temp of polymer or OPS? q2->q3 No sol2 Lower processing temperature to prevent premature reaction. Consider a less reactive initiator or functional group. q2->sol2 Yes sol3 Lower processing temperature. Perform TGA on OPS and polymer to define safe processing window. q3->sol3 Yes sol4 Focus on improving dispersion. Agglomerates are likely present. Review Q1 troubleshooting steps. q3->sol4 No

Caption: Troubleshooting workflow for high viscosity in OPS composites.

Section 2: Frequently Asked Questions (FAQs)

Q: What is a typical loading range for OPS in thermoplastics? A: Generally, OPS is used in low concentrations, typically from 0.5 to 5 wt%.[1][2] Above this range, the propensity for agglomeration increases dramatically, and processing becomes very difficult without significant compatibilization strategies. The goal is to achieve a fine, molecular-level dispersion.

Q: Is melt blending or solution casting better for dispersing OPS? A: Both have advantages. Melt blending is a solvent-free, industrially scalable method that is fast and cost-effective.[3][5] However, it relies heavily on generating sufficient shear to break up agglomerates. Solution casting can achieve excellent dispersion, as OPS can be truly dissolved in a suitable solvent (like THF or Chloroform) along with the polymer. The challenge here is the complete removal of the solvent, as residual solvent can plasticize the final composite and is not environmentally friendly. For initial lab-scale screening and achieving the best possible dispersion, solution casting is often superior. For industrial applications, optimizing the melt blending process is essential.

Q: How can I confirm that my functionalized OPS has reacted with the polymer matrix? A: Several analytical techniques can provide evidence of reaction:

  • Solvent Extraction Test: A simple but powerful test. Try to dissolve the composite in a solvent that dissolves the neat polymer but not the POSS. If the POSS has been successfully grafted to the polymer chains, it will not be extracted out. The remaining solid can be analyzed (e.g., by TGA) to quantify the grafted POSS content.

  • FTIR Spectroscopy: Look for the appearance of new peaks or shifts in existing peaks corresponding to the bond formed between the OPS and the polymer.

  • Rheology: Reactive blending that leads to grafting or cross-linking often results in a distinct change in the rheological profile, such as a "solid-like" behavior (G' > G'') at low frequencies.[6]

Q: What are the key processing parameters to control during melt blending? A: The following table summarizes the critical parameters and their impact.

ParameterEffect on OPS Dispersion & ProcessabilityRecommended Action & Rationale
Temperature Affects polymer viscosity and potential for OPS/polymer degradation.Operate at a temperature that provides low polymer viscosity for better mixing, but well below the degradation temperatures of both the polymer and OPS.[12]
Screw Speed (RPM) Directly related to the shear rate applied to the melt.Higher RPM increases shear, which helps break down OPS agglomerates. However, excessive RPM can increase melt temperature due to friction and may degrade the polymer.
Residence Time The duration the material spends in the extruder.A longer residence time can allow for more thorough mixing, but also increases the risk of thermal degradation.
Feeding Strategy How the OPS and polymer are introduced into the extruder.For better dispersion, consider pre-blending the OPS powder with the polymer pellets. Alternatively, use a side-feeder to introduce the OPS downstream into the molten polymer to ensure it is immediately subjected to high shear.

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common procedures in preparing and characterizing OPS-polymer composites.

Protocol 1: Melt Blending of OPS with Polypropylene (PP) via Twin-Screw Extrusion
  • Objective: To achieve a homogeneous dispersion of OPS in a PP matrix.

  • Materials:

    • Polypropylene (PP) pellets (melt flow index 10-20 g/10 min).

    • This compound (OPS) powder.

    • Co-rotating twin-screw extruder.

  • Methodology:

    • Drying: Dry PP pellets at 80°C for 4 hours in a vacuum oven to remove any residual moisture. Dry OPS powder at 110°C for 2 hours.

    • Pre-Mixing: In a plastic bag, combine the dried PP pellets and OPS powder at the desired weight percentage (e.g., 2 wt% OPS). Shake vigorously for 5 minutes to coat the pellets with the powder. This is known as "tumble blending."

    • Extruder Setup: Set the temperature profile of the extruder. For PP, a typical profile might be:

      • Feed Zone: 180°C

      • Compression Zone: 190°C

      • Metering Zone: 200°C

      • Die: 200°C

    • Extrusion: Set the screw speed to 150-250 RPM to ensure high shear. Start the main feeder with the PP/OPS pre-mix at a constant rate.

    • Cooling and Pelletizing: The extruded strand should be passed through a water bath for cooling and then fed into a pelletizer to produce composite pellets.

    • Second Pass (Optional): For improved homogeneity, the pelletized composite can be dried again and passed through the extruder a second time.

    • Sample Preparation: The final pellets can be used for characterization or processed further into samples for testing via injection molding or compression molding.

Protocol 2: Characterization of OPS Dispersion using Scanning Electron Microscopy (SEM)
  • Objective: To visually assess the quality of OPS dispersion in the polymer matrix.

  • Materials:

    • OPS-polymer composite sample (e.g., from injection molding).

    • Liquid nitrogen.

    • SEM instrument.

    • Sputter coater (e.g., Gold-Palladium).

  • Methodology:

    • Cryogenic Fracture: Immerse the composite sample in liquid nitrogen for 5-10 minutes until it is completely cooled. This makes the sample brittle.

    • Immediately after removing from the liquid nitrogen, fracture the sample by impact (e.g., a sharp tap with a hammer). A cryogenic fracture provides a clean break that reveals the internal morphology without plastic deformation.

    • Mounting: Securely mount the fractured sample onto an SEM stub using carbon tape, with the fracture surface facing up.

    • Sputter Coating: The polymer composite is non-conductive and requires a thin conductive coating to prevent charging under the electron beam. Place the stub in a sputter coater and deposit a thin layer (5-10 nm) of a conductive metal like Gold-Palladium.

    • Imaging:

      • Load the coated sample into the SEM chamber.

      • Use the secondary electron (SE) detector for topographical imaging.

      • Start at low magnification (e.g., 100x) to get an overview of the fracture surface.

      • Increase magnification (5,000x to 20,000x) to search for OPS particles.

    • Analysis:

      • Good Dispersion: The fracture surface will appear smooth and homogeneous. Individual OPS particles will be difficult or impossible to distinguish at the sub-micron level.

      • Poor Dispersion: Bright white spots or distinct particles, often several microns in size, will be visible. These are OPS agglomerates. Voids or holes around these particles indicate poor adhesion to the polymer matrix.

Section 4: Visualizing Mechanisms

Understanding the interactions at the nanoscale is key to mastering processability. The following diagrams illustrate fundamental concepts.

G cluster_0 Poor Dispersion: OPS Agglomeration cluster_1 OPS Agglomerate P1 Polymer Chain P2 Polymer Chain P3 Polymer Chain O1 OPS O2 OPS O1->O2 O3 OPS O2->O3 O4 OPS O3->O4 O4->O1

Caption: Incompatible systems lead to OPS self-aggregation.

G cluster_0 Good Dispersion via Compatibilization P1 Polymer Chain C1 Compatibilizer P1->C1 interacts with P2 Polymer Chain C2 Compatibilizer P2->C2 interacts with P3 Polymer Chain O1 OPS O2 OPS C1->O1 interacts with C2->O2 interacts with

Caption: Compatibilizers bridge the OPS-polymer interface.

References

  • Mrotek, E., et al. (2021). Why POSS-Type Compounds Should Be Considered Nanomodifiers, Not Nanofillers—A Polypropylene Blends Case Study. National Institutes of Health (NIH). Available at: [Link]

  • Fina, A., Monticelli, O., & Camino, G. (2010). POSS-based hybrids by melt/reactive blending. Journal of Materials Chemistry, Royal Society of Chemistry. Available at: [Link]

  • Jana, S. & Kumar, S. (2011). Polyhedral Oligomeric Silsesquioxane (POSS)-Containing Polymer Nanocomposites. MDPI. Available at: [Link]

  • Fu, X., et al. (2008). Rheological behavior of polypropylene/octavinyl polyhedral oligomeric silsesquioxane composites. Journal of Polymer Science Part B: Polymer Physics. Available at: [Link]

  • Zhou, Y., et al. (2007). Properties of POSS-Filled Polypropylene: Comparison of Physical Blending and Reactive Blending. Journal of Applied Polymer Science. Available at: [Link]

  • Chang, Y-C., et al. (2014). Properties of PA6-POSS nanocomposites by melt blending. ResearchGate. Available at: [Link]

  • Haddad, T.S. & Lichtenhan, J.D. (2015). Polyhedral Oligomeric Silsesquioxanes. Phantom Plastics. Available at: [Link]

  • Matejka, L., et al. (2016). Influence of the functionality of polyhedral oligomeric silsesquioxane-POSS containing glycidyl groups on the dispersion and interaction with epoxy nanocomposites. Polymer Composites. Available at: [Link]

  • Yang, S., et al. (2018). Synergistic and Compatibilizing Effect of Octavinyl Polyhedral Oligomeric Silsesquioxane Nanoparticles in Polypropylene/Intumescent Flame Retardant Composite System. Polymers. Available at: [Link]

  • Mabry, J.M., et al. (2007). Hydrophobic Silsesquioxane Nanoparticles and Nanocomposite Surfaces. DTIC. Available at: [Link]

  • Jimenez-Cervantes Amieva, E., et al. (2022). The Study of Highly Dispersible Functionalized Reduced Graphene Oxide/Polyhedral Oligomeric Silsesquioxane Additives and the Effect of Polyvinylpyrrolidone on Dispersion Quality. SAMPE Digital Library. Available at: [Link]

  • Mohammed, M.A., et al. (2020). Rheological properties of composite polymers and hybrid nanocomposites. PMC, National Institutes of Health. Available at: [Link]

  • Singh, S., et al. (2022). Surface modification strategies for improved hemocompatibility of polymeric materials: a comprehensive review. RSC Publishing. Available at: [Link]

  • Matejka, L. (2012). Epoxy-silica/silsesquioxane Polymer Nanocomposites. ResearchGate. Available at: [Link]

  • Malkin, A.Y. & Kulichikhin, V.G. (2024). Rheology of Highly Filled Polymer Compositions—Limits of Filling, Structure, and Transport Phenomena. MDPI. Available at: [Link]

  • Šupová, M., et al. (2011). Effect of Nanofillers Dispersion in Polymer Matrices: A Review. ResearchGate. Available at: [Link]

  • Mohammed, M.A., et al. (2020). Rheological properties of composite polymers and hybrid nanocomposites. ResearchGate. Available at: [Link]

  • Naddaf, M., et al. (2019). Modification of the surface properties of polyimide films using polyhedral oligomeric silsesquioxane deposition and oxygen plasma exposure. ResearchGate. Available at: [Link]

  • Fina, A., et al. (2006). Polypropylene-polyhedral oligomeric silsesquioxanes (POSS) nanocomposites. ResearchGate. Available at: [Link]

  • Aung, A., et al. (2016). Encapsulation of Perovskite Nanocrystals into Macroscale Polymer Matrices: Enhanced Stability and Polarization. ACS Publications. Available at: [Link]

  • Lee, J-H., et al. (2005). Rheological properties of resin composites according to variations in monomer and filler composition. PubMed. Available at: [Link]

  • Niemczyk, A., et al. (2016). Nanocomposites with polyhedral oligomeric silsesquioxane nanofillers – characterization of morphology, thermal and mechanical properties. ACTA INNOVATIONS. Available at: [Link]

  • Gnanou, J. & Garnaik, B. (2014). Surface Modifying Oligomers Used to Functionalize Polymeric Surfaces: Consideration of Blood Contact Applications. ResearchGate. Available at: [Link]

  • Fina, A., et al. (2006). Polyhedral Oligomeric Silsesquioxanes (POSS) thermal degradation. ResearchGate. Available at: [Link]

  • Gürsoy, M. (Ed.). (n.d.). Special Issue : Functional Polymer Films for Surface Modification and Coating Applications. MDPI. Available at: [Link]

  • Illescas, S., et al. (2020). Effect of Polyhedral Oligomeric Silsesquioxane on the Melting, Structure, and Mechanical Behavior of Polyoxymethylene. MDPI. Available at: [Link]

Sources

Technical Support Center: Characterization of Octaphenylsilsesquioxane (OPS) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals working with Octaphenylsilsesquioxane (OPS) and its derivatives. Here, we address common challenges encountered during their characterization and provide troubleshooting guidance and frequently asked questions (FAQs) to support your experimental work.

Section 1: Troubleshooting Common Characterization Hurdles

The unique hybrid organic-inorganic structure of this compound (POSS) derivatives presents distinct challenges in their analysis. This section provides solutions to frequently encountered problems.

Poor Solubility for Solution-State Analysis (e.g., NMR)

Issue: You are unable to dissolve your this compound derivative sufficiently in common deuterated solvents for NMR analysis, leading to poor signal-to-noise or no signal at all.

Root Cause & Solution:

The rigid, cage-like silica core and the eight phenyl groups of OPS result in a highly crystalline and nonpolar structure with limited solubility in many common solvents.

Troubleshooting Steps:

  • Solvent Selection:

    • Begin with less polar deuterated solvents such as chloroform-d (CDCl₃), toluene-d₈, or benzene-d₆.

    • If solubility remains an issue, consider more polar aprotic solvents like tetrahydrofuran-d₈ (THF-d₈) or dimethyl sulfoxide-d₆ (DMSO-d₆). Be aware that removing high-boiling point solvents like DMSO to recover your sample can be challenging.[1]

  • Co-Solvent Systems:

    • Employing a mixture of solvents can disrupt the crystal packing of the OPS derivative and enhance solubility.[2][3] A common approach is to use a primary solvent in which the compound has some solubility and add a small amount of a co-solvent.

  • Temperature Variation:

    • Gently warming the sample can significantly improve solubility. However, be cautious with volatile solvents. For higher temperatures, consider using higher-boiling point solvents like 1,1,2,2-tetrachloroethane-d₂.[4]

  • Sonication:

    • Brief sonication can help to break down larger aggregates and promote dissolution.

  • Chemical Modification:

    • For derivatives with reactive handles, consider a temporary modification to a more soluble form for characterization, followed by removal of the modifying group.

    • The incorporation of long-chain or bulky organic substituents on the POSS cage can improve compatibility with organic solvents and reduce the tendency for aggregation.[5]

Peak Broadening in NMR Spectra

Issue: The peaks in your ¹H or ¹³C NMR spectrum of an OPS derivative are broad, obscuring coupling information and making interpretation difficult.

Root Cause & Solution:

Peak broadening in the NMR spectra of POSS derivatives can stem from several factors, including aggregation, sample inhomogeneity, or instrumental issues.[1]

Troubleshooting Workflow:

G start Broad NMR Peaks Observed check_solubility Is the sample fully dissolved? start->check_solubility check_concentration Is the sample concentration too high? check_solubility->check_concentration Yes Improve solubility using co-solvents, heating, or sonication. Improve solubility using co-solvents, heating, or sonication. check_solubility->Improve solubility using co-solvents, heating, or sonication. No check_shimming Have you optimized the shimming? check_concentration->check_shimming No Dilute the sample. Dilute the sample. check_concentration->Dilute the sample. Yes consider_aggregation Could aggregation be the cause? check_shimming->consider_aggregation Yes Re-shim the instrument carefully. Re-shim the instrument carefully. check_shimming->Re-shim the instrument carefully. No instrument_issue Consult NMR facility manager for instrument maintenance. consider_aggregation->instrument_issue No Add a few drops of a competing solvent (e.g., methanol-d₄) to disrupt H-bonding or π-π stacking. [18] Add a few drops of a competing solvent (e.g., methanol-d₄) to disrupt H-bonding or π-π stacking. [18] consider_aggregation->Add a few drops of a competing solvent (e.g., methanol-d₄) to disrupt H-bonding or π-π stacking. [18] Yes solution_found Problem Resolved Improve solubility using co-solvents, heating, or sonication.->solution_found Dilute the sample.->solution_found Re-shim the instrument carefully.->solution_found Add a few drops of a competing solvent (e.g., methanol-d₄) to disrupt H-bonding or π-π stacking. [18]->solution_found

Caption: Troubleshooting workflow for NMR peak broadening.

Challenges in Mass Spectrometry Analysis

Issue: You are struggling to obtain a clear molecular ion peak for your OPS derivative using MALDI-TOF mass spectrometry, or the spectrum is dominated by fragment ions.

Root Cause & Solution:

Successful MALDI-MS of POSS derivatives is highly dependent on the choice of matrix and sample preparation to ensure efficient ionization and minimize fragmentation.[6][7]

Troubleshooting Steps:

  • Matrix Selection:

    • The choice of matrix is critical. For nonpolar analytes like many OPS derivatives, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), or 2,5-dihydroxybenzoic acid (DHB) are good starting points.

    • The matrix and analyte must be soluble in the same solvent to ensure co-crystallization.[8][9]

  • Matrix Additives:

    • The addition of certain compounds to the matrix can enhance signal intensity and reduce fragmentation. For example, adding fructose can lead to the formation of ions with lower internal energies.[7]

  • Sample Preparation Technique:

    • Dried-Droplet Method: The most common method where the matrix and analyte solutions are mixed, spotted on the target, and allowed to dry.[10]

    • Thin-Layer Method: The matrix is first applied and allowed to form a thin, uniform layer, followed by the application of the analyte solution. This can improve shot-to-shot reproducibility.[10]

  • Interpreting Fragmentation:

    • Fragmentation of the POSS cage can occur. Common fragmentation pathways involve the loss of phenyl groups or cleavage of the Si-O-Si bonds.

    • The stability of the resulting fragment ions will dictate the observed fragmentation pattern.[11] Look for patterns corresponding to the loss of known substituents.

Table 1: Recommended MALDI Matrices for OPS Derivatives

MatrixCommon SolventsCharacteristics
α-Cyano-4-hydroxycinnamic acid (CHCA)Acetonitrile/Water with 0.1% TFAGood for a wide range of molecules.
Sinapinic acid (SA)Acetonitrile/Water with 0.1% TFAOften used for higher mass compounds.
2,5-Dihydroxybenzoic acid (DHB)Acetonitrile/Water or THFCan be more tolerant to salts.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I confirm the complete condensation of my this compound cage?

A1: The presence of incompletely condensed cages, which contain Si-OH (silanol) groups, is a common issue.

  • FT-IR Spectroscopy: Look for a broad absorption band in the region of 3200-3700 cm⁻¹, which is characteristic of O-H stretching in silanol groups. A sharp band may indicate free Si-OH, while a broader band suggests hydrogen-bonded silanols.[12]

  • ²⁹Si NMR Spectroscopy: Fully condensed (T³) silicon atoms in a symmetrical T₈ cage will show a single sharp resonance. Incompletely condensed (T²) silicon atoms bearing a hydroxyl group will appear at a different chemical shift.

  • Mass Spectrometry: The molecular weight of an incompletely condensed species will be lower than the fully condensed cage and will correspond to the loss of one or more bridging oxygen atoms and the addition of hydroxyl groups.

Q2: My OPS derivative appears to be aggregating in solution. How can I detect and mitigate this?

A2: Aggregation of POSS molecules can significantly impact their characterization and properties.[13][14]

  • Detection:

    • Dynamic Light Scattering (DLS): This technique can be used to determine the size of particles in solution. The presence of large aggregates will be evident from the size distribution.

    • NMR Spectroscopy: As discussed previously, aggregation can lead to significant peak broadening.[1]

    • Transmission Electron Microscopy (TEM): TEM can provide direct visualization of aggregates.[14]

  • Mitigation:

    • Solvent Choice: Using a good solvent for the specific OPS derivative is the first step.

    • Concentration: Work at lower concentrations to reduce intermolecular interactions.

    • Functionalization: The introduction of bulky or repulsive functional groups on the phenyl rings can sterically hinder aggregation.[5]

    • Additives: In some cases, adding a small amount of a surfactant or a competing solvent can help to break up aggregates.

Q3: What are the key considerations for the thermal analysis of OPS derivatives using Thermogravimetric Analysis (TGA)?

A3: TGA is a powerful technique to assess the thermal stability of OPS derivatives.[15]

  • Sample Preparation:

    • Ensure the sample is representative of the bulk material.[16]

    • Use a consistent sample mass (typically 5-10 mg) for comparable results.[17]

    • Ensure good thermal contact between the sample and the crucible.[16]

  • Experimental Parameters:

    • Atmosphere: Running the analysis under an inert atmosphere (e.g., nitrogen or argon) will provide information on the thermal decomposition, while running it in an oxidative atmosphere (e.g., air or oxygen) will provide information on the thermo-oxidative stability.

    • Heating Rate: A typical heating rate is 10 °C/min. Slower heating rates can provide better resolution of thermal events.

  • Data Interpretation:

    • The onset of decomposition is a key indicator of thermal stability.

    • The char yield at the end of the experiment provides information on the amount of inorganic residue (silica).

Section 3: Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis of a Sparingly Soluble OPS Derivative
  • Weigh approximately 5-10 mg of the OPS derivative into a clean, dry NMR tube.

  • Add 0.6 mL of a suitable deuterated solvent (e.g., THF-d₈).

  • Cap the NMR tube and gently agitate to mix.

  • If the sample does not fully dissolve, sonicate the sample for 5-10 minutes.

  • If solubility is still an issue, gently warm the sample in a water bath. Caution: Ensure the cap is securely fastened and do not overheat, especially with volatile solvents.

  • If peaks are broad, dilute the sample by adding more solvent or prepare a new, more dilute sample. If aggregation is suspected, add 1-2 drops of methanol-d₄ and re-acquire the spectrum.[4]

  • Before placing the sample in the spectrometer, ensure it is homogeneous and free of any solid particles.

Protocol 2: MALDI-TOF Mass Spectrometry using the Dried-Droplet Method
  • Prepare Solutions:

    • Matrix Solution: Prepare a saturated solution of the chosen matrix (e.g., CHCA) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA).

    • Analyte Solution: Prepare a ~1 mg/mL solution of the OPS derivative in a solvent that is miscible with the matrix solution (e.g., THF).

  • Spotting the Sample:

    • On the MALDI target plate, mix 1 µL of the matrix solution with 1 µL of the analyte solution.

    • Gently mix the droplet with the pipette tip.[10]

    • Allow the spot to air dry completely at room temperature.

  • Data Acquisition:

    • Acquire the mass spectrum in the appropriate mass range.

    • Optimize the laser power to obtain good signal intensity while minimizing fragmentation.

References

Sources

overcoming poor adhesion between Octaphenylsilsesquioxane and polymer matrix

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Octaphenylsilsesquioxane (OPS) Polymer Composites

Welcome to the technical support center for Octaphenyls-ilsesquioxane (OPS) based polymer composites. This guide is designed for researchers, scientists, and professionals encountering challenges with the incorporation of OPS into polymer matrices. Here, we will address common issues related to poor adhesion and provide in-depth, field-proven troubleshooting protocols to enhance the interfacial compatibility and overall performance of your composite materials.

Frequently Asked Questions (FAQs)

Q1: Why does my OPS-polymer composite appear hazy or opaque when both components are transparent?

A: Haziness is a strong indicator of microscopic or macroscopic phase separation between the OPS and the polymer matrix. This is typically caused by two main factors:

  • Agglomeration: OPS molecules have a high tendency to clump together due to their high surface energy and intermolecular forces. These aggregates can grow to sizes that scatter visible light, leading to a loss of transparency.[1]

  • Poor Wetting: The polymer may not adequately wet the surface of the OPS particles, creating voids at the interface which also scatter light. This stems from a fundamental incompatibility between the surface energies of the two materials.

Q2: I've added OPS to my polymer, but the mechanical properties (e.g., tensile strength, toughness) have decreased. Why is this happening?

A: This is a classic sign of poor interfacial adhesion. When OPS particles are not well-bonded to the polymer matrix, they act as stress concentration points rather than reinforcing agents.[2][3] Instead of transferring mechanical load from the polymer to the rigid OPS cage, cracks can initiate at the weak interface, leading to premature failure of the material.[2][3]

Q3: What is the fundamental reason for the poor compatibility between pristine OPS and many common polymers?

A: The primary reason lies in the chemical nature of OPS. It is a hybrid molecule with a rigid, inorganic silica core (Si-O-Si) and eight non-polar, organic phenyl groups.[4] This structure leads to several challenges:

  • Chemical Inertness: The phenyl groups are relatively unreactive, preventing the formation of strong covalent bonds with most polymer matrices.

  • Surface Energy Mismatch: Unmodified OPS has a low surface energy.[5] Many polymers, especially more polar ones, have a higher surface energy. This mismatch disfavors wetting and intimate mixing, promoting phase separation.

Q4: Can I use commercial OPS directly from the supplier for my composite?

A: While possible for some applications, using pristine OPS without any surface modification is often the root cause of adhesion problems. For composites where high performance and transparency are critical, some form of surface treatment or the use of a compatibilizer is almost always necessary to ensure a strong interface.

Troubleshooting Guides: From Problem to Protocol

Problem 1: Poor Mechanical Performance and Visible Phase Separation

This guide focuses on resolving significant incompatibility issues that manifest as poor mechanical properties, delamination, or severe opacity in the final composite. The core strategy is to introduce chemical interactions at the OPS-polymer interface.

The lack of affinity between the non-polar, inert phenyl groups of OPS and the polymer chains prevents effective stress transfer. The interface is weak, relying only on minimal van der Waals forces. To solve this, we must create a stronger link, either by modifying the OPS to make it reactive towards the polymer or by adding a "bridge" molecule.

The most robust method to improve adhesion is to chemically modify the OPS molecule itself, introducing functional groups that can react and form covalent bonds with the polymer matrix. The choice of functional group is critical and depends entirely on the chemistry of your polymer.

dot

Caption: Workflow for improving adhesion via OPS functionalization.

Table 1: Selecting the Right Functionalization Strategy

Target Polymer MatrixRecommended Functional GroupRationale & Mechanism
Epoxy Resins, PolyamidesAmine (-NH2) or Epoxy (glycidyl) The amine or epoxy groups on OPS will directly participate in the curing reaction of the epoxy resin, forming strong covalent crosslinks at the interface.[6][7]
Polyesters, PolycarbonatesHydroxyl (-OH) or Carboxyl (-COOH) These groups can undergo transesterification reactions with the polymer backbone, integrating the OPS cage into the polymer structure.
Polyolefins (PE, PP)Vinyl (-CH=CH2) or Methacryl The vinyl or methacryl groups can co-polymerize with the olefin monomers during synthesis or be grafted onto the polymer chains via radical reactions.[8]
Silicones (e.g., PDMS)Hydrosilane (Si-H) or Vinyl (-CH=CH2) These groups are designed to react via hydrosilylation, a common crosslinking chemistry for silicone elastomers, creating a stable Si-C bond.

Experimental Protocol: Amination of this compound (for Epoxy Matrices)

This protocol describes a common method to introduce amine functionality by first nitrating the phenyl rings and then reducing them.

Materials:

  • This compound (OPS)

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Hydrochloric Acid (HCl)

  • Tin(II) Chloride (SnCl2)

  • Dichloromethane (DCM), Ethanol, Deionized Water

Procedure:

  • Nitration Step:

    • In a round-bottom flask cooled in an ice bath (0°C), slowly add 10g of OPS to a 1:1 mixture of fuming nitric acid and concentrated sulfuric acid.

    • Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.

    • Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product (Nitro-OPS).

    • Filter the yellow precipitate, wash thoroughly with deionized water until the filtrate is neutral, and dry under vacuum.

  • Reduction Step:

    • Suspend the dried Nitro-OPS in ethanol in a round-bottom flask.

    • Add an excess of Tin(II) chloride (SnCl2) and a catalytic amount of concentrated HCl.

    • Reflux the mixture for 24 hours. The yellow solid should gradually turn into a white or off-white precipitate.

    • Cool the reaction, filter the solid product (Amino-OPS), and wash with ethanol and then DCM.

    • Dry the final Amino-OPS product under vacuum at 60°C.

Self-Validation:

  • FTIR Spectroscopy: Confirm the successful nitration by the appearance of characteristic NO2 peaks (~1520 cm⁻¹ and ~1340 cm⁻¹). After reduction, these peaks should disappear, and new peaks corresponding to N-H stretching of the amine group should appear (~3300-3500 cm⁻¹).

  • NMR Spectroscopy: ¹H NMR can show a shift in the aromatic protons' signals upon functionalization.

When direct functionalization of OPS is not feasible, a coupling agent can act as a molecular bridge. Silane coupling agents are ideal for this purpose. They have one end that can interact with the inorganic silica core of OPS and another end with a functional group compatible with the polymer matrix.

dot

Caption: Mechanism of a silane coupling agent at the interface.

Protocol: Incorporating a Silane Coupling Agent (e.g., APTES for Epoxy)

Materials:

  • This compound (OPS)

  • 3-Aminopropyltriethoxysilane (APTES)

  • Toluene (or other suitable solvent)

  • Polymer resin and curing agent

Procedure:

  • Pre-treatment of OPS (Optional but Recommended):

    • Disperse OPS in toluene using an ultrasonic bath for 30 minutes to break up initial agglomerates.

    • Add APTES (typically 1-2% of the weight of OPS) to the dispersion.

    • Add a trace amount of water to catalyze the hydrolysis of the silane.

    • Stir the mixture at a slightly elevated temperature (e.g., 50-60°C) for 2-4 hours.

    • Remove the solvent under reduced pressure to obtain surface-treated OPS.

  • Incorporation into Polymer:

    • Disperse the surface-treated OPS into your polymer resin (e.g., Part A of an epoxy system) using mechanical stirring or ultrasonication.

    • Proceed with your standard procedure for adding the curing agent and curing the composite. The amine group on the APTES will now react with the epoxy matrix during the curing process.

Problem 2: Agglomeration of OPS Particles During Processing

Even with good chemical compatibility, the physical dispersion of OPS can be a major hurdle. Agglomeration creates defects and undermines the potential for reinforcement.

OPS nanoparticles have a very high surface area-to-volume ratio, leading to strong attractive forces between particles. During processing (e.g., melt blending), if the shear forces are insufficient to overcome these attractions, the particles will remain as clumps.

Protocol: Solvent Casting with High-Intensity Ultrasonication

This method is highly effective for achieving a fine dispersion, especially for thermoplastic polymers.

Materials:

  • Polymer (e.g., Polystyrene, Polycarbonate)

  • Functionalized or pristine OPS

  • A suitable solvent that dissolves the polymer (e.g., Toluene, DCM, THF)

Procedure:

  • Prepare OPS Dispersion:

    • Weigh the desired amount of OPS and add it to the solvent.

    • Disperse the OPS using a high-intensity ultrasonic probe (sonicator horn) for 15-30 minutes. The solution may become warm; use a cooling bath if necessary. This step provides the energy needed to break apart agglomerates.

  • Dissolve Polymer:

    • While stirring, slowly add the polymer pellets or powder to the OPS dispersion.

    • Continue stirring until the polymer is fully dissolved. The solution should be visually homogeneous.

  • Casting and Solvent Evaporation:

    • Pour the polymer-OPS solution into a flat glass petri dish or onto a casting surface.

    • Allow the solvent to evaporate slowly in a fume hood or a vacuum oven at a controlled temperature. Slow evaporation is crucial to prevent the re-agglomeration of OPS as the polymer concentration increases.

Self-Validation:

  • Microscopy (SEM/TEM): The most direct way to verify dispersion is to examine a cryo-fractured surface of the final composite. A good dispersion will show individual OPS particles evenly distributed, while a poor dispersion will show large, distinct clumps.[8]

  • Dynamic Mechanical Analysis (DMA): A well-dispersed composite often shows a more significant increase in storage modulus (E') and a more pronounced shift in the glass transition temperature (Tg) compared to a poorly dispersed one.

References

  • Improved interfacial adhesion with the help of functional polyhedral oligomeric silsesquioxanes in silicone rubber/rayon fiber composites: Physical, mechanical, thermal, and morphological properties. Aperta.
  • Improved interfacial properties of carbon fiber/epoxy composites through grafting polyhedral oligomeric silsesquioxane on carbon. Materials Letters.
  • In situ growth of octa-phenyl polyhedral oligomeric silsesquioxane nanocages over fluorinated graphene nanosheets: super-wetting coatings for oil and organic sorption. Dalton Transactions.
  • Pentacyclo(9.5.1.13,9.15,17,13)octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl. PubChem. Available from: [Link]

  • Interface modification of POSS-polymer nanocomposites. Semantic Scholar. Available from: [Link]

  • Properties Enhancement of PS Nanocomposites through the POSS Surfactants. ResearchGate. Available from: [Link]

  • Polyhedral Oligomeric Silsesquioxanes (POSS) for Transparent Coatings: Material Properties and Applications. MDPI. Available from: [Link]

  • The polyoctahedral silsesquioxane (POSS) 1,3,5,7,9,11,13,15-octaphenylpentacyclo[9.5.1.1.1.1]octasiloxane (octaphenyl-POSS). ResearchGate. Available from: [Link]

  • Enhancing interfacial adhesion in carbon fiber‐reinforced composites through polydopamine‐assisted nanomaterial coatings. ResearchGate. Available from: [Link]

  • Solid surface energy data (SFE) for common polymers. Data in Brief. Available from: [Link]

  • Reversible Joining Technology for Polyolefins Using Electromagnetic Energy and Homologous Hot-Melt Adhesives Containing Metallic and Ferrite Additives. MDPI. Available from: [Link]

  • The Effect of Agglomeration on the Electrical and Mechanical Properties of Polymer Matrix Nanocomposites Reinforced with Carbon Nanotubes. MDPI. Available from: [Link]

  • The study on compatibility of polymer matrix resins with liquid oxygen. ResearchGate. Available from: [Link]

  • The role of agglomeration in the physical properties of CNTs/polymer nanocomposites: A literature review. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Mastering the Morphology of Octaphenylsilsesquioxane (OPS) Thin Films

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals working with Octaphenylsilsesquioxane (OPS), a unique polyhedral oligomeric silsesquioxane (POSS). Controlling the morphology of OPS in thin films is critical for leveraging its properties in advanced applications. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. Our focus is on explaining the "why" behind the "how," empowering you to make informed decisions to achieve desired film characteristics.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and processing of this compound for thin film applications.

Q1: What are the primary challenges in creating uniform OPS thin films?

A1: The primary challenges stem from the inherent properties of OPS and its interaction with various processing parameters. Key difficulties include:

  • Low Solubility: this compound has notoriously low solubility in many common organic solvents.[1][2] This makes solution preparation and achieving a stable, aggregate-free solution a significant hurdle.

  • Tendency to Aggregate: Due to strong intermolecular interactions, OPS molecules have a high propensity to aggregate in solution, leading to particulate formation and non-uniform films.[3]

  • Dewetting: OPS thin films can be prone to dewetting on certain substrates, especially during thermal annealing, resulting in film rupture and the formation of droplets or holes.

  • Polymorphism: Like many crystalline materials, OPS can exhibit polymorphism, where different crystal structures can form depending on the processing conditions, impacting the film's properties.

Q2: Which deposition technique is most suitable for OPS thin films?

A2: The choice of deposition technique depends on the desired film characteristics and available equipment.

  • Solution-Based Methods (e.g., Spin Coating): These are widely used due to their simplicity and low cost.[4][5][6] They are ideal for rapid screening of process parameters. However, the low solubility of OPS can be a major limitation.

  • Vapor-Phase Deposition Methods (e.g., Physical Vapor Deposition - PVD): PVD techniques, such as thermal evaporation, can bypass the solubility issues associated with solution-based methods.[7][8] These methods are excellent for achieving high-purity, uniform, and ultra-thin films, although they require more specialized equipment.

Q3: How does the choice of solvent impact the final OPS film morphology?

A3: The solvent plays a critical role in solution-based deposition methods. Its properties directly influence the solution's stability and the subsequent film formation process. Key solvent characteristics to consider are:

  • Solubility Parameter: A solvent with a Hansen Solubility Parameter (HSP) close to that of OPS is more likely to be a good solvent.[9][10][11]

  • Volatility: The solvent's evaporation rate during deposition significantly affects the timescale of film formation and can influence crystal growth and orientation.

  • Polarity: The polarity of the solvent can impact the intermolecular interactions of OPS in solution and its interaction with the substrate.[12][13]

Q4: What is the purpose of annealing OPS thin films, and what are the critical parameters?

A4: Annealing is a post-deposition thermal treatment used to improve the crystalline quality and morphological stability of the thin film.[14][15][16][17][18] The primary goals of annealing are to:

  • Increase crystallinity and grain size.

  • Reduce defects and relieve internal stress.

  • Promote the formation of a thermodynamically stable morphology.

The critical parameters for annealing are temperature and time . The optimal annealing temperature is typically below the material's decomposition temperature but high enough to provide sufficient thermal energy for molecular rearrangement.

Section 2: Troubleshooting Guide for OPS Thin Film Morphology

This section provides a detailed, question-and-answer formatted troubleshooting guide for specific issues encountered during the preparation of this compound thin films.

Problem: Poor Film Quality from Solution-Based Deposition (e.g., Spin Coating)

Q: My spin-coated OPS film is non-uniform, with visible aggregates, pinholes, or a "comet-like" appearance. What is causing this, and how can I fix it?

A: This is a common issue often related to solution quality and substrate preparation.

Causality:

  • Incomplete Dissolution/Aggregation: Due to its low solubility, OPS may not fully dissolve or may aggregate in solution.[1][2] These aggregates are then deposited on the substrate, leading to a rough and non-uniform film. "Comet" defects are often caused by a larger particle disrupting the fluid flow during spin coating.[19]

  • Particulate Contamination: Dust or other particulate matter in the solution, on the substrate, or in the processing environment can act as nucleation sites for defects like pinholes and comets.[19]

  • Poor Substrate Wettability: If the OPS solution does not properly wet the substrate surface, it can lead to incomplete coverage and dewetting.[20]

Troubleshooting Protocol:

G

Step-by-Step Experimental Protocol:

  • Solution Preparation:

    • Solvent Selection: Refer to the solvent selection table below. Chloroform or other chlorinated solvents are often a starting point due to their ability to dissolve non-polar aromatic compounds. Tetrahydrofuran (THF) can also be considered.

    • Dissolution Technique: Use a combination of gentle heating (e.g., 40-50 °C) and prolonged stirring or sonication to aid dissolution. Be cautious with heating volatile solvents.

    • Concentration: Start with a low concentration (e.g., 1-5 mg/mL) to ensure complete dissolution and minimize aggregation.

  • Solution Filtration:

    • After complete dissolution, filter the solution using a syringe filter (e.g., 0.2 µm PTFE) to remove any remaining aggregates or particulate contaminants.

  • Substrate Cleaning:

    • A rigorous substrate cleaning protocol is crucial for good film quality.[21] A recommended procedure for silicon or glass substrates is:

      • Sonication in a sequence of deionized water with detergent, deionized water, acetone, and finally isopropanol (10-15 minutes each).

      • Drying the substrate with a stream of dry nitrogen.

      • Optional but recommended: Treat the substrate with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to remove any residual organic contaminants and create a hydrophilic surface.

  • Spin Coating Parameter Optimization:

    • Spin Speed: Higher spin speeds generally result in thinner films. A two-step process is often effective: a low-speed spread cycle (e.g., 500 rpm for 10 seconds) followed by a high-speed spin cycle (e.g., 2000-4000 rpm for 30-60 seconds).

    • Environment: Ensure the spin coating is performed in a clean, dust-free environment.

Self-Validation:

  • After each step, inspect the film quality using an optical microscope. A significant reduction in visible defects indicates that the implemented change was effective. For higher resolution, Atomic Force Microscopy (AFM) can be used to quantify surface roughness.[2][3][11][22][23]

Quantitative Data Summary Table:

SolventSuitability for OPSRationale/Comments
Chloroform Very slightly soluble[1]A common starting point for aromatic POSS compounds.
Ethers (e.g., THF) Very slightly soluble[1]Another viable option, though solubility may still be limited.
Acetone Insoluble[1]Not recommended for preparing OPS solutions.
Acetonitrile Insoluble[1]Not recommended for preparing OPS solutions.
Methanol Insoluble[1]Not recommended for preparing OPS solutions.
Problem: Film Dewetting Upon Annealing

Q: My initially uniform OPS film is dewetting and forming islands or holes after thermal annealing. Why is this happening and how can I prevent it?

A: Dewetting is a thermodynamically driven process that occurs when the film is unstable on the substrate.

Causality:

  • Surface Energy Mismatch: Dewetting is often caused by a mismatch in surface energies between the OPS film and the substrate. If the substrate has a low surface energy, the OPS film may minimize its energy by reducing its contact area with the substrate, leading to the formation of droplets.

  • Film Thickness: Thinner films are generally more susceptible to dewetting.

  • Annealing Temperature: High annealing temperatures can accelerate the dewetting process by increasing the mobility of the OPS molecules.

Troubleshooting Protocol:

G

Step-by-Step Experimental Protocol:

  • Substrate Surface Modification:

    • Increase Substrate Surface Energy: A high-energy surface promotes wetting. As mentioned previously, treating the substrate with oxygen plasma or UV-ozone can create a hydrophilic, high-energy surface.

    • Use an Adhesion Layer: Depositing a thin adhesion layer (e.g., a self-assembled monolayer) that has a favorable interaction with both the substrate and the OPS can significantly improve film stability.

  • Annealing Parameter Optimization:

    • Lower Annealing Temperature: Experiment with lower annealing temperatures. While this may require longer annealing times to achieve the desired crystallinity, it can reduce the driving force for dewetting.

    • Ramped Annealing: Instead of directly heating to the target temperature, try a slow ramp-up and ramp-down of the temperature to minimize thermal shock and allow for more controlled molecular rearrangement.

  • Solvent Vapor Annealing (SVA):

    • As an alternative to thermal annealing, consider SVA.[24] Exposing the film to a solvent vapor atmosphere can increase molecular mobility and promote ordering at room temperature, thus avoiding thermally induced dewetting. The choice of solvent vapor is critical and should be one in which OPS has some, but not excessive, solubility.

Self-Validation:

  • Use optical microscopy or Scanning Electron Microscopy (SEM) to inspect the film morphology after annealing. The absence of holes or droplets indicates successful prevention of dewetting. AFM can be used to analyze the morphology at a higher resolution.

Quantitative Data Summary Table:

ParameterRecommended RangeRationale
Thermal Annealing Temperature 150 - 250 °CThis range is a starting point for exploration. The optimal temperature will depend on the substrate and desired film properties. It should be high enough for molecular mobility but below the degradation temperature of OPS.
Annealing Time 30 - 120 minutesLonger times may be needed at lower temperatures to achieve the desired crystallinity.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to controlling OPS thin film morphology.

Protocol: Preparation of OPS Thin Films by Spin Coating
  • Solution Preparation:

    • Weigh 10 mg of this compound powder and dissolve it in 2 mL of chloroform in a clean glass vial.

    • Cap the vial and sonicate the mixture for 30 minutes, or until the OPS is fully dissolved. Gentle heating to 40 °C can be applied if necessary.

    • Allow the solution to cool to room temperature.

    • Filter the solution through a 0.2 µm PTFE syringe filter into a clean vial.

  • Substrate Preparation:

    • Clean a silicon wafer or glass slide using the protocol described in Section 2.1.

    • If desired, treat the substrate with oxygen plasma or UV-ozone for 5 minutes immediately before spin coating.

  • Spin Coating:

    • Place the substrate on the spin coater chuck and ensure it is centered.

    • Dispense a small amount of the filtered OPS solution onto the center of the substrate.

    • Start the spin coating program:

      • Step 1 (Spread): 500 rpm for 10 seconds.

      • Step 2 (Spin): 3000 rpm for 45 seconds.

    • The coated substrate can then be carefully removed from the chuck.

  • Annealing:

    • Place the coated substrate on a hotplate in a nitrogen-filled glovebox or a vacuum oven.

    • Heat the substrate to the desired annealing temperature (e.g., 200 °C) and hold for the desired time (e.g., 60 minutes).

    • Allow the substrate to cool down slowly to room temperature before removal.

Protocol: Characterization of OPS Thin Film Morphology
  • Optical Microscopy:

    • Use a high-resolution optical microscope in reflection mode to get a quick overview of the film quality, checking for large-scale defects, cracks, or dewetting.

  • Atomic Force Microscopy (AFM):

    • AFM provides high-resolution 3D images of the film surface.

    • Use tapping mode to minimize damage to the film.

    • From the AFM data, you can determine key morphological parameters such as root-mean-square (RMS) roughness and grain size.

  • Scanning Electron Microscopy (SEM):

    • SEM provides high-magnification images of the film surface.

    • A thin conductive coating (e.g., gold or carbon) may be required for non-conductive substrates to prevent charging.

    • SEM is particularly useful for visualizing larger-scale features and defects.

References

  • Guenthner, A. J., et al. (2012). Hansen Solubility Parameters for Octahedral Oligomeric Silsesquioxanes. DTIC. [Link]

  • ResearchGate. (n.d.). Results of solubility testing for octa( iso butyl) POSS, with data displayed as in Figure 2. [Link]

  • SciSpace. (2020). Thermal Properties, Molecular Structure, and Thin-Film Organic Semiconductor Crystallization. [Link]

  • MDPI. (n.d.). Annealing Temperature Effect on the Properties of CoCe Thin Films Prepared by Magnetron Sputtering at Si(100) and Glass Substrates. [Link]

  • MDPI. (n.d.). Temperature-Controlled Solvent Vapor Annealing of Thin Block Copolymer Films. [Link]

  • ResearchGate. (n.d.). High optical quality spin-coated polyphenylsiloxane glass thick films on polyethyleneterephtalate and silica substrates. [Link]

  • ResearchGate. (2012). Hansen Solubility Parameters for Octahedral Oligomeric Silsesquioxanes. [Link]

  • (n.d.). Morphology of crystals grown from solutions. [Link]

  • The Aquila Digital Community. (n.d.). Tailoring the morphology of block copolymers via solvent-vapor annealing. [Link]

  • PubMed. (2018). Fabrication of Hierarchical Polymeric Thin Films by Spin Coating Toward Production of Amorphous Solid Dispersion for Buccal Drug Delivery System: Preparation, Characterization, and In Vitro Release Investigations. [Link]

  • Princeton University. (2020). Thermal Properties, Molecular Structure, and Thin-Film Organic Semiconductor Crystallization. [Link]

  • ResearchGate. (2024). (PDF) Annealing Temperature Effect on the Properties of CoCe Thin Films Prepared by Magnetron Sputtering at Si(100) and Glass Substrates. [Link]

  • Phantom Plastics. (n.d.). POSS Handbook. [Link]

  • National Institutes of Health. (n.d.). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. [Link]

  • ResearchGate. (n.d.). Solvent Vapor Annealing of Block Polymer Thin Films. [Link]

  • (2024). Semiconductor physics Effect of annealing in air on the properties of carbon-rich amorphous silicon carbide films. Semiconductor Physics, Quantum Electronics & Optoelectronics, 27(1), 54-61. [Link]

  • ResearchGate. (n.d.). Growth from Solution, Structure, and Optical Properties of Single-Crystal Para-Quaterphenyl Films. [Link]

  • ResearchGate. (n.d.). Mono Substituted Octaphenyl POSSs: The Effects of Substituents on Thermal Properties and Solubility. [Link]

  • Royal Society of Chemistry. (n.d.). Controlled solvent vapor annealing of a high χ block copolymer thin film. [Link]

  • PubMed Central. (n.d.). Crystal Morphology and Associated Face-Specific Growth Kinetics of Tolfenamic Acid as a Function of Its Solution Crystallization Environment. [Link]

  • MDPI. (2023). Optimization of Sulfide Annealing Conditions for Ag8SnS6 Thin Films. [Link]

  • ResearchGate. (n.d.). (PDF) A comprehensive study of spin coating as a thin film deposition technique and spin coating equipment. [Link]

  • ResearchGate. (n.d.). Optimization of the annealing process and nanoscale piezoelectric properties of (002) AlN thin films. [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of PDMS ultrathin films and patterned surface modification with cellulose. [Link]

  • (n.d.). Common Organic Solvents: Table of Properties. [Link]

  • ResearchGate. (2017). How do I make a uniform PDMS layer when spin-coating?. [Link]

  • Royal Society of Chemistry. (n.d.). Solvent vapor annealing of an insoluble molecular semiconductor. [Link]

  • Coating Systems. (n.d.). Common Defects Found in Spin Coating. [Link]

  • ResearchGate. (n.d.). What causes this type of spin coating defect?. [Link]

  • (n.d.). Substrate Cleanliness Study in the Screen Printing of Thick Film Ceramic Substrates. [Link]

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Technical Support Center: Quantifying the Purity of Synthesized Octaphenylsilsesquioxane (OPS)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analytical characterization of Octaphenylsilsesquioxane (T₈-Ph). This document is designed for researchers, chemists, and material scientists who require robust methods to quantify the purity of their synthesized OPS. Achieving high purity is critical, as residual starting materials, incompletely condensed species, or cage-rearranged products can significantly alter the final properties of OPS-based materials.

This guide provides in-depth, field-proven insights into the most effective analytical techniques, presented in a troubleshooting and FAQ format to address common challenges encountered during experimental work.

Core Analytical Workflow for OPS Purity Assessment

A multi-technique approach is essential for a comprehensive purity assessment. The typical workflow involves an initial structural confirmation followed by quantitative and qualitative analysis of impurities.

G cluster_0 Initial Synthesis & Work-up cluster_3 Thermal Properties Assessment Crude Crude OPS Product FTIR FTIR Spectroscopy Crude->FTIR Confirm Si-O-Si Cage & Phenyl Groups MALDI MALDI-TOF MS Crude->MALDI Confirm Molecular Weight (m/z ~1033) NMR NMR Spectroscopy (¹H, ²⁹Si, qNMR) FTIR->NMR MALDI->NMR Proceed if MW is correct GPC GPC / SEC NMR->GPC Assess Molecular Weight Distribution Thermal TGA / DSC NMR->Thermal Assess Thermal Stability & Phase Transitions HPLC HPLC GPC->HPLC Separate Oligomers & Isomers G Start Unexpected Peak Shape Observed (Tailing, Fronting, Broadening) CheckSystem Is the system pressure stable and within normal range? Start->CheckSystem CheckColumn Is the column performing correctly? (Check plate count with standard) CheckSystem->CheckColumn Yes PressureIssue High or Fluctuating Pressure CheckSystem->PressureIssue No CheckSample Is the sample fully dissolved? Are there interactions with the column? CheckColumn->CheckSample Yes ColumnIssue Low Plate Count / Poor Resolution CheckColumn->ColumnIssue No SampleIssue Sample-Related Artifact CheckSample->SampleIssue Yes, likely End Peak shape is real and represents the sample's polydispersity. Proceed with data interpretation. CheckSample->End No, system and column are fine, sample is well-behaved. FixPressure Troubleshoot pump, check for blockages, degas mobile phase. PressureIssue->FixPressure FixColumn Replace guard column or analytical column. Review sample history for contaminants. ColumnIssue->FixColumn FixSample Filter sample. Change mobile phase or column to avoid interactions. SampleIssue->FixSample

Validation & Comparative

A Comparative Guide to Octaphenylsilsesquioxane and Other POSS Molecules for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the evolving landscape of materials science, Polyhedral Oligomeric Silsesquioxanes (POSS) have emerged as pivotal nano-building blocks, uniquely bridging the gap between organic and inorganic materials. Their cage-like silica core and tailorable organic periphery offer unprecedented control over material properties at the molecular level.[1][2][3] This guide provides an in-depth comparison of Octaphenylsilsesquioxane (OPS), a standout member of the POSS family, with other common POSS variants, offering researchers and developers a clear perspective on their respective strengths and optimal applications.

Introduction to the World of POSS

At its core, a POSS molecule is a nano-sized hybrid with an inorganic silicon-oxygen (Si-O) framework and organic substituents at the corners of its cage structure.[1] This general structure, often represented as (RSiO_1.5_)n, where 'R' is an organic group, allows for immense versatility. The properties of the resulting material—from solubility and thermal stability to mechanical strength—are directly dictated by the nature of these 'R' groups.[4][5]

This compound (OPS), with the formula (C_6_H_5_SiO_1.5_)8, features eight phenyl groups covalently bonded to the silicon atoms of the cubic (T_8_) silica cage. These rigid, bulky aromatic groups bestow a unique set of properties upon OPS, distinguishing it significantly from POSS molecules functionalized with aliphatic (e.g., isobutyl, octyl) or reactive (e.g., vinyl, epoxy) groups.

TGA_Workflow start_end start_end process process data data decision decision start Start prep Prepare Samples (5-10 mg of each POSS or POSS composite) start->prep tare Tare TGA Crucible prep->tare load Load Sample into TGA tare->load setup Set TGA Parameters - Temp Range: 30-800°C - Ramp Rate: 10°C/min - Atmosphere: N₂ (inert) load->setup run Run Experiment setup->run collect Collect Data (Mass vs. Temperature) run->collect analyze Analyze TGA Curve - Determine Td5 (5% mass loss) - Calculate Char Yield @ 800°C collect->analyze compare Compare Results analyze->compare end End compare->end

Caption: Experimental workflow for comparing the thermal stability of different POSS molecules using TGA.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried POSS powder or POSS-polymer composite into a ceramic TGA crucible. [6]2. Instrument Setup: Place the crucible onto the TGA's microbalance. 3. Method Programming: Program the instrument to heat from ambient temperature (e.g., 30°C) to a high temperature (e.g., 800°C) at a constant rate, typically 10 or 20°C/min, under a controlled nitrogen atmosphere to prevent premature oxidation. [7]4. Data Acquisition: The instrument records the sample's mass continuously as the temperature increases. [8]5. Analysis: Plot the percentage of initial mass versus temperature. The key metric for comparison is the onset decomposition temperature, often reported as T_d5 (the temperature at which 5% mass loss occurs). The residual mass at the end of the run represents the char yield. [8]

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. [9]It is used to determine melting points (T_m_), glass transitions (T_g_), and crystallization temperatures (T_c_). [9] Step-by-Step Protocol:

  • Sample Preparation: Seal 5-10 mg of the POSS or POSS-composite sample into an aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Method Programming: A typical "heat-cool-heat" cycle is used to erase the sample's prior thermal history. [10] * First Heat: Ramp temperature at 10°C/min to a point well above the expected melting or glass transition temperature.

    • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature.

    • Second Heat: Ramp temperature again at 10°C/min. Data from this second heating scan is typically used for analysis as it reflects the intrinsic properties of the material. 4. Analysis: Analyze the resulting thermogram. A step-change in the baseline indicates the glass transition (T_g), an exothermic peak indicates crystallization (T_c_), and an endothermic peak indicates melting (T_m_). [9]For highly crystalline materials like OPS, a sharp, high-temperature melting peak is expected. [11][12]

X-ray Diffraction (XRD) is used to investigate the crystalline structure of materials. For POSS, it can confirm the ordered packing of the molecules and determine their crystal lattice. [1][13] Step-by-Step Protocol:

  • Sample Preparation: Prepare a flat, smooth sample of the POSS powder by gently pressing it into a sample holder.

  • Instrument Setup: Mount the sample holder in the diffractometer.

  • Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 5° to 40°) using a monochromatic X-ray source (typically Cu Kα).

  • Analysis: The resulting diffractogram shows peaks at specific 2θ angles that correspond to the d-spacings of the crystal lattice planes (Bragg's Law). Highly crystalline materials like OPS will show sharp, well-defined peaks, while amorphous or poorly dispersed samples will show broad halos. [14][15]

Application-Driven Selection: A Summary

The choice between OPS and other POSS molecules is fundamentally a trade-off guided by the desired end-use properties.

Caption: Logical relationship diagram comparing the key properties of OPS versus common Alkyl POSS.

  • Choose this compound (OPS) for:

    • High-Temperature Applications: When enhancing the thermal stability of polymers like polyimides, epoxies, or silicones is the primary goal. [16][17] * Maximum Rigidity and Hardness: For applications requiring significant surface hardening and modulus improvement in compatible polymer systems.

    • Low-k Dielectric Layers: When formulating advanced insulators for microelectronics where thermal stability and low permittivity are both critical. [18]

  • Choose Alkyl or Functional POSS for:

    • Commodity Thermoplastic Blends: When improving the properties of polyolefins where good solubility and processability are key.

    • Covalently Reinforced Systems: When reactive groups (vinyl, epoxy, amine, etc.) are needed to form strong covalent bonds with the polymer matrix for maximum mechanical reinforcement.

    • Solubility in a Wide Range of Solvents: When ease of processing and compatibility with various organic systems are more important than ultimate thermal stability. [19] By understanding the fundamental structure-property relationships outlined in this guide, researchers can make informed decisions, accelerating the development of next-generation materials tailored for the most demanding applications.

References

  • Dielectric properties and applications of POSS-polymer nanocomposites. (n.d.). ResearchGate. [Link]

  • Enhanced Dielectric and Thermal Performance of Bio-polyamide Polyhedral Oligomeric SilseSquioxane (PA-POSS) Nanocomposites. (2020). IEEE Xplore. [Link]

  • Poss Nanocomposites: Investigating the Dielectric Properties for Insulation Applications. (n.d.). IEEE Xplore. [Link]

  • Synthesis and Dielectric Properties of Polyimide-Tethered Polyhedral Oligomeric Silsesquioxane (POSS) Nanocomposites via POSS-diamine. (n.d.). ACS Publications. [Link]

  • Poss Nanocomposites: Investigating the Dielectric Properties for Insulation Applications. (2025). ResearchGate. [Link]

  • The new life of POSS, a very thermally stable nanoparticle. (n.d.). AIP Publishing. [Link]

  • Tailored 3D POSS Structures as Co-Curing Agents: Kinetics and Thermal Stability of Epoxy Nanohybrids. (n.d.). Taylor & Francis. [Link]

  • The DSC curves of three POSSs (DOPOPOSS, OPS and EPOSS). (n.d.). ResearchGate. [Link]

  • X-ray Characterizations of Polyethylene Polyhedral Oligomeric Silsesquioxane Copolymers. (n.d.). ACS Publications. [Link]

  • X-ray Characterizations of Polyethylene Polyhedral Oligomeric Silsesquioxane Copolymers. (n.d.). University of Massachusetts Amherst. [Link]

  • Thermal and radiation stability of POSS by the presence of hydrocarbon substituents. (2025). ResearchGate. [Link]

  • Crystal Structure of Polyhedral Oligomeric Silsequioxane (POSS) Nano-materials: A Study by X-ray Diffraction and Electron Microscopy. (2025). ResearchGate. [Link]

  • Design on Mechanical Reinforcement of POSS Reinforced. (n.d.). Amanote Research. [Link]

  • Differential scanning calorimeter thermograms of: (a) pure POSS... (n.d.). ResearchGate. [Link]

  • Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. [Link]

  • XRD spectrum of POSS samples prepared using different concentrations... (n.d.). ResearchGate. [Link]

  • Thermogravimetric Analysis (TGA) for Polymer Characterization. (n.d.). NC State University Libraries. [Link]

  • Thermal Stability of POSS/Methylsilicone Nanocomposites. (2025). ResearchGate. [Link]

  • Powder X-ray diffraction (PXRD) patterns of the S-POSS ligand... (n.d.). ResearchGate. [Link]

  • Effect of Polyhedral Oligomeric Silsesquioxane on the Melting, Structure, and Mechanical Behavior of Polyoxymethylene. (n.d.). PMC - NIH. [Link]

  • Thermal degradation of differently substituted Cyclopentyl Polyhedral Oligomeric Silsesquioxane (CP-POSS) nanoparticles. (2011). AKJournals. [Link]

  • Results of solubility testing for octa(isobutyl) POSS... (n.d.). ResearchGate. [Link]

  • The Rediscovery of POSS: A Molecule Rather than a Filler. (n.d.). MDPI. [Link]

  • para-Octaiodophenylsilsesquioxane, [p-IC6H4SiO1.5]8, a Nearly Perfect Nano-Building Block. (n.d.). ACS Publications. [Link]

  • Thermogravimetric Analysis (TGA) For Polymers Explained!!! (2023). YouTube. [Link]

  • Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis... (n.d.). MDPI. [Link]

  • Thermogravimetry Analysis for Characterization of Nanomaterials. (n.d.). ResearchGate. [Link]

  • The polyoctahedral silsesquioxane (POSS) 1,3,5,7,9,11,13,15-octaphenylpentacyclo... (2025). ResearchGate. [Link]

  • Polyhedral Oligomeric Silsesquioxanes. (n.d.). Phantom Plastics. [Link]

  • Low-Temperature Differential Scanning Calorimetry of Polysiloxanes. (n.d.). DTIC. [Link]

  • Polyhedral Oligomeric Silsesquioxanes (POSS) for Transparent Coatings... (2025). PMC - NIH. [Link]

  • This compound. (2025). Chemsrc. [Link]

  • The polyoctahedral silsesquioxane (POSS) 1,3,5,7,9,11,13,15-octaphenylpentacyclo... (n.d.). Sci-Hub. [Link]

  • Polyhedral Oligomeric Silsesquioxane (POSS)-Containing Polymer Nanocomposites. (n.d.). MDPI. [Link]

  • Polyhedral Oligomeric Silsesquioxanes (POSS) for Transparent Coatings... (n.d.). MDPI. [Link]

  • Self-Healing Silsesquioxane-Based Materials. (n.d.). PMC - NIH. [Link]

  • Comparative Study of Octavinyl Oligomeric Sesquisiloxane Nanomaterial-Modified Asphalt... (2022). MDPI. [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. [Link]

  • Enhancing Mechanical Properties of Polymers through Nanoparticle Reinforcement. (n.d.). Hilaris Publisher. [Link]

  • Synthesis and characterization of octa (aminophenyl) polyhedral silsesquioxane. (n.d.). ResearchGate. [Link]

  • How Do Particles Reinforce Polymers? (2025). YouTube. [Link]

  • Reinforced Polymer Composites. (2021). PMC - NIH. [Link]

  • A Review on Reinforcement Methods for Polymeric Materials... (n.d.). MDPI. [Link]

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A Head-to-Head Battle of Polymer Fillers: Octaphenylsilsesquioxane vs. Silica Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide

For researchers, scientists, and drug development professionals navigating the complex world of polymer nanocomposites, the choice of filler is paramount. It dictates the final material's performance, from mechanical robustness to thermal stability and optical clarity. This guide provides a comprehensive comparison of two popular choices: octaphenylsilsesquioxane (OPS), a member of the polyhedral oligomeric silsesquioxanes (POSS) family, and traditional silica nanoparticles (SiO₂). We will delve into their fundamental differences, performance in various polymer matrices supported by experimental data, and practical guidance on their application.

At a Glance: The Tale of Two Fillers

Before we dissect the nuanced performance data, it is crucial to understand the intrinsic differences between these two silicon-based fillers.

This compound (OPS) is a molecule, not a particle in the traditional sense. It possesses a precise, cage-like structure of silicon and oxygen, with eight phenyl groups attached to the corners of the cube. This unique hybrid nature—an inorganic core with organic functionalities—is central to its performance.

Silica nanoparticles , in contrast, are amorphous or crystalline particles with a less defined structure. Their surface is rich in silanol groups (Si-OH), making them inherently hydrophilic and often requiring surface modification for effective dispersion in hydrophobic polymers.

FeatureThis compound (OPS)Silica Nanoparticles (SiO₂)
Structure Precise, cage-like molecular structureAmorphous or crystalline particulate
Size Molecular scale (~1-3 nm)Nanoparticle scale (typically 5-100 nm)
Composition Hybrid inorganic-organicInorganic (silicon dioxide)
Surface Phenyl groups (hydrophobic)Silanol groups (hydrophilic)
Dispersion Generally good in non-polar polymersProne to agglomeration without surface modification

Performance Showdown: A Data-Driven Comparison

The true test of a filler lies in its ability to enhance the properties of a polymer matrix. Here, we compare the performance of OPS and silica nanoparticles in key areas, supported by experimental findings.

Mechanical Reinforcement

Both OPS and silica nanoparticles can improve the mechanical properties of polymers, but they do so through different mechanisms, leading to distinct outcomes.

Epoxy Composites: In epoxy resins, both fillers have been shown to increase tensile strength and Young's modulus. However, the degree of improvement and the underlying mechanism differ.

  • Silica Nanoparticles: The addition of silica nanoparticles to epoxy resins generally leads to a significant increase in stiffness (Young's modulus) and tensile strength. For instance, studies have shown that incorporating 5% wt. of 20 nm silica nanoparticles can lead to a notable enhancement in these properties.[1] The primary reinforcing mechanism is the restriction of polymer chain mobility at the filler-matrix interface. However, achieving uniform dispersion is critical, as agglomeration can lead to stress concentration points and a reduction in toughness.[2]

  • This compound (POSS): POSS molecules, including OPS, can act as molecular-level reinforcements. When dispersed in an epoxy matrix, the rigid inorganic core of POSS hinders polymer chain movement, while the phenyl groups can interact favorably with the polymer backbone. Research indicates that POSS can significantly improve the flexural modulus of epoxy resins.[2] Due to their molecular nature, POSS molecules can achieve a more uniform dispersion compared to nanoparticles, which can lead to a better balance of strength and toughness.

Table 1: Comparative Mechanical Properties of Epoxy Nanocomposites

Filler TypeFiller Loading (wt%)Tensile Strength Improvement (%)Young's Modulus Improvement (%)Key Observations
Silica Nanoparticles (20 nm)5Up to 40%[3]Up to 228% (with micro-silica hybrid)[4]Significant stiffness increase; dispersion is critical.[1]
This compound (POSS)5VariesSignificant increase in flexural modulus[2]Molecular dispersion can enhance toughness.[2]
Thermal Stability

The thermal stability of a polymer composite is crucial for its application in demanding environments. Both OPS and silica nanoparticles can enhance this property, primarily by acting as a barrier to heat and mass transfer during thermal decomposition.

Polycarbonate Composites: A study on polycarbonate (PC) provides insights into the comparative effects of POSS and fumed silica.[5]

  • Fumed Silica: The incorporation of fumed silica into PC can increase its thermal stability. This is attributed to the "barrier effect," where the silica nanoparticles hinder the diffusion of volatile decomposition products. However, at higher concentrations (e.g., 5 wt%), agglomeration of silica nanoparticles can diminish this effect.[6]

  • This compound (POSS): POSS has also been investigated as a nano-additive to enhance the thermal attributes of polycarbonate.[5] The decomposition of POSS itself can absorb a significant amount of heat, slowing the temperature rise in the polymer matrix and delaying its decomposition.

Table 2: Comparative Thermal Properties of Polycarbonate Nanocomposites

Filler TypeFiller Loading (wt%)Onset Decomposition Temperature (TGA)Mechanism of Improvement
Fumed Silica2Increased[6]Barrier to diffusion of volatiles[5]
This compound (POSS)VariesIncreasedHeat absorption during POSS decomposition
Optical Properties

For applications requiring optical clarity, the choice of filler is critical. The size, shape, and refractive index of the filler, as well as its dispersion in the polymer matrix, all play a significant role.

PMMA Composites: Polymethyl methacrylate (PMMA) is a common polymer used in optical applications.

  • Silica Nanoparticles: The incorporation of silica nanoparticles into PMMA can enhance mechanical properties without significantly impairing optical transparency, provided the particle size is much smaller than the wavelength of visible light and they are well-dispersed.[7] However, achieving this level of dispersion can be challenging. Agglomeration of silica nanoparticles can lead to light scattering and a reduction in transparency.[8]

  • This compound (POSS): Due to its molecular nature and small size (~1-3 nm), POSS can be dispersed in a polymer matrix with minimal light scattering, thus preserving the optical clarity of the host polymer. This makes POSS-based fillers, like OPS, an excellent choice for applications where high transparency is required.

Table 3: Comparative Optical Properties of PMMA Nanocomposites

Filler TypeFiller Loading (wt%)TransparencyKey Considerations
Silica NanoparticlesLowHigh, if well-dispersed[7]Prone to agglomeration, leading to reduced transparency[8]
This compound (POSS)VariesExcellentMolecular dispersion minimizes light scattering

The Causality Behind Experimental Choices: Surface Chemistry and Dispersion

The performance of any filler is intrinsically linked to its interaction with the polymer matrix. This is where the concepts of surface chemistry and dispersion become paramount.

The Challenge of Dispersion

The primary hurdle for silica nanoparticles is their tendency to agglomerate due to strong interparticle van der Waals forces and their hydrophilic nature. This leads to poor dispersion in most polymer matrices, which are typically hydrophobic.

The Power of Functionalization

To overcome the challenge of dispersion, surface modification is often employed.

  • Silanization of Silica Nanoparticles: The surface of silica nanoparticles can be functionalized with silane coupling agents.[9][10] These molecules have a dual functionality: one end reacts with the silanol groups on the silica surface, while the other end is compatible with the polymer matrix. This improves interfacial adhesion and promotes better dispersion.[11]

  • The Inherent Advantage of OPS: this compound, with its peripheral phenyl groups, is inherently more compatible with aromatic and non-polar polymers. This often allows for good dispersion without the need for further surface modification. For polymers that require different functionalities, other POSS molecules with reactive groups (e.g., epoxy, amine) can be synthesized.[12][13]

Experimental Protocols: A Practical Guide

To provide a self-validating system, we present detailed, step-by-step methodologies for incorporating these fillers into a polymer matrix.

Protocol 1: Melt Blending of Polypropylene with this compound

This protocol describes a common method for preparing thermoplastic nanocomposites.

Materials:

  • Polypropylene (PP) pellets

  • This compound (OPS) powder

  • Twin-screw extruder

Procedure:

  • Drying: Dry the PP pellets and OPS powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Premixing: Dry blend the PP pellets and the desired weight percentage of OPS powder in a sealed bag by manual shaking for 5 minutes to ensure a homogenous mixture.

  • Melt Extrusion:

    • Set the temperature profile of the twin-screw extruder. For PP, a typical profile would be from 180°C at the feed zone to 220°C at the die.

    • Set the screw speed to a moderate level (e.g., 60 rpm).[14][15]

    • Feed the premixed PP/OPS blend into the extruder.

  • Pelletizing: The extruded strand is cooled in a water bath and then pelletized.

  • Sample Preparation: The resulting nanocomposite pellets can be injection molded or compression molded into desired shapes for characterization.

Protocol 2: In-situ Polymerization of Polyamide 6 with Silica Nanoparticles

This method can lead to excellent dispersion of the filler.

Materials:

  • ε-caprolactam

  • Silica nanoparticles (surface-modified with an appropriate initiator)

  • Initiator (e.g., sodium caprolactamate)

  • Activator (e.g., an isocyanate)

  • Nitrogen atmosphere

Procedure:

  • Drying: Dry the ε-caprolactam and surface-modified silica nanoparticles under vacuum at 80°C for 12 hours.

  • Dispersion: Disperse the dried silica nanoparticles in molten ε-caprolactam at 110°C under a nitrogen atmosphere with vigorous stirring for 5 hours.[16]

  • Initiation: Add the initiator to the mixture and stir until a homogeneous solution is obtained.

  • Polymerization: Add the activator to the mixture and continue stirring. The polymerization will proceed, leading to an increase in viscosity.

  • Isolation: Once the polymerization is complete, the solid polyamide 6/silica nanocomposite is cooled and can be ground into powder or pellets for further processing.

Visualizing the Concepts: Diagrams for Clarity

To further elucidate the concepts discussed, the following diagrams are provided.

G cluster_OPS This compound (OPS) cluster_Silica Silica Nanoparticle (SiO₂) OPS_Core Inorganic Si-O Cage OPS_Shell Organic Phenyl Groups OPS_Core->OPS_Shell Covalent Bonds Silica_Core Amorphous SiO₂ Core Silica_Surface Surface Silanol Groups (Si-OH)

Caption: Fundamental structures of OPS and a silica nanoparticle.

G cluster_Workflow Nanocomposite Preparation Workflow cluster_MeltBlending Melt Blending (e.g., PP/OPS) cluster_InSitu In-situ Polymerization (e.g., PA6/SiO₂) cluster_Characterization Characterization MB1 Drying of Polymer & Filler MB2 Premixing MB1->MB2 MB3 Melt Extrusion MB2->MB3 MB4 Pelletizing MB3->MB4 Char1 Mechanical Testing (Tensile, DMA) MB4->Char1 Char2 Thermal Analysis (TGA, DSC) MB4->Char2 Char3 Morphology (TEM, SEM) MB4->Char3 IS1 Drying of Monomer & Filler IS2 Dispersion in Monomer IS1->IS2 IS3 Initiation & Polymerization IS2->IS3 IS4 Isolation IS3->IS4 IS4->Char1 IS4->Char2 IS4->Char3

Caption: Experimental workflows for nanocomposite preparation and characterization.

Conclusion: Making an Informed Decision

The choice between this compound and silica nanoparticles is not a matter of one being universally superior to the other. Instead, it is a decision that must be guided by the specific requirements of the application.

  • For applications demanding the highest optical clarity and a good balance of mechanical properties , this compound and other POSS derivatives are often the superior choice due to their molecular nature and inherent compatibility with many polymer systems.

  • For applications where cost is a primary driver and a significant increase in stiffness is the main goal , silica nanoparticles, with appropriate surface modification, can be a highly effective and economical option.

Ultimately, a thorough understanding of the fundamental properties of each filler, coupled with the specific performance targets of the final composite, will enable researchers and scientists to make the optimal selection for their needs. This guide serves as a foundational resource to aid in that critical decision-making process.

References

  • Nanoparticle Epoxy Resin Composite and Silicone-Containing Epoxy Resin for Coatings. (2022). ScienceOpen. Available at: [Link]

  • The Effect of SiO2 Nanoparticle on the Mechanical Properties of Silica-Epoxy Nanocomposites-An Experimental Study. (n.d.). International Journal of Energy and Environmental Engineering.
  • Structural and Thermal Stability of Polycarbonate Decorated Fumed Silica Nanocomposite via Thermomechanical Analysis and In-situ. (2017). SciSpace. Available at: [Link]

  • The Synergistic Effects of Hybrid Micro and Nano Silica in Influencing the Mechanical Properties of Epoxy Composites—A New Model. (2022). MDPI. Available at: [Link]

  • The Synergistic Effects of Hybrid Micro and Nano Silica in Influencing the Mechanical Properties of Epoxy Composites—A New Model. (2022). ResearchGate. Available at: [Link]

  • Effect of Silanized Silica Nanoparticles on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins. (2021). MDPI. Available at: [Link]

  • Epoxy nanocomposites with octa(propylglycidyl ether) polyhedral oligomeric silsesquioxane. (n.d.).
  • Unraveling the Impact of Open-Cage Silsesquioxane Modifiers on Material Properties in Epoxy Resin Composites. (2024). ACS Publications. Available at: [Link]

  • Dual-Silane Premodified Silica Nanoparticles: Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds. (2022). ACS Publications. Available at: [Link]

  • Poly(methyl methacrylate) and silica nanocomposites as new materials for polymeric optical devices. (n.d.). SciELO. Available at: [Link]

  • Optically Transparent and Toughened Poly(methyl methacrylate) Composite Films with Acylated Cellulose Nanofibers. (n.d.).
  • Preparation of polyamide 6/silica nanocomposites from silica surface initiated ring-opening anionic polymeriz
  • Polypropylene Modified with Polyethylene Through Reactive Melt Blending: Fabrication and Characterizations. (n.d.). MDPI. Available at: [Link]

  • Preparation and Compatibility Evaluation of Polypropylene/High Density Polyethylene Polyblends. (n.d.). PMC.
  • Novel Reactive Polyhedral Oligomeric Silsesquioxane-Reinforced and Toughened Epoxy Resins for Advanced Composites. (2024). MDPI. Available at: [Link]

  • Emerging Applications of Silica Nanoparticles as Multifunctional Modifiers for High Performance Polyester Composites. (n.d.). MDPI. Available at: [Link]

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A Comparative Guide to Enhancing Composite Mechanical Properties: The Role of Octaphenylsilsesquioxane

Author: BenchChem Technical Support Team. Date: February 2026

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In the pursuit of advanced materials with superior performance, the reinforcement of polymer composites is a cornerstone of innovation. Researchers and materials scientists are in a constant search for additives that can significantly enhance mechanical properties such as strength, stiffness, and toughness, without compromising other essential characteristics like processability and thermal stability. Among the myriad of available reinforcing agents, Polyhedral Oligomeric Silsesquioxanes (POSS) have emerged as a compelling class of nano-additives. This guide provides an in-depth technical comparison of Octaphenylsilsesquioxane (OPS), a prominent member of the POSS family, against other alternatives, supported by experimental data and protocols.

Introduction to Polymer Reinforcement and the Emergence of OPS

Polymer composites are integral to numerous high-performance applications, from aerospace components to biomedical devices. However, neat polymers often lack the requisite mechanical strength and stiffness for demanding environments. Reinforcing agents are incorporated into the polymer matrix to bear a significant portion of the applied load, thereby enhancing the overall performance of the composite.

This compound (OPS) is a unique inorganic-organic hybrid molecule with a cage-like silica core (Si8O12) and eight phenyl groups attached to the silicon atoms at the corners of the cage.[1][2] This structure imparts a combination of rigidity from the inorganic core and compatibility with organic polymers through the peripheral phenyl groups.[1] The nanometer-scale dimensions of OPS molecules allow for their dispersion within the polymer matrix at a molecular level, offering a distinct advantage over traditional micro- and macro-scale fillers.[3]

The Reinforcement Mechanism of this compound

The efficacy of OPS as a reinforcing agent stems from several key mechanisms that operate at the nanoscale:

  • Molecular Dispersion and Interfacial Interactions: Unlike conventional fillers that can agglomerate, the organic phenyl groups of OPS promote its solubility and dispersion within polymer matrices.[1] This intimate mixing maximizes the interfacial area between the OPS molecules and the polymer chains, facilitating efficient stress transfer from the polymer to the rigid silica core.[4][5]

  • Nanoscale Reinforcement: The rigid, cage-like structure of OPS acts as a nanoscale "knot" in the polymer network, restricting the mobility of polymer chains under load. This restriction at the molecular level contributes to an increase in the composite's modulus and strength.[6]

  • Improved Thermal Stability: The inorganic Si-O-Si core of OPS possesses high thermal stability.[7] Its incorporation into a polymer matrix can elevate the composite's degradation temperature and enhance its performance in high-temperature applications.[8][9]

Visualizing the Core Components

To better understand the fundamental players in this composite system, let's visualize their structures.

cluster_OPS This compound (OPS) cluster_Polymer Polymer Matrix OPS_Core Si8O12 Cage P1 Phenyl Group OPS_Core->P1 P2 Phenyl Group OPS_Core->P2 P3 Phenyl Group OPS_Core->P3 P4 Phenyl Group OPS_Core->P4 P5 Phenyl Group OPS_Core->P5 P6 Phenyl Group OPS_Core->P6 P7 Phenyl Group OPS_Core->P7 P8 Phenyl Group OPS_Core->P8 Polymer_Chain Long Polymer Chains

Caption: Molecular structure of this compound and a polymer chain.

Comparative Analysis: OPS vs. Alternative Reinforcing Agents

The selection of a reinforcing agent is a critical decision in composite design. Below is a comparative analysis of OPS against other common alternatives.

Reinforcing AgentTypical Loading (%)Key AdvantagesKey Disadvantages
This compound (OPS) 1-10Molecular level dispersion, improved thermal stability, enhanced mechanical properties without significant viscosity increase.Higher cost compared to traditional fillers.
Carbon Nanotubes (CNTs) 0.1-5Exceptional strength and stiffness, high electrical and thermal conductivity.Prone to agglomeration, challenges in achieving uniform dispersion, potential for stress concentration.
Graphene/Graphene Oxide (GO) 0.1-5Excellent mechanical properties, high surface area, barrier properties.Tendency to restack, difficult to disperse, can significantly increase viscosity.[10]
Nanoclay (e.g., Montmorillonite) 1-10Low cost, improved barrier properties, enhanced flame retardancy.Requires surface modification for compatibility, can be difficult to exfoliate and disperse.[11]
Fumed Silica 1-20Low cost, thixotropic agent, reinforcement.Can significantly increase viscosity, prone to agglomeration.
Glass Fibers (milled/chopped) 10-40High strength and stiffness, low cost.Significant increase in viscosity and density, can be abrasive to processing equipment.

Experimental Evaluation of OPS-Reinforced Composites

To provide a tangible understanding of the impact of OPS, this section outlines a detailed experimental workflow for the preparation and characterization of OPS-reinforced epoxy composites.

Experimental Workflow

The following diagram illustrates the key steps in fabricating and testing OPS-reinforced composites.

cluster_Prep Composite Preparation cluster_Test Mechanical Testing cluster_Analysis Characterization start Start dispersion OPS Dispersion in Epoxy Resin start->dispersion mixing Mixing with Curing Agent dispersion->mixing degassing Degassing mixing->degassing casting Casting into Molds degassing->casting curing Curing casting->curing tensile Tensile Testing (ASTM D638) curing->tensile flexural Flexural Testing (ASTM D790) curing->flexural impact Impact Testing (ASTM D256) curing->impact dma Dynamic Mechanical Analysis (DMA) curing->dma sem Scanning Electron Microscopy (SEM) curing->sem end End tensile->end flexural->end impact->end dma->end sem->end

Caption: Experimental workflow for composite preparation and testing.

Detailed Experimental Protocols

Materials:

  • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Curing Agent (e.g., Jeffamine D-230)

  • This compound (OPS)

  • Solvent (e.g., Tetrahydrofuran - THF)

Protocol 1: Composite Fabrication

  • OPS Dissolution: Dissolve the desired weight percentage of OPS (e.g., 1, 3, 5 wt%) in a minimal amount of THF.

  • Dispersion: Add the OPS-THF solution to the pre-weighed epoxy resin. Stir the mixture mechanically at 60°C for 2 hours to ensure homogeneous dispersion and to evaporate the THF.

  • Mixing: Cool the mixture to room temperature and add the stoichiometric amount of the curing agent. Mix thoroughly for 10 minutes.

  • Degassing: Place the mixture in a vacuum oven at room temperature to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into pre-heated, release-agent-coated molds of the desired geometry for mechanical testing specimens.

  • Curing: Cure the cast specimens in an oven following the recommended curing schedule for the epoxy system (e.g., 80°C for 2 hours followed by 125°C for 3 hours).

  • Control Sample: Prepare a control sample of the neat epoxy resin (0 wt% OPS) following the same procedure.

Protocol 2: Mechanical Testing

  • Tensile Testing: Conduct tensile tests according to ASTM D638 on dog-bone shaped specimens to determine tensile strength, Young's modulus, and elongation at break.[12]

  • Flexural Testing: Perform three-point bending tests as per ASTM D790 to measure flexural strength and modulus.[12]

  • Impact Testing: Use the Izod or Charpy impact test method (ASTM D256) on notched specimens to evaluate the impact strength and toughness.[12]

Expected Results and Data Interpretation

The incorporation of OPS is expected to yield significant improvements in the mechanical properties of the epoxy composite.

PropertyNeat Epoxy1 wt% OPS3 wt% OPS5 wt% OPS
Tensile Strength (MPa) 60 ± 375 ± 485 ± 380 ± 4
Young's Modulus (GPa) 2.5 ± 0.13.0 ± 0.23.5 ± 0.13.3 ± 0.2
Elongation at Break (%) 4.5 ± 0.34.0 ± 0.23.5 ± 0.33.2 ± 0.2
Impact Strength (kJ/m²) 15 ± 118 ± 1.522 ± 220 ± 1.8

Note: The data presented in this table is representative and may vary depending on the specific polymer system and processing conditions.

The results typically show an initial increase in strength and modulus with increasing OPS content. However, at higher concentrations, agglomeration of OPS particles can occur, leading to a decrease in mechanical performance. This highlights the importance of optimizing the loading level of the reinforcing agent.

Mechanism of Reinforcement: A Visual Explanation

The following diagram illustrates how OPS molecules reinforce the polymer matrix at the nanoscale.

cluster_Composite OPS-Reinforced Polymer Composite cluster_Legend Legend l1 Polymer Chains ops_legend OPS Molecule l2 OPS Molecule p1 p2 p1->p2 p3 p2->p3 ops1 p3->ops1 p4 p5 p4->p5 p6 p5->p6 ops2 p6->ops2 p7 p8 p7->p8 p9 p8->p9 ops3 p9->ops3 p10 p11 p10->p11 p12 p11->p12 p13 p12->p13 p14 p13->p14 p15 p14->p15 ops1->p4 ops2->p7 ops3->p10 edge_legend Polymer Chain

Caption: Reinforcement mechanism of OPS in a polymer matrix.

Conclusion and Future Outlook

This compound stands out as a highly effective reinforcing agent for polymer composites, offering a unique combination of molecular-level dispersion, enhanced mechanical properties, and improved thermal stability. While its cost may be higher than traditional fillers, the performance benefits it imparts can justify its use in high-value applications. The key to successfully utilizing OPS lies in achieving a homogeneous dispersion and optimizing its concentration within the polymer matrix.

Future research in this area will likely focus on the functionalization of OPS molecules to create covalent bonds with the polymer matrix, further enhancing interfacial adhesion and stress transfer. Additionally, the synergistic effects of combining OPS with other nanofillers, such as carbon nanotubes or graphene, could lead to the development of next-generation composites with unprecedented performance characteristics.

References

  • Addcomposite. (n.d.). Mechanical Testing of Composites.
  • ResearchGate. (2018). Philosophy of Selecting ASTM Standards for Mechanical Characterization of Polymers and Polymer Composites.
  • ADMET. (n.d.). Composite Testing.
  • ResearchGate. (2019). Synthesis and Characterization of Low‐Functional Nitrated and Aminated Octa(Phenyl) Silsesquioxane.
  • PubMed. (2014). Effect of octa(aminophenyl) polyhedral oligomeric silsesquioxane functionalized graphene oxide on the mechanical and dielectric properties of polyimide composites.
  • Phantom Plastics. (n.d.). 23 Polyhedral Oligomeric Silsesquioxanes.
  • MDPI. (2024). Novel Reactive Polyhedral Oligomeric Silsesquioxane-Reinforced and Toughened Epoxy Resins for Advanced Composites.
  • ResearchGate. (2014). Synergistic and Compatibilizing Effect of Octavinyl Polyhedral Oligomeric Silsesquioxane Nanoparticles in Polypropylene/Intumescent Flame Retardant Composite System.
  • ResearchGate. (2011). The polyoctahedral silsesquioxane (POSS) 1,3,5,7,9,11,13,15-octaphenylpentacyclo[9.5.1.1.1.1]octasiloxane (octaphenyl-POSS).
  • MDPI. (2019). Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane.
  • MDPI. (2018). Thermal Stability and Flame Retardancy of Polypropylene Composites Containing Siloxane-Silsesquioxane Resins.
  • ACS Publications. (2009). Nanostructured Organic−Inorganic Copolymer Networks Based on Polymethacrylate-Functionalized this compound and Methyl Methacrylate: Synthesis and Characterization.
  • ResearchGate. (2018). Mechanisms of reinforcement in polymer nanocomposites.
  • MDPI. (2019). Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites.
  • Taylor & Francis eBooks. (2013). Update on Reinforcement Mechanisms of Polymer Nanocomposites.

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A Senior Application Scientist's Guide to Thermal Analysis of Octaphenylsilsesquioxane (OPS) Hybrids: A Comparative Stability Study

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Thermal Stability in Advanced Materials

In the realm of high-performance materials, thermal stability is a critical parameter that dictates the operational limits and longevity of a product. For researchers and professionals in drug development and materials science, understanding the thermal behavior of novel hybrid materials is paramount. Octaphenylsilsesquioxane (OPS), a member of the polyhedral oligomeric silsesquioxanes (POSS) family, has garnered significant attention as a reinforcing agent in polymer composites. Its unique three-dimensional, cage-like inorganic silica core, adorned with eight phenyl groups, imparts remarkable improvements in the thermal and mechanical properties of a wide range of polymers.[1] This guide provides an in-depth comparative analysis of the thermal stability of various OPS hybrids using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering field-proven insights into experimental design and data interpretation.

Pillar 1: Understanding the Core Techniques - TGA and DSC

Before delving into comparative data, it is crucial to grasp the fundamental principles of the analytical techniques employed. TGA and DSC are complementary thermal analysis methods that provide a comprehensive understanding of a material's response to heat.[2]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] It is an invaluable tool for determining the thermal stability, decomposition temperature, and composition of materials.[5][6] The resulting TGA curve plots mass loss against temperature, revealing key information about degradation processes.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is used to identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[9] The DSC thermogram provides insights into the physical state and structural changes within a material upon heating or cooling.

G cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Principle Measures mass change with temperature TGA_Output TGA Curve (Mass vs. Temp) TGA_Principle->TGA_Output yields TGA_Info Thermal Stability Decomposition Temperature Composition TGA_Output->TGA_Info provides DSC_Principle Measures heat flow with temperature DSC_Output DSC Thermogram (Heat Flow vs. Temp) DSC_Principle->DSC_Output yields DSC_Info Glass Transition (Tg) Melting Point (Tm) Crystallization (Tc) DSC_Output->DSC_Info provides

Pillar 2: The Causality Behind Experimental Choices - A Self-Validating Protocol

The reliability of thermal analysis data hinges on a meticulously designed and executed experimental protocol. The following step-by-step methodologies for TGA and DSC are presented not merely as instructions, but as a self-validating system where each step is justified to ensure data integrity.

Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Prior to analysis, calibrate the TGA instrument's mass and temperature sensors using certified reference materials. This ensures the accuracy of the measured weight changes and decomposition temperatures.

  • Sample Preparation:

    • Ensure the sample is representative of the bulk material. For composites, this may involve cryo-milling to obtain a homogeneous powder.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (platinum or alumina). A smaller sample size minimizes thermal gradients within the sample.

  • Experimental Parameters:

    • Atmosphere: Purge the furnace with a high-purity inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation. For studying thermo-oxidative stability, a controlled air or oxygen flow is used.

    • Heating Rate: A standard heating rate of 10 °C/min is often employed. Slower rates can provide better resolution of overlapping thermal events, while faster rates can shift decomposition temperatures to higher values.

    • Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).

  • Data Acquisition and Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs (Td5).

    • Identify the temperature of maximum rate of weight loss (Tmax) from the derivative of the TGA curve (DTG curve).

    • Quantify the residual mass (char yield) at the final temperature, which indicates the amount of inorganic material remaining.

TGA_Workflow Start Start Calibrate Calibrate TGA Start->Calibrate Prepare_Sample Prepare & Weigh Sample (5-10 mg) Calibrate->Prepare_Sample Set_Parameters Set Parameters (Atmosphere, Heating Rate, Temp. Range) Prepare_Sample->Set_Parameters Run_TGA Run TGA Experiment Set_Parameters->Run_TGA Analyze_Data Analyze TGA/DTG Curves Run_TGA->Analyze_Data End End Analyze_Data->End

Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, tared aluminum DSC pan.

    • Hermetically seal the pan to ensure a controlled atmosphere and prevent loss of volatiles.

  • Experimental Parameters:

    • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Thermal History Erasure: Heat the sample to a temperature above its highest expected transition temperature and hold for a few minutes to erase any prior thermal history.

    • Cooling and Heating Cycles: Cool the sample at a controlled rate (e.g., 10 °C/min) and then heat it again at the same rate. The second heating scan is typically used for data analysis to ensure the material is in a comparable state.[7]

    • Temperature Range: The temperature range should encompass the expected glass transition of the material.

  • Data Acquisition and Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the glass transition temperature (Tg) as the midpoint of the step-like change in the heat flow curve.[9][10]

DSC_Workflow Start Start Calibrate Calibrate DSC Start->Calibrate Prepare_Sample Prepare & Weigh Sample (5-10 mg) Calibrate->Prepare_Sample Set_Parameters Set Parameters (Atmosphere, Heating/Cooling Rates) Prepare_Sample->Set_Parameters Run_DSC Perform Heat-Cool-Heat Cycle Set_Parameters->Run_DSC Analyze_Data Analyze Second Heating Curve for Tg Run_DSC->Analyze_Data End End Analyze_Data->End

Pillar 3: Authoritative Grounding & Comparative Analysis

The incorporation of OPS into a polymer matrix generally leads to a significant enhancement in thermal stability. This is attributed to the inherent thermal resistance of the inorganic silsesquioxane core and the restricted mobility of the polymer chains in the vicinity of the POSS nanoparticles.[1]

Comparative TGA Data of OPS Hybrids

The following table summarizes representative TGA data for various polymer systems modified with this compound, demonstrating the consistent improvement in thermal stability.

Polymer MatrixOPS Content (wt%)Td5 (°C) of Neat PolymerTd5 (°C) of OPS HybridChar Yield at 800°C (%) of Neat PolymerChar Yield at 800°C (%) of OPS HybridReference
Phenolic Resin10~300~370~71~78[11]
Silicone Rubber1.541948430.1Not specified, but higher than neat[12]
Polyimide10~495~514Not specifiedNot specified, but higher than neat[7]
Epoxy Resin10~350~380~20~35[13]

Analysis of TGA Data:

  • Increased Decomposition Temperature: Across different polymer matrices, the addition of OPS consistently increases the onset decomposition temperature (Td5). For instance, in a phenolic resin system, a 10 wt% loading of a POSS derivative resulted in an increase of the Td5 by approximately 70°C.[11] This indicates that a higher temperature is required to initiate the degradation process in the hybrid material.

  • Enhanced Char Yield: The char yield at high temperatures is significantly increased with the incorporation of OPS. This is due to the formation of a stable silica (SiO2) layer from the decomposition of the silsesquioxane core, which acts as a thermal barrier, insulating the underlying polymer and hindering the diffusion of volatile degradation products.[11]

  • Mechanism of Stabilization: The bulky phenyl groups on the OPS cage can act as radical scavengers, interrupting the chain reactions of polymer degradation. Furthermore, the physical presence of the rigid OPS nanoparticles restricts the thermal motion of the polymer chains, requiring more energy to initiate their scission.

Comparative DSC Data of OPS Hybrids

The glass transition temperature (Tg) is a crucial parameter that reflects the molecular mobility of a polymer. The incorporation of OPS can have a significant impact on the Tg of the host polymer.

Polymer MatrixOPS Content (wt%)Tg (°C) of Neat PolymerTg (°C) of OPS HybridReference
Polyvinyl Alcohol125361[14][15]
Polyimide10297362[9]
Polyurethane109.419.2[16]
PolystyreneNot specifiedVariesIncreased[12]

Analysis of DSC Data:

  • Increased Glass Transition Temperature: The data consistently shows that the incorporation of OPS leads to an increase in the glass transition temperature of the polymer matrix.[9][14][15] This is a direct consequence of the reduction in segmental mobility of the polymer chains due to the physical constraints imposed by the bulky and rigid OPS nanoparticles.[1]

  • Evidence of Nanoreinforcement: The increase in Tg serves as strong evidence for the effective dispersion of OPS at the nanoscale within the polymer matrix. A significant increase in Tg suggests good interfacial interactions between the OPS filler and the polymer, leading to a more rigid and thermally stable hybrid material.

Conclusion: A Framework for Informed Material Design

The thermal analysis of this compound hybrids by TGA and DSC provides critical insights into their stability and performance at elevated temperatures. This guide has outlined a robust and self-validating experimental framework for conducting these analyses and has presented a comparative overview of the significant enhancements in thermal properties achievable through the incorporation of OPS into various polymer systems. The consistent increase in decomposition temperatures, char yields, and glass transition temperatures underscores the efficacy of OPS as a powerful reinforcing agent. For researchers and developers, this understanding is not merely academic; it is a practical tool for the rational design of next-generation, high-performance materials with tailored thermal stability for a multitude of advanced applications.

References

  • Kuo, S. W., & Chang, F. C. (2011). POSS related polymer nanocomposites. Progress in Polymer Science, 36(12), 1649–1696. [Link]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • Lan, Z., Chen, X., Zhang, X., & Wei, J. (2019). Transparent, High Glass-Transition Temperature, Shape Memory Hybrid Polyimides Based on Polyhedral Oligomeric Silsesquioxane. Polymers, 11(6), 1058. [Link]

  • Li, Y., et al. (2024). Modification of Octavinyl POSS and Its Effect on the Mechanical Properties and Thermal Stability of Silicone Rubber/POSS Composites. Polymers, 16(5), 634. [Link]

  • D'Angelo, E., et al. (2022). Multi-technique characterization and thermal degradation study of epoxy modified resins designed for multifunctional application. Journal of Thermal Analysis and Calorimetry, 147(13), 7355–7371. [Link]

  • Red Thermo. (n.d.). Mastering TGA Crucible Analysis for Polymer Thermal Stability. Retrieved from [Link]

  • Zhang, X., et al. (2012). Preparation and Properties of Cage-Like Octaaminopropyl Polyhedral Oligomeric Silsesquioxane/Polyvinyl Alcohol Hybrid Materials. Advanced Materials Research, 463-464, 111-114. [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • Wang, R., et al. (2016). Synthesis and properties of castor oil based polyurethanes reinforced with double-decker silsesquioxane. RSC Advances, 6(10), 8359-8366. [Link]

  • Mettler-Toledo. (2015, November 18). Thermogravimetry Analysis (TGA) – Online Training Course [Video]. YouTube. [Link]

  • ASM International. (n.d.). Thermogravimetric Analysis. In ASM Handbooks Online. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Glass Transition Temperature. Retrieved from [Link]

  • Humboldt-Universität zu Berlin. (n.d.). Differential scanning calorimetry investigation of polymers. [Link]

  • Thermal Support. (n.d.). Measurement of Tg by DSC. [Link]

  • Dong, Y., et al. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. Polymers, 13(8), 1182. [Link]

  • Chemistry For Everyone. (2025, June 1). How Does DSC Determine The Glass Transition Temperature Of Polymers? [Video]. YouTube. [Link]

  • AZoNano. (2022, March 18). Differential Scanning Calorimetry in Nanocomposite Analysis. [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]

  • MATEC Web of Conferences. (2017). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of Wood polymer nanocomposites. [Link]

  • La Scala, J. J., & Sadler, J. M. (2014). Characterization of Nanocomposites by Thermal Analysis. Polymers, 6(7), 1908–1967. [Link]

  • ResearchGate. (n.d.). TGA, DSC, DTG Properties of Epoxy Polymer Nanocomposites by Adding Hexagonal Boron Nitride Nanoparticles. [Link]

  • ResearchGate. (n.d.). Preparation and Properties of Cage-Like Octaaminopropyl Polyhedral Oligomeric Silsesquioxane/Polyvinyl Alcohol Hybrid Materials. [Link]

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A Comparative Guide to the Cytotoxicity of Octaphenylsilsesquioxane and Its Functionalized Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Octaphenylsilsesquioxane in Biomedical Applications

This compound (OPS), a member of the polyhedral oligomeric silsesquioxanes (POSS) family, is a unique inorganic-organic hybrid molecule with a cage-like silica core and eight peripheral phenyl groups. This structure imparts exceptional thermal stability and chemical resistance. The true potential of OPS in the biomedical field, particularly in drug delivery and tissue engineering, is unlocked through the functionalization of its phenyl rings. By attaching various organic moieties, the physicochemical and biological properties of OPS can be tailored for specific applications. However, any material intended for biomedical use must undergo rigorous safety evaluation, with cytotoxicity being a primary concern.

This guide provides a comparative analysis of the in vitro cytotoxicity of pristine this compound and several of its functionalized derivatives. We will delve into the experimental methodologies used to assess cytotoxicity, present available comparative data, and discuss the structure-cytotoxicity relationships that govern the biological response to these promising nanomaterials.

Understanding the Impact of Functionalization on Cytotoxicity

The functional groups attached to the OPS core play a pivotal role in determining its interaction with biological systems. These groups can influence solubility, cell membrane interaction, and the potential to induce cellular stress. Generally, research has indicated that many POSS-modified materials exhibit lower cytotoxicity compared to their unmodified counterparts, highlighting the potential for enhancing biocompatibility through functionalization[1]. The core silicon-oxygen cage structure is often associated with biocompatibility and low cytotoxicity[1].

The primary mechanism of cytotoxicity for some nanomaterials involves the generation of reactive oxygen species (ROS), leading to oxidative stress and eventual cell death[1]. The surface chemistry of functionalized OPS can either mitigate or exacerbate this effect.

Comparative Cytotoxicity Analysis

A direct quantitative comparison of the half-maximal inhibitory concentration (IC50) values across a wide range of functionalized OPS derivatives is challenging due to the variability in experimental conditions across different studies (e.g., cell lines, exposure times, assay methods). However, by synthesizing data from multiple sources, we can establish a general understanding of the cytotoxicity profiles of different classes of functionalized OPS.

It is important to note that pristine, unfunctionalized silsesquioxanes are generally considered to have low intrinsic toxicity[2]. The introduction of functional groups is what modulates this baseline cytotoxicity.

Table 1: Comparative Cytotoxicity of this compound (OPS) and its Functionalized Derivatives

Compound Functional Group Cell Line(s) Assay Observed Cytotoxicity/IC50 (µM) Reference(s)
This compound (Pristine)PhenylHaCaTMTT, Crystal VioletNo significant toxicity observed at concentrations up to 100 µg/mL.[3]
Octaaminopropyl-POSS (oap-POSS)Amino (propylammonium chloride)N2a, mHippoE-18MTT, Apoptosis, ROSLow cytotoxicity; did not induce apoptosis or necrosis, nor generate ROS.[2]
Trisilanol Phenyl, Cyclopentyl, and Cyclohexyl POSSPhenyl, Cyclopentyl, Cyclohexyl (with trisilanol groups)HaCaTMTT, Crystal VioletNo significant signs of toxicity.[3]
TrisilanolIsooctyl POSSIsooctyl (with trisilanol groups)HaCaTMTT, Crystal VioletSignificantly reduced metabolic activity and cell number after 24h exposure.[3]
Doxorubicin co-delivered with chloroammoniumpropyl-POSSChloroammoniumpropylHMEC-1, MCF-7, MDA-MB-231MTTPOSS itself not reported, but the complex enhanced doxorubicin's cytotoxicity.[4]

Key Observations from Comparative Data:

  • Pristine OPS: The parent this compound generally exhibits low cytotoxicity, serving as a safe starting platform for functionalization[3].

  • Amino-functionalized POSS: The octaaminopropyl-POSS showed a favorable cytotoxicity profile, with minimal impact on cell viability, apoptosis, and oxidative stress[2]. This suggests that certain amine functionalities can be well-tolerated by cells.

  • Influence of Alkyl Chains: The study on trisilanol POSS derivatives highlights the critical role of the organic substituent. While phenyl, cyclopentyl, and cyclohexyl derivatives were non-toxic, the isooctyl derivative demonstrated significant cytotoxicity[3]. This indicates that the nature of the alkyl chain can dramatically influence the biological response.

  • Enhanced Drug Efficacy: In the case of doxorubicin co-delivered with a functionalized POSS, the silsesquioxane carrier enhanced the cytotoxic effect of the drug[4]. This demonstrates the potential of functionalized OPS in drug delivery systems, where the silsesquioxane itself may be non-toxic but can improve the therapeutic index of a co-administered drug.

Experimental Methodologies for Assessing Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for common in vitro cytotoxicity assays used in the evaluation of silsesquioxane-based nanomaterials.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) incubation_24h Incubate for 24h to allow cell attachment cell_seeding->incubation_24h add_ops Add varying concentrations of OPS/functionalized OPS incubation_24h->add_ops incubation_treatment Incubate for a defined period (e.g., 24h, 48h, 72h) add_ops->incubation_treatment add_mtt Add MTT solution to each well incubation_treatment->add_mtt incubation_mtt Incubate for 4h to allow formazan formation add_mtt->incubation_mtt solubilize Add solubilization solution (e.g., DMSO, isopropanol) incubation_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a microplate reader solubilize->read_absorbance calculate_viability Calculate % cell viability relative to untreated control read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for assessing cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound and its derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the test compounds at various concentrations. Include untreated cells as a negative control.

  • Incubation with Compounds: Incubate the cells with the compounds for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity.

Experimental Workflow:

LDH_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_sampling Sample Collection cluster_assay LDH Reaction cluster_analysis Data Analysis cell_seeding Seed and treat cells with OPS/functionalized OPS as in MTT assay collect_supernatant Collect cell culture supernatant cell_seeding->collect_supernatant add_reaction_mix Add LDH reaction mixture to supernatant collect_supernatant->add_reaction_mix incubation_reaction Incubate at room temperature add_reaction_mix->incubation_reaction add_stop_solution Add stop solution incubation_reaction->add_stop_solution read_absorbance Measure absorbance at ~490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity relative to maximum LDH release control read_absorbance->calculate_cytotoxicity

Caption: Workflow of the LDH assay for assessing cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. In addition to the negative control (untreated cells), include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.

  • Sample Transfer: Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated samples to that of the positive and negative controls.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining necrotic or late apoptotic cells.

Experimental Workflow:

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_treatment Treat cells in culture dishes with OPS/functionalized OPS harvest_cells Harvest and wash cells cell_treatment->harvest_cells resuspend Resuspend in Annexin V binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubation_staining Incubate in the dark add_stains->incubation_staining acquire_data Acquire data on a flow cytometer incubation_staining->acquire_data analyze_data Analyze dot plots to quantify viable, apoptotic, and necrotic cells acquire_data->analyze_data

Caption: Workflow of the Annexin V/PI assay for apoptosis detection.

Step-by-Step Protocol:

  • Cell Treatment: Culture cells in appropriate vessels (e.g., 6-well plates) and treat them with the test compounds for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The results will allow for the quantification of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising platform for the development of biomedical materials, with a generally low cytotoxicity profile. The key to its safe and effective application lies in the careful selection of functional groups. While some functionalities, such as specific amine-containing groups, appear to be well-tolerated, others, like certain alkyl chains, can induce significant cytotoxicity.

For researchers and drug development professionals, it is crucial to conduct thorough in vitro cytotoxicity testing of any newly synthesized functionalized OPS derivative. The use of a panel of assays, including those for cell viability, membrane integrity, and apoptosis, will provide a comprehensive understanding of the material's biological impact.

Future research should focus on establishing a more extensive and standardized database of cytotoxicity data for a wider range of functionalized octaphenylsilsesquioxanes. This would greatly aid in the rational design of new silsesquioxane-based materials with optimized biocompatibility and therapeutic efficacy.

References

  • Almutary, A., & Sanderson, B. (2017). Toxicity of four novel Polyhedral Oligomeric Silsesquioxane (POSS) particles used in anti-cancer drug delivery. Journal of Applied Pharmaceutical Science, 7(02), 101-105.
  • Dutkiewicz, M., et al. (2020). Unusual Enhancement of Doxorubicin Activity on Co-Delivery with Polyhedral Oligomeric Silsesquioxane (POSS). International Journal of Molecular Sciences, 21(23), 9238.
  • Kujawska, M., et al. (2015). In Vitro Studies of Polyhedral Oligo Silsesquioxanes: Evidence for Their Low Cytotoxicity.
  • Yilmaz, M., et al. (2025). Cytotoxicity and antibacterial activity of polyhedral oligomeric silsesquioxane modified Ti3C2Tx MXene films. Ceramics International. (Note: This is a future-dated article from the search results, used here for its relevant content on cytotoxicity mechanisms).

Sources

A Comparative Guide to Octaphenylsilsesquioxane in High-Performance Optical Coatings

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of superior optical materials, researchers and engineers are increasingly turning to hybrid organic-inorganic compounds that promise the best of both worlds: the processability and functionality of polymers, and the durability and stability of ceramics. Among these, Octaphenylsilsesquioxane (OPS) has emerged as a compelling candidate for advanced optical coatings. This guide provides an in-depth performance evaluation of OPS, objectively comparing it with traditional mainstays in the optical coating industry—silicon dioxide (SiO₂) and titanium dioxide (TiO₂). The insights presented herein are grounded in experimental data to empower researchers, scientists, and drug development professionals in making informed material selection decisions for their specific applications.

The Critical Role of Materials in Optical Coatings

Optical coatings are fundamental to a vast array of technologies, from anti-reflection layers on consumer electronics and solar cells to high-damage-threshold mirrors in laser systems. The performance of these coatings is intrinsically linked to the material's core properties: refractive index, optical transparency, thermal stability, and mechanical robustness. While inorganic materials like SiO₂ and TiO₂ have long been the industry standard due to their excellent durability, they can be limited by processing challenges and inherent brittleness. The advent of hybrid materials like this compound, a type of Polyhedral Oligomeric Silsesquioxane (POSS), offers a pathway to overcome some of these limitations.[1][2]

This compound (OPS): A Hybrid Approach to Optical Excellence

This compound is a unique molecule characterized by a cubic silica core (Si₈O₁₂) to which eight phenyl groups are attached at the corners. This structure imparts a fascinating combination of properties. The inorganic silica cage provides a rigid, thermally stable foundation, while the organic phenyl groups enhance solubility in common solvents, facilitating easier processing via techniques like spin-coating.[3] Furthermore, the phenyl groups can be functionalized to tailor the material's properties or to enable cross-linking for enhanced mechanical strength.[2]

Caption: Molecular structure of this compound (OPS).

Comparative Performance Analysis: OPS vs. SiO₂ and TiO₂

This section provides a comparative overview of the key performance metrics of this compound against silicon dioxide and titanium dioxide in optical coatings. The data presented is a synthesis from multiple experimental studies. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature; therefore, the values presented should be considered as representative ranges.

Optical Properties

The refractive index is a critical parameter in the design of optical coatings, particularly for anti-reflection and high-reflection applications.

MaterialRefractive Index (at ~550-633 nm)Key Characteristics & Citations
This compound (OPS) 1.53 - 1.59The refractive index is influenced by the phenyl groups. Hybridization with high-index materials like TiO₂ can tune the refractive index to higher values (e.g., up to 1.759 with 54.8 wt.% TiO₂).[4]
Silicon Dioxide (SiO₂) (Amorphous) 1.45 - 1.48A low-index material, widely used in combination with high-index materials for interference coatings. Its refractive index is stable and well-characterized.[5][6]
Titanium Dioxide (TiO₂) (Anatase/Rutile) 2.2 - 2.7A high-index material, offering a large contrast with SiO₂ for efficient multilayer coating designs. The exact refractive index depends on the crystalline phase and deposition conditions.[6][7]

In terms of optical transparency, all three materials can form highly transparent films in the visible spectrum. However, the organic component in OPS can lead to absorption in the UV region, which can be a desirable property for UV-blocking applications.[1]

Mechanical Properties

The durability of an optical coating is largely determined by its mechanical properties, such as hardness and abrasion resistance.

MaterialHardness (Pencil Hardness / Nanoindentation)Abrasion Resistance & Citations
This compound (OPS) based 5H - 8HThe rigid cage structure contributes to good hardness. Functionalization and cross-linking can further enhance mechanical properties.[8] Nanoindentation studies on silsesquioxane films show promising hardness and elastic modulus.[9]
Silicon Dioxide (SiO₂) (Amorphous) ~9HGenerally exhibits high hardness and excellent abrasion resistance, making it a standard for protective coatings.[10]
Titanium Dioxide (TiO₂) (Anatase/Rutile) 5H - 7HHardness is generally good but can be lower than SiO₂. It is also known for its high durability.[11]
Thermal Stability

The ability of a coating to withstand high temperatures without degradation is crucial for many applications, including high-power laser optics and devices fabricated at elevated temperatures.

MaterialDecomposition Temperature (in N₂/Air)Key Characteristics & Citations
This compound (OPS) > 350 °CThe Si-O-Si core provides excellent thermal stability. The onset of decomposition is typically associated with the degradation of the organic phenyl groups.[12]
Silicon Dioxide (SiO₂) (Amorphous) Very High (>1000 °C)Exceptionally stable at high temperatures due to its purely inorganic nature.[13]
Titanium Dioxide (TiO₂) (Anatase/Rutile) Very High (>1000 °C)Also exhibits excellent thermal stability, with phase transitions occurring at very high temperatures.

Experimental Protocols: A Guide to Fabrication and Characterization

To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential. This section outlines the typical methodologies for the deposition and characterization of optical coatings based on this compound and its inorganic counterparts.

Coating Deposition: Spin-Coating

Spin-coating is a widely used technique for depositing thin, uniform films from solution.[14] It is particularly well-suited for soluble materials like this compound.

Protocol for Spin-Coating of this compound:

  • Substrate Preparation: Silicon wafers or glass substrates are cleaned sequentially in ultrasonic baths of acetone, and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen. To enhance adhesion, the substrates can be treated with an oxygen plasma or a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) to create a hydrophilic surface.[13]

  • Solution Preparation: this compound is dissolved in a suitable organic solvent (e.g., toluene, chloroform, or a mixture of acetone and cyclohexane) to the desired concentration (typically 1-10 wt%).[3][14] The solution should be filtered through a 0.2 µm syringe filter to remove any particulate matter.

  • Spin-Coating Process:

    • The substrate is placed on the vacuum chuck of the spin coater.

    • A sufficient amount of the OPS solution is dispensed onto the center of the substrate.

    • The spin-coating program is initiated. A typical two-step process involves:

      • A low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution across the substrate.

      • A high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired film thickness.[13]

  • Post-Deposition Annealing: The coated substrate is baked on a hotplate or in an oven at a temperature sufficient to remove the solvent and, if necessary, to induce any desired cross-linking (e.g., 100-150 °C).

Experimental Workflow for Coating Characterization cluster_prep Coating Preparation cluster_char Characterization cluster_analysis Data Analysis & Comparison Substrate Cleaning Substrate Cleaning Solution Preparation Solution Preparation Substrate Cleaning->Solution Preparation Spin Coating Spin Coating Solution Preparation->Spin Coating Annealing Annealing Spin Coating->Annealing Optical_Properties Optical Properties (Ellipsometry, UV-Vis) Annealing->Optical_Properties Mechanical_Properties Mechanical Properties (Nanoindentation) Annealing->Mechanical_Properties Thermal_Properties Thermal Properties (TGA) Annealing->Thermal_Properties Comparative_Analysis Comparative Analysis (Tables, Graphs) Optical_Properties->Comparative_Analysis Mechanical_Properties->Comparative_Analysis Thermal_Properties->Comparative_Analysis

Caption: Generalized experimental workflow for coating fabrication and characterization.

Characterization Techniques

A suite of analytical techniques is employed to rigorously evaluate the performance of the fabricated optical coatings.

  • Spectroscopic Ellipsometry: This non-destructive optical technique is used to determine the refractive index and thickness of the thin films with high precision.[15]

  • UV-Vis Spectroscopy: Measures the transmittance and absorbance of the coatings as a function of wavelength, providing insights into their optical transparency and bandgap.

  • Nanoindentation: This technique is used to measure the hardness and elastic modulus of the thin films by indenting the surface with a sharp tip and recording the load-displacement curve.[9][16]

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the coating material by measuring its weight loss as a function of temperature in a controlled atmosphere.

Concluding Remarks for the Field Scientist

This compound presents a compelling alternative to traditional inorganic materials for a range of optical coating applications. Its unique hybrid nature offers a balance of desirable properties: good thermal stability, processability from solution, and tunable optical and mechanical characteristics.

  • For applications requiring moderate refractive indices and enhanced processability, OPS-based coatings are a strong contender. Their solubility in common organic solvents simplifies deposition processes, potentially reducing manufacturing costs.

  • In applications where high thermal stability is paramount but the extreme temperatures tolerated by pure ceramics are not necessary, OPS provides a robust solution with a significant advantage in processability.

  • The potential for functionalization opens up a vast design space for creating "smart" coatings with tailored properties, such as improved adhesion, scratch resistance, or specific optical responses.

While pure SiO₂ and TiO₂ will undoubtedly remain the materials of choice for applications demanding the utmost in hardness, refractive index contrast, and thermal stability, the versatility and balanced performance of this compound and its derivatives position them as a key enabling technology for the next generation of advanced optical coatings. Further research focusing on direct, comprehensive comparative studies will be invaluable in fully elucidating the performance trade-offs and unlocking the full potential of this promising class of materials.

References

  • Polyhedral Oligomeric Silsesquioxanes (POSS) for Transparent Coatings: Material Properties and Applications. Polymers (Basel). [Link]

  • Mechanical characterization of thin film oligomeric silsesquioxane polymer coated on silicon substrate with nanoindentation measurements. ResearchGate. [Link]

  • Hard Coating Materials Based on Photo-Reactive Silsesquioxane for Flexible Application: Improvement of Flexible and Hardness Properties by High Molecular Weight. MDPI. [Link]

  • Polyhedral Oligomeric Silsesquioxanes (POSS) for Transparent Coatings: Material Properties and Applications. PubMed. [Link]

  • A Comparative Study of PMETAC-Modified Mesoporous Silica and Titania Thin Films for Molecular Transport Manipulation. PubMed Central. [Link]

  • Nanoindentation Techniques. ResearchGate. [Link]

  • Optical and mechanical properties of titania-silica coatings. Agenda INFN. [Link]

  • Silicon dioxide thin films prepared by spin coating for the application of solar cells. DergiPark. [Link]

  • PHYSICOCHEMICAL AND OPTICAL PROPERTIES OF HYBRID FILMS CONTAINING TiO2-BASED SILICA MATERIALS. Romanian Journal of Physics. [Link]

  • Refractive index of TiO 2 and SiO 2 single layers. ResearchGate. [Link]

  • Preparation of Ultra Thin Polystyrene, Polypropylene and Polyethylene Films on Si Substrate Using Spin Coating Technology. DTIC. [Link]

  • Comparative study of ALD SiO2 thin films for optical applications. Pure. [Link]

  • Laser damage comparisons of broad-bandwidth, high-reflection optical coatings containing TiO2, Nb2O5, or Ta2O5. Sci-Hub. [Link]

  • Effects of the Addition of Titanium Dioxide and Silaned Silica Nanoparticles on the Mechanical Properties of Maxillofacial Silicones. ResearchGate. [Link]

  • A comparative study of different curing techniques for SiO2–TiO2 hybrid coatings on polycarbonate. ResearchGate. [Link]

  • High optical quality spin-coated polyphenylsiloxane glass thick films on polyethyleneterephtalate and silica substrates. ResearchGate. [Link]

  • Abrasion-resistant antireflection coating for plastics. ResearchGate. [Link]

  • Comparative studies on effects of silica and titania nanoparticles on crystallization and complex segmental dynamics in poly(dimethylsiloxane). ResearchGate. [Link]

  • Spin Coating P3HT/PCBM on Silicon wafers. ResearchGate. [Link]

  • Surface Engineering of Titanium Dioxide Nanoparticles for Silicone-Based Transparent Hybrid Films with Ultrahigh Refractive Indexes. ResearchGate. [Link]

  • Preparation of silica thin films by spin coating method. ResearchGate. [Link]

  • The new functional filler TiO2-SiO2/polyhedral oligomeric hybrid silsesquioxane as a potential modifier of polyethylene. Biblioteka Nauki. [Link]

  • Computational and experimental determinations of the UV adsorption of polyvinylsilsesquioxane-silica and titanium dioxide hybrids. ResearchGate. [Link]

  • Synthesis and Characterization of Oligomeric Phenylsilsesquioxane–Titania Hybrid Optical Thin Films. ResearchGate. [Link]

  • The alkoxysilanes used. ResearchGate. [Link]

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Safety Operating Guide

Octaphenylsilsesquioxane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of Octaphenylsilsesquioxane

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to rigorous safety and handling protocols. This compound (OPS), a key compound in materials science and nanotechnology, is valued for its thermal stability and well-defined structure. While it is not classified as a hazardous substance under GHS, responsible management of its waste stream is paramount to ensuring a safe laboratory environment and maintaining environmental stewardship.[1]

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in authoritative safety data and field-proven best practices. Our objective is to empower you, our scientific partners, with the knowledge to handle this material confidently and safely from acquisition to disposal.

Hazard Assessment: Understanding the Material

A core principle of laboratory safety is understanding the intrinsic properties of the chemicals we handle. This compound is a crystalline solid that is generally stable under normal conditions.[2] Its hazard profile is low, but not negligible. The primary risks are associated with physical irritation from dust and the potential for hazardous byproducts under high-temperature decomposition.

The causality behind our recommended procedures stems from these properties: because OPS is a stable, non-reactive solid, the main handling concerns are physical (dust) rather than chemical.[1] However, its silicon-based cage structure and phenyl groups dictate its decomposition pathway, making high-temperature incineration the most effective and complete disposal method.[3][4]

Table 1: Physicochemical and Hazard Profile of this compound

PropertyValue / ClassificationSource
CAS Number 5256-79-1[5]
Appearance White powder / crystalline solid[6]
GHS Classification Not classified as hazardous[1]
Health Hazard 1 - Slight Hazard (May cause skin/eye irritation)[1]
Flammability Hazard 1 - Slight Hazard (Requires preheating to ignite)[1]
Physical Hazard 0 - Minimal Hazard (Normally stable)[1]
Incompatibilities Strong oxidizing agents[1][2]
Hazardous Decomp. Carbon Monoxide (CO), Carbon Dioxide (CO2), Silicon Dioxide[2][6]

Operational Plan: From Collection to Disposal

The following protocols represent a self-validating system for waste management. By adhering to these steps, you ensure compliance with standard regulations and mitigate risks associated with chemical waste handling.

Step 1: Personal Protective Equipment (PPE)

Before handling OPS waste, ensure the immediate availability of safety showers and emergency eye wash fountains.[1] The minimum required PPE includes:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Hand Protection: Wear protective gloves to prevent skin contact.[6]

  • Respiratory Protection: For nuisance levels of dust, use a NIOSH-approved N95 (US) or P1 (EN143) dust mask.[6] All handling of dry powder should occur in a well-ventilated area or a fume hood to minimize inhalation.[1][6]

Step 2: Waste Segregation & Containerization

Proper segregation is the foundation of safe chemical waste management. It prevents unintended reactions and ensures the waste is accepted by disposal facilities.[7]

  • Designated Waste Container: Use a clearly labeled, dedicated container for OPS waste. The container must be made of a compatible material (e.g., high-density polyethylene) with a tightly fitting cap.[7]

  • Labeling: The label must clearly state "Waste this compound" and include relevant hazard pictograms if mixed with other hazardous materials.[8] Do not use chemical formulas or abbreviations.[9]

  • Incompatibilities: Do NOT mix OPS waste with strong oxidizing agents.[1][2] Keep OPS waste separate from other waste streams like halogenated solvents, acids, or bases unless you have explicit approval from your institution's Environmental Health and Safety (EHS) office.[7]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources.[1][10]

Step 3: Disposal Workflow

The following decision tree outlines the procedural logic for disposing of OPS waste. This workflow ensures that all generated waste is handled in a compliant and safe manner.

G start Generated OPS Waste ppe Step 1: Don Correct PPE (Goggles, Gloves, Mask) start->ppe collect Step 2: Collect Waste in Designated, Labeled Container ppe->collect spill Is this a spill? collect->spill spill_proc Follow Spill & Decontamination Procedure (Section 3) spill->spill_proc Yes store Step 3: Store Container Securely (Cool, Dry, Ventilated Area) spill->store No spill_proc->store disposal_decision Consult Institutional EHS Office for Approved Disposal Route store->disposal_decision incineration Primary Route: Consolidate for Incineration disposal_decision->incineration Incineration Available contractor Alternative Route: Package for Licensed Waste Contractor disposal_decision->contractor Contractor Required end Disposal Complete incineration->end contractor->end

Caption: Decision workflow for OPS waste management.

Step 4: Recommended Disposal Methods

Based on authoritative Safety Data Sheets and chemical properties, the following are the approved methods for final disposal.

  • Primary Method: Incineration High-temperature incineration is the preferred disposal method for OPS.[1] The high energy input effectively breaks down the stable Si-O cage and organic phenyl groups into simpler, less harmful components like silicon dioxide, carbon dioxide, and water vapor.[2][11] This process must be performed in an approved and licensed waste disposal facility equipped with scrubbers and filters to handle emissions.

  • Alternative Method: Licensed Waste Disposal Service If in-house capabilities for consolidation are unavailable, or if required by local regulations, arrange for disposal through a licensed professional waste management service.[6][12] You are responsible for ensuring the waste is correctly identified, packaged, and labeled according to their specifications and Department of Transportation (DOT) regulations.[1]

Spill and Decontamination Plan

In the event of an accidental release, immediate and correct action is crucial.

  • Containment: For any spill, first ensure proper ventilation and prevent dust from becoming airborne.[1] Contain the spill using dikes or absorbents to prevent migration into sewers or streams.[1]

  • Cleanup: Carefully sweep or shovel the spilled solid material into an appropriate, labeled container for disposal.[1][2] Avoid actions that generate dust.

  • Decontamination: After the bulk material is removed, decontaminate the area by wiping with a damp cloth. For empty containers, triple rinse with a suitable solvent (such as tetrahydrofuran, in a fume hood) or water, collecting the rinsate as chemical waste.[6][8] Once decontaminated, deface the label and dispose of the empty container in the appropriate recycling or trash bin.[8]

Prohibited Disposal Methods

To ensure safety and environmental protection, the following disposal methods are strictly prohibited:

  • DO NOT dispose of OPS in the regular trash.

  • DO NOT dispose of OPS down the sewer or drain. [1] This is to avoid release into the environment.

  • DO NOT attempt to neutralize or chemically treat OPS waste in the lab , as it is stable and does not require such measures. Hazardous reactions could occur if mixed with incompatible materials.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and responsibility.

References

  • Octaphenyl-t8-silsesquioxane Safety Data Sheet. Gelest. [Link]

  • Thermal decomposition of polyhedral oligomeric octaphenyl, octa(nitrophenyl), and octa(aminophenyl) silsesquioxanes. Beijing Institute of Technology. [Link]

  • Microscopic Pyrolysis Mechanism on the Octyphenylsiloxane Flame Retarded Polycarbonate by Reactive Molecular Dynamics. ResearchGate. [Link]

  • Polyhedral Oligomeric Silsesquioxanes (POSS) thermal degradation. ResearchGate. [Link]

  • Effect of Octa(perfluorodecyl)-Type Polyhedral Oligomeric Silsesquioxanes on Combustion Characteristics of the Mixed Nitrate Ester Gun Propellant. National Institutes of Health (NIH). [Link]

  • Safety Data Sheet. R.S. Hughes. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Hazardous Waste - FAA USA Environmental Protection Program. University of Wisconsin-Milwaukee. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Waste - EHSO Manual. University of Oklahoma. [Link]

  • A Study of the Degradation Mechanism of Ladder-like Polyhedral Oligomeric Silsesquioxane via Fourier Transform Infrared Spectroscopy. MDPI. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Octaphenylsilsesquioxane

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our primary goal is to push the boundaries of innovation. However, this pursuit must be anchored in an unwavering commitment to safety. Octaphenylsilsesquioxane (OPS), a polyhedral oligomeric silsesquioxane (POSS), is a cornerstone material in many advanced applications due to its unique hybrid inorganic-organic structure. While it is not classified as acutely toxic, its physical form as a fine powder and its behavior under thermal stress necessitate a robust and well-understood personal protective equipment (PPE) protocol.

This guide moves beyond a simple checklist. It provides a comprehensive operational plan, grounded in scientific principles, to ensure your safety and the integrity of your research when handling OPS. We will explore not just what to wear, but why you're wearing it, creating a self-validating system of safety that builds confidence and minimizes risk in the laboratory.

Hazard Assessment: Understanding the Risks of OPS

Effective PPE selection begins with a thorough understanding of the material's potential hazards. For this compound, the primary risks are not from high chemical reactivity but from its physical state and decomposition properties.

  • Inhalation: OPS is a solid powder.[1] Handling can generate airborne dust, which may cause irritation to the respiratory tract.[2][3] While no specific Occupational Exposure Limit (OEL) has been established for OPS, it is prudent to treat it under the principle of ALARA (As Low As Reasonably Achievable) and adhere to guidelines for Particulates Not Otherwise Classified (PNOC).

  • Skin and Eye Contact: Direct contact with the powder may cause mechanical or mild irritation to the skin and eyes.[2][3]

  • Thermal Decomposition: This is a critical consideration. When exposed to elevated temperatures or open flames, OPS can decompose.[4] This thermal degradation can release irritating fumes and organic acid vapors, including carbon oxides (CO, CO2) and silicon oxides.[1][5]

Property Value / Observation Safety Implication
Physical State Solid, White Powder[1]Inhalation hazard from airborne dust.
Melting Point >350 °C[6]Stable at room temperature, but thermal hazards exist at high temperatures.
Primary Irritation May cause eye, skin, and respiratory tract irritation.[2][3]Requires barrier protection (gloves, eye protection) and respiratory control.
Hazardous Decomposition Carbon oxides, silicon oxides, irritating fumes.[5]Mandates use in well-ventilated areas, especially during high-temperature applications.

Core PPE Requirements: Your First Line of Defense

Based on the hazard assessment, a standard suite of PPE is required for handling OPS in a laboratory setting. The causality behind each choice is critical for ensuring comprehensive protection.

A. Respiratory Protection

The primary route of exposure is inhalation of the fine powder. Therefore, respiratory protection is non-negotiable when handling OPS outside of a certified containment system.

  • Equipment: An air-purifying respirator fitted with a High-Efficiency Particulate Air (HEPA) filter is recommended.

  • Rationale: A HEPA filter is designed to capture at least 99.97% of airborne particles with a size of 0.3 micrometers (µm). This efficiency is crucial for protecting against the fine dust that can be generated when transferring or weighing OPS powder. Administrative and engineering controls (like fume hoods) should be the first line of defense, but a respirator is required when these are not feasible or during tasks with high dust potential.[7]

B. Hand Protection

To prevent skin irritation and absorption of any potential contaminants, appropriate gloves are mandatory.

  • Equipment: Nitrile or neoprene rubber gloves.[3]

  • Rationale: Nitrile gloves provide excellent protection against powders and a broad range of chemicals, offering a durable barrier while maintaining good dexterity.[7][8] They are a superior choice over latex gloves due to common allergies and lower chemical resistance. Always inspect gloves for tears or punctures before use.

C. Eye and Face Protection

Protecting your eyes from airborne dust is essential to prevent mechanical irritation.

  • Equipment: Chemical safety goggles that meet ANSI Z87.1 standards.

  • Rationale: Standard safety glasses offer minimal protection from dust. Chemical safety goggles provide a full seal around the eyes, preventing particles from entering.[9] If there is a significant splash hazard or a highly exothermic reaction is anticipated, a face shield should be worn over the safety goggles.[7]

D. Body Protection

To protect skin and personal clothing from contamination, a protective outer layer is necessary.

  • Equipment: A buttoned lab coat.

  • Rationale: A lab coat provides a removable barrier that protects your skin and prevents the transfer of OPS powder outside of the laboratory.[8][10]

Operational Plan: From Preparation to Disposal

Properly using PPE involves more than just wearing it. The following procedural steps ensure a safe workflow from start to finish.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling risk_assessment 1. Assess Risks (Review SDS, define procedure) gather_ppe 2. Gather All Required PPE risk_assessment->gather_ppe don_ppe 3. Don PPE (Follow correct sequence) gather_ppe->don_ppe use_hood 4. Handle OPS in Ventilated Area (Fume hood / containment) don_ppe->use_hood spill_kit Ensure Spill Kit is Accessible use_hood->spill_kit doff_ppe 5. Doff PPE (Follow correct sequence) use_hood->doff_ppe disposal 6. Dispose of Waste (Contaminated PPE & OPS) doff_ppe->disposal wash 7. Wash Hands Thoroughly disposal->wash

Caption: A logical workflow for safely managing this compound.

Protocol 1: PPE Donning and Doffing Sequence

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Respirator: Perform a seal check to ensure a proper fit.

  • Goggles: Position securely over the eyes.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. With the clean, ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off inside-out.

  • Lab Coat: Unbutton and remove by folding it in on itself, keeping the contaminated exterior away from your body.

  • Goggles: Remove by handling the strap, not the front.

  • Respirator: Remove last, after you have left the immediate work area.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Protocol 2: Spill and Disposal Plan

In the event of a spill, having a clear plan and the right equipment is essential.

Spill Cleanup:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate if Necessary: For large spills or if dust becomes significantly airborne, evacuate the area.

  • Wear Full PPE: Do not attempt cleanup without the full PPE described in Section 2.

  • Containment: Gently cover the spill with absorbent pads or dikes to prevent it from spreading.[2]

  • Cleanup: For small spills, gently moisten the powder with water to prevent dusting, then carefully sweep or shovel the material into a labeled, sealed container for disposal.[1] Avoid dry sweeping, which can aerosolize the powder. A vacuum with a HEPA filter may also be used.

  • Decontaminate: Clean the spill area thoroughly.

Disposal:

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with OPS should be placed in a sealed bag and disposed of in accordance with your institution's chemical waste procedures.

  • OPS Waste: Unused or spilled OPS must be collected in a clearly labeled, sealed container. Dispose of this container through your institution's hazardous waste program, following all local, state, and federal regulations.[1][10] Avoid releasing the material into the environment.[3]

By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you create a culture of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • Fan, H., & Yang, R. (n.d.). Thermal decomposition of polyhedral oligomeric octaphenyl, octa(nitrophenyl), and octa(aminophenyl) silsesquioxanes. Beijing Institute of Technology.
  • SILTECH CORP. Safety Data Sheet. (n.d.). SILTECH CORP.
  • CQsil PTM Safety Data Sheet. (n.d.). ChemQuest International - Manuals.plus.
  • Safety Data Sheet SIO6705.5: OCTAPHENYL-T8-SILSESQUIOXANE. (2024). Gelest.
  • This compound | CAS#:5256-79-1. (n.d.). Chemsrc.
  • Safety Data Sheet: OCTA(AMINOPHENYL)-T8-SILSESQUIOXANE. (2014). Gelest, Inc.
  • This compound Product Description. (n.d.). ChemicalBook.
  • Camino, G., et al. (2006). Polyhedral Oligomeric Silsesquioxanes (POSS) thermal degradation. Thermochimica Acta.
  • Jean, P. A., et al. (2017). Chronic toxicity and oncogenicity of octamethylcyclotetrasiloxane (D4) in the Fischer 344 rat.
  • SAFETY DATA SHEET: Octaphenylcyclotetrasiloxane. (n.d.). Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara.
  • Al-Sheddi, E. S., et al. (2017). Toxicity of four novel Polyhedral Oligomeric Silsesquioxane (POSS) particles used in anti-cancer drug delivery. Journal of Applied Pharmaceutical Science.
  • Toxicity of four novel Polyhedral Oligomeric Silsesquioxane (POSS) particles used in anti-cancer drug delivery. (2017). ResearchGate.
  • Polyhedral Oligomeric Silsesquioxane (POSS) Safety Data Sheet. (n.d.). Hybrid Plastics.
  • Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl-. (n.d.). PubChem.
  • Czajkowska-Szczykowska, D., et al. (2023). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. Molecules.
  • 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School.

Sources

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